molecular formula C18H25N5O7 B15604080 Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Numéro de catalogue: B15604080
Poids moléculaire: 423.4 g/mol
Clé InChI: JKVPATHZQGMASP-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a useful research compound. Its molecular formula is C18H25N5O7 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H25N5O7

Poids moléculaire

423.4 g/mol

Nom IUPAC

2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C18H25N5O7/c19-7-14(24)20-9-16(26)23-13(6-12-4-2-1-3-5-12)18(29)21-8-15(25)22-11-30-10-17(27)28/h1-5,13H,6-11,19H2,(H,20,24)(H,21,29)(H,22,25)(H,23,26)(H,27,28)/t13-/m0/s1

Clé InChI

JKVPATHZQGMASP-ZDUSSCGKSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Component in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a crucial bifunctional linker intermediate used in the development of Antibody-Drug Conjugates (ADCs). This molecule incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis, while the C-terminus is modified with a hydrophilic spacer terminating in a carboxylic acid. This design allows for the stable linkage of a cytotoxic payload to a monoclonal antibody, ensuring that the drug remains inactive and attached to the antibody while in systemic circulation. Upon internalization into a target cancer cell, the linker is cleaved, releasing the potent payload and inducing cell death. This technical guide provides an in-depth overview of the properties, synthesis, and application of this linker in the context of ADC development.

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that dictates the overall efficacy and safety of the ADC. An ideal linker must be stable in the bloodstream to prevent premature drug release and off-target toxicity, while also allowing for efficient cleavage and payload liberation within the target cancer cells.

This compound is a key building block for constructing such advanced linkers. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is a substrate for lysosomal proteases like cathepsin B and L, which are highly active in the acidic environment of lysosomes within tumor cells.[1][2] The Fmoc protecting group facilitates its incorporation into larger linker structures using standard solid-phase peptide synthesis (SPPS) techniques. The hydrophilic spacer at the C-terminus can improve the solubility and pharmacokinetic properties of the resulting ADC.

Physicochemical Properties

PropertyValue
Chemical Name Fmoc-Gly-Gly-Phe-Gly-amino-methoxy-acetic acid
Molecular Formula C33H35N5O9
Molecular Weight 645.66 g/mol
Appearance White to off-white solid
CAS Number 2264011-98-3
Storage Conditions -20°C to -80°C, sealed from moisture

Mechanism of Action in ADCs

The functionality of the GGFG-based linker within an ADC is a multi-step process that relies on the unique physiology of cancer cells.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Stable Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH, High Cathepsin) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Enzymatic Cleavage of Linker Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC utilizing a protease-cleavable GGFG linker.

The process begins with the ADC circulating in the bloodstream, where the linker remains stable. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome. The endosome then fuses with a lysosome. Inside the lysosome, the low pH and high concentration of proteases, particularly cathepsin B and L, facilitate the cleavage of the GGFG tetrapeptide sequence in the linker.[1][2] This cleavage event liberates the cytotoxic payload from the antibody. The released payload can then exert its pharmacological effect, typically by interfering with DNA replication or microtubule dynamics, ultimately leading to apoptotic cell death.

Quantitative Data

Plasma Stability of GGFG-Containing ADCs

The stability of the linker in plasma is a critical determinant of an ADC's therapeutic index. Premature release of the cytotoxic payload can lead to systemic toxicity. The GGFG linker has demonstrated high stability in plasma.

ADC ConstructPlasma SourceIncubation TimeDrug Release (%)Reference
Trastuzumab deruxtecan (B607063) (DS-8201a)Mouse, Rat, Human21 days1-2%[3]
Generic Val-Cit Linker ADCMouse6 days>2.5%[4]
Generic Val-Cit Linker ADCHuman, Cynomolgus Monkey6 days<1%[4]

Note: Data for Val-Cit linker is provided for a general comparison of a common cleavable linker.

Enzymatic Cleavage Kinetics

Experimental Protocols

Synthesis of this compound

The synthesis of this linker intermediate is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

SPPS_Workflow Resin Start: Resin with -NH-CH2-O-CH2COOH Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Gly-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Gly-OH Deprotection4->Coupling4 Cleavage Final Product (Fmoc-GGFG-Linker) Coupling4->Cleavage Plasma_Stability_Workflow Start ADC in Plasma (37°C) Timepoints Collect Aliquots at 0, 24, 48, 72, 168h Start->Timepoints Analysis Analysis Timepoints->Analysis LCMS LC-MS for DAR Analysis->LCMS ELISA ELISA for Conjugated Drug Analysis->ELISA LCMSMS LC-MS/MS for Free Payload Analysis->LCMSMS Results Determine Linker Stability and Half-life LCMS->Results ELISA->Results LCMSMS->Results

References

An In-depth Technical Guide to the Structure and Application of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and application of the tetrapeptide derivative, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. This molecule is a critical intermediate in the development of advanced antibody-drug conjugates (ADCs), serving as a core component of enzyme-cleavable linkers. This document details its chemical properties, role in targeted cancer therapy, and the general methodologies for its synthesis and characterization. The guide also presents a visualization of the typical signaling pathway associated with ADCs employing this type of linker.

Introduction

The field of oncology is increasingly focused on the development of targeted therapies that maximize efficacy while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) represent a significant advancement in this area, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component of an ADC's design, influencing its stability, pharmacokinetics, and mechanism of action.

This compound is a key precursor for the synthesis of protease-cleavable linkers, specifically those designed to be substrates for lysosomal enzymes such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The Gly-Gly-Phe-Gly sequence is recognized and cleaved by Cathepsin B, leading to the targeted release of the cytotoxic drug within the cancer cell. This guide will delve into the technical details of this important molecule.

Structure and Physicochemical Properties

The chemical structure of this compound comprises a tetrapeptide sequence (Gly-Gly-Phe-Gly) with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the first glycine (B1666218) residue. The C-terminal glycine is modified with an amino-methoxy-acetic acid moiety.

Molecular Structure:

Caption: Chemical structure of this compound.

Data Presentation

Quantitative data for this compound is not extensively available in the public domain. Commercial suppliers typically provide purity data, but detailed analytical spectra are often proprietary. The table below summarizes the generally available physicochemical properties.

PropertyValue
Molecular Formula C₃₃H₃₅N₅O₉
Molecular Weight 645.66 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Conditions -20°C, protected from moisture

Note: Specific analytical data such as NMR, Mass Spectrometry, and HPLC are critical for quality control but are not publicly available for this specific compound. General protocols for obtaining such data are described in Section 3.

Synthesis and Characterization

Synthesis

This compound is a key intermediate in the synthesis of the ADC linker LND1067, as detailed in Chinese patent CN113336823A. The synthesis is a multi-step process involving solid-phase or solution-phase peptide synthesis techniques. A generalized workflow for its synthesis is outlined below.

G start Start with a protected glycine derivative step1 Couple with Fmoc-Phe-OH start->step1 step2 Couple with Fmoc-Gly-OH step1->step2 step3 Couple with Fmoc-Gly-OH step2->step3 step4 Introduce the amino-methoxy-acetic acid moiety step3->step4 step5 Purification (e.g., by chromatography) step4->step5 end This compound step5->end

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)

A detailed, specific protocol for the synthesis of this compound is proprietary and described in patent literature. However, a general protocol for the synthesis of the peptide backbone using Fmoc-SPPS is as follows:

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a non-polar solvent like dichloromethane (B109758) (DCM) followed by a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group on the resin is removed by treating with a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, Fmoc-Phe-OH) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The completion of the coupling reaction is monitored using a qualitative test (e.g., Kaiser test).

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques.

Experimental Protocol: General Characterization Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% TFA.

    • Purpose: To determine the purity of the compound by separating it from any impurities. The purity is calculated based on the relative peak area.

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization (ESI) mass spectrometry is commonly used.

    • Purpose: To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Purpose: To confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals.

Application in Antibody-Drug Conjugates

This compound is a precursor to a cleavable linker used in ADCs. After deprotection of the Fmoc group, the free amine can be coupled to a cytotoxic payload. The carboxylic acid end can be activated to react with a functional group on the antibody, often through a maleimide (B117702) group for conjugation to cysteine residues.

Mechanism of Action and Signaling Pathway

The resulting ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface. The ADC then binds to the antigen and is internalized by the cell, typically via endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Gly-Gly-Phe-Gly linker. This releases the cytotoxic payload, which can then exert its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, ultimately leading to apoptosis.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage by Cathepsin B DNA DNA Damage / Microtubule Disruption Payload->DNA Apoptosis Apoptosis DNA->Apoptosis

Fmoc-GGFG-Oxyacetic Acid Linker: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Enzymatically Cleavable Linker in Antibody-Drug Conjugates.

The Fmoc-GGFG-oxyacetic acid linker, scientifically identified as Fmoc-Gly-Gly-Phe-Gly-glycolic acid, is a critical component in the design of advanced antibody-drug conjugates (ADCs). This tetrapeptide-based linker offers a strategic advantage in targeted cancer therapy by ensuring the stable attachment of a potent cytotoxic payload to a monoclonal antibody in systemic circulation, followed by specific enzymatic cleavage and drug release within the tumor microenvironment. This technical guide provides a comprehensive overview of the linker's properties, detailed experimental protocols for its synthesis and evaluation, and its mechanism of action for researchers, scientists, and drug development professionals.

Core Properties and Specifications

The fundamental characteristics of the Fmoc-GGFG-glycolic acid linker are summarized below, providing essential data for its application in ADC development. Commercial suppliers often provide this linker with a purity of 98% or higher.[1]

PropertyValueReference
Chemical Name (S)-11-benzyl-1-(9H-fluoren-9-yl)-3,6,9,12,14-pentaoxo-2,18-dioxa-4,7,10,13,16-pentaazaicosan-20-oic acid[1]
Synonyms Fmoc-GGFG-oxyacetic acid, Fmoc-GGFG-glycolic acidN/A
CAS Number 2264011-98-3[1][]
Molecular Formula C33H35N5O9[1][]
Molecular Weight 645.66 g/mol []
Appearance White Solid[]
Solubility Soluble in DMSO[3]

Synthesis of Fmoc-GGFG-Glycolic Acid

The synthesis of Fmoc-GGFG-glycolic acid is typically achieved through solid-phase peptide synthesis (SPPS) utilizing the Fmoc protection strategy.[][4] This method allows for the sequential addition of amino acids to a solid support, ensuring high purity and yield of the final product.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of the Fmoc-GGFG-glycolic acid linker.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • Bromoacetic acid

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes.

    • Dissolve Fmoc-Gly-OH and DIPEA in DCM and add to the swollen resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Cap any unreacted sites on the resin using a solution of DCM/methanol/DIPEA.

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes to remove the Fmoc protecting group from the glycine.

    • Wash the resin extensively with DMF to remove residual piperidine and byproducts.

  • Peptide Coupling Cycles (G, F, G):

    • Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH, then Fmoc-Phe-OH, then Fmoc-Gly-OH) using HATU and HOAt in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • After each coupling step, wash the resin with DMF.

    • Perform Fmoc deprotection as described in step 2 before each subsequent coupling.

  • Coupling of Glycolic Acid Moiety:

    • Following the final Fmoc deprotection of the terminal glycine, couple bromoacetic acid to the free amine. This step introduces the oxyacetic acid (glycolic acid) functionality.

  • Cleavage from Resin:

    • After the final coupling and washing, dry the resin.

    • Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

    • Precipitate the cleaved linker in cold diethyl ether.

    • Centrifuge and wash the precipitate with cold ether to obtain the crude product.

  • Purification:

    • Purify the crude linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final Fmoc-GGFG-glycolic acid product as a white solid.

Enzymatic Cleavage: The Key to Targeted Drug Release

The GGFG sequence is specifically designed to be recognized and cleaved by lysosomal proteases, particularly cathepsins, which are often overexpressed in the tumor microenvironment.[5] Cathepsin L is highly effective at cleaving the GGFG linker, while Cathepsin B also demonstrates activity, albeit to a lesser extent.[6] This enzymatic cleavage is the critical step that releases the cytotoxic payload from the ADC once it has been internalized by the target cancer cell.

Enzymatic_Cleavage_Pathway ADC Antibody-Drug Conjugate (in circulation) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Cleavage Cathepsin L/B Cleavage of GGFG Linker Lysosome->Cleavage Payload_Release Released Cytotoxic Payload Cleavage->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

ADC Internalization and Payload Release Pathway
Experimental Protocol: In Vitro Enzymatic Cleavage Assay

This protocol describes a method to assess the enzymatic cleavage of a GGFG-glycolic acid-drug conjugate using a specific cathepsin.

Materials:

  • GGFG-glycolic acid-drug conjugate

  • Recombinant human Cathepsin L or Cathepsin B

  • Enzyme activation buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, with dithiothreitol (B142953) (DTT) for cysteine proteases, pH 5.5)

  • Reaction buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC-MS system

Procedure:

  • Enzyme Activation:

    • Activate the cathepsin according to the manufacturer's instructions, typically by incubation in an activation buffer containing a reducing agent like DTT.

  • Cleavage Reaction:

    • Prepare a solution of the GGFG-glycolic acid-drug conjugate in the reaction buffer.

    • Initiate the reaction by adding the activated cathepsin to the conjugate solution. A typical final concentration might be in the low micromolar range for the conjugate and nanomolar range for the enzyme.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.

  • Analysis by HPLC-MS:

    • Analyze the quenched samples by RP-HPLC-MS.

    • Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the released payload over time.

    • Quantify the percentage of cleavage at each time point by comparing the peak areas.

Stability of the Linker

A crucial property of an effective ADC linker is its stability in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. The GGFG linker is designed to be stable at physiological pH (7.4) and in plasma.[6]

Key Factors Influencing Linker Stability
Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a method to evaluate the stability of a GGFG-glycolic acid-drug conjugate in human plasma.[7][8][9][10][11]

Materials:

  • GGFG-glycolic acid-drug conjugate (as part of an ADC)

  • Human plasma (citrated or heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation:

    • Spike the ADC into human plasma at a defined concentration (e.g., 100 µg/mL).

    • Incubate the plasma samples at 37°C.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

    • Immediately process or freeze the samples at -80°C for later analysis.

  • Sample Preparation for LC-MS Analysis:

    • For analysis of the released payload, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant.

    • For analysis of the intact ADC and drug-to-antibody ratio (DAR), immunocapture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads. After washing, the ADC can be eluted or enzymatically digested on-bead for analysis.

  • LC-MS Analysis:

    • Quantify the concentration of the released payload in the plasma over time using a validated LC-MS/MS method.

    • Determine the average DAR of the ADC population at each time point to assess the rate of drug deconjugation. A stable linker will show minimal change in DAR and a low concentration of released payload over the incubation period.

Conclusion

The Fmoc-GGFG-oxyacetic acid linker is a sophisticated and highly effective tool in the development of next-generation antibody-drug conjugates. Its well-defined chemical properties, coupled with its specific susceptibility to cleavage by lysosomal enzymes, provide a robust mechanism for the targeted delivery and controlled release of cytotoxic agents. The detailed experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this linker, enabling researchers to harness its full potential in the design of more effective and safer cancer therapeutics.

References

The Role of the Gly-Gly-Phe-Gly Sequence in Cleavable Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence and its critical role in the design of cleavable linkers for targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will delve into the mechanism of action, stability, and clinical significance of this linker, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Introduction: The Pivotal Role of Linkers in ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic index.[2] Cleavable linkers are designed to be stable in the bloodstream and release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3]

The GGFG tetrapeptide is a protease-cleavable linker that has gained prominence due to its successful implementation in clinically approved and highly effective ADCs, most notably Trastuzumab deruxtecan (B607063) (Enhertu/DS-8201a).[4][5] This guide will explore the unique characteristics of the GGFG linker that contribute to its clinical success.

Mechanism of Action: Cathepsin-Mediated Cleavage

The GGFG sequence is specifically designed to be a substrate for lysosomal proteases, particularly cathepsins, which are often overexpressed in tumor cells.[6] After an ADC binds to its target antigen on a cancer cell, it is internalized through receptor-mediated endocytosis and trafficked to the lysosome.[6] The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the GGFG linker.

While both Cathepsin B and Cathepsin L can cleave peptide linkers, studies have shown that the GGFG linker is particularly susceptible to cleavage by Cathepsin L .[4] One study reported that Cathepsin L can achieve nearly complete release of the payload from a GGFG-linked ADC within 72 hours, whereas Cathepsin B shows minimal activity against this specific sequence.[4] This selective cleavage ensures the release of the cytotoxic payload directly within the target cancer cell, a critical factor for its potent anti-tumor activity.[6]

Mechanism of GGFG Linker Cleavage in an ADC ADC ADC in Circulation (Stable GGFG Linker) Binding 1. Binding to Tumor Cell Antigen ADC->Binding Targeting Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin L-mediated Cleavage of GGFG Linker Lysosome->Cleavage Acidic pH, High Enzyme Concentration Release 5. Payload Release Cleavage->Release Effect 6. Cytotoxic Effect (e.g., DNA Damage) Release->Effect

Caption: Intracellular trafficking and cleavage of a GGFG-linked ADC.

Data Presentation: Stability and Efficacy

The ideal cleavable linker must exhibit high stability in systemic circulation to prevent premature payload release and off-target toxicity, while allowing for efficient cleavage at the target site.[7] The GGFG linker has demonstrated an excellent balance of these properties.

Plasma Stability

The GGFG linker is renowned for its high stability in human plasma, which contributes to a favorable pharmacokinetic profile and reduced systemic toxicity.[3][8]

Parameter Species Value Reference
ADC Half-Life (Trastuzumab Deruxtecan) Human~5.7 days[2]
Mouse1.5 - 4.5 days[1]
Payload Release (DXd from DS-8201a) Mouse, Rat, Monkey, Human Plasma1.2% - 3.9% on day 21[9]

Note: Half-life in mice can vary depending on the mouse strain and tumor burden.[1]

In Vitro Cytotoxicity (IC50)

The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. While a direct head-to-head comparison with identical antibodies and payloads is ideal, the following table provides illustrative IC50 values for ADCs utilizing GGFG and the commonly used Val-Cit linker.

ADC Linker Payload Cell Line IC50 (nM) Reference
Trastuzumab DeruxtecanGGFG DXdKPL-4 (HER2+)1.43[9]
Trastuzumab DeruxtecanGGFG DXdNCI-N87 (HER2+)4.07[9]
Trastuzumab DeruxtecanGGFG DXdSK-BR-3 (HER2+)2.57[9]
Trastuzumab-vc-MMAEVal-CitMMAESK-BR-3 (HER2+)~0.014 (14.3 pM)[10]
Trastuzumab-MMAE (β-galactosidase cleavable)β-galactosidaseMMAESK-BR-3 (HER2+)~0.0088 (8.8 pM)[10]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the antigen expression level of the cell line. The data presented is for comparative illustration.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of ADC performance.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma from different species to predict its in vivo behavior.

Objective: To determine the rate of payload deconjugation from an ADC in a plasma matrix over time.

Materials:

  • Test ADC

  • Human, mouse, and rat plasma (e.g., from BioIVT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Immunoaffinity capture reagents (e.g., anti-human Fc antibody)

  • Elution buffer (e.g., 20 mM Glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS/MS system

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C.

    • Spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL).

    • Incubate the plasma-ADC mixture at 37°C for a time course (e.g., 0, 24, 48, 72, 168 hours).

    • At each time point, collect aliquots and immediately freeze them at -80°C to stop any degradation.

  • Immunoaffinity Capture:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.

  • Elution and Analysis:

    • Elute the captured ADC from the beads using the elution buffer and immediately neutralize the sample.

    • Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and released payload.

  • Data Interpretation:

    • Plot the percentage of intact ADC or the drug-to-antibody ratio (DAR) over time to determine the linker's stability and calculate the half-life.

Workflow for In Vitro Plasma Stability Assay Start Start Incubate Incubate ADC in Plasma (37°C, Time Course) Start->Incubate Sample Collect and Freeze Samples at Time Points Incubate->Sample Capture Immunoaffinity Capture of ADC Sample->Capture Elute Elute and Neutralize ADC Capture->Elute Analyze LC-MS/MS Analysis (Intact ADC & Free Payload) Elute->Analyze Data Data Interpretation (DAR vs. Time) Analyze->Data End End Data->End

Caption: Workflow for the in vitro plasma stability assay of an ADC.

Lysosomal Cleavage Assay

This assay assesses the efficiency of payload release in a simulated lysosomal environment.

Objective: To determine the rate of linker cleavage and payload release by lysosomal enzymes.

Materials:

  • Test ADC

  • Recombinant human Cathepsin L and/or Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0)

  • Quench Solution (e.g., acetonitrile (B52724) with an internal standard)

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the test ADC to the assay buffer.

    • Initiate the reaction by adding the cathepsin enzyme solution.

  • Incubation and Quenching:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding the quench solution.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Data Interpretation:

    • Plot the percentage of released payload over time to determine the cleavage rate.

Bystander Effect Co-Culture Assay

This assay determines the ability of the released payload to kill neighboring antigen-negative tumor cells.

Objective: To evaluate the bystander killing effect of an ADC.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, labeled with a fluorescent protein (e.g., GFP)

  • Test ADC

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Co-culture Seeding:

    • Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate.

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the test ADC.

  • Incubation and Imaging:

    • Incubate the plate for a set period (e.g., 72-120 hours).

    • Acquire images using a high-content imager or fluorescence microscope.

  • Data Analysis:

    • Quantify the number of viable fluorescent (Ag-) cells in each well.

    • Plot the percentage of viable Ag- cells against the ADC concentration to determine the IC50 for the bystander effect.

Logical Relationship of the Bystander Effect ADC ADC Ag_pos Antigen-Positive (Ag+) Cell ADC->Ag_pos Binds to Internalization Internalization Ag_pos->Internalization Ag_neg Antigen-Negative (Ag-) Cell Uptake Payload Uptake Ag_neg->Uptake Release Payload Release Internalization->Release Diffusion Payload Diffusion Release->Diffusion Death_pos Ag+ Cell Death Release->Death_pos Diffusion->Ag_neg Enters Death_neg Ag- Cell Death (Bystander Effect) Uptake->Death_neg

Caption: Signaling pathway illustrating the bystander effect of an ADC.

In Vivo Efficacy and Toxicity Studies

These studies evaluate the anti-tumor activity and safety profile of the ADC in animal models.

Objective: To assess the in vivo therapeutic efficacy and tolerability of an ADC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft model

  • Test ADC

  • Vehicle control

  • Digital calipers

  • Analytical balance

Procedure:

  • Tumor Model Establishment:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration:

    • Randomize mice into treatment and control groups.

    • Administer the ADC (typically intravenously) at various dose levels.

    • Administer the vehicle control to the control group.

  • Efficacy Assessment:

    • Measure tumor volume with digital calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Toxicity Assessment:

    • Observe the animals for any clinical signs of toxicity.

    • At the end of the study, organs can be collected for histopathological analysis.

  • Data Interpretation:

    • Plot tumor growth curves for each treatment group.

    • Analyze for statistically significant differences in tumor growth inhibition between the treated and control groups.

Conclusion

The Gly-Gly-Phe-Gly tetrapeptide sequence has proven to be a highly effective and clinically validated cleavable linker for antibody-drug conjugates. Its high plasma stability, coupled with its specific and efficient cleavage by lysosomal proteases within tumor cells, provides an excellent balance of safety and efficacy. The success of ADCs utilizing the GGFG linker, such as Trastuzumab deruxtecan, underscores the importance of rational linker design in the development of next-generation targeted cancer therapies. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals working with this important class of molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Tetrapeptide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-fluorenylmethyloxycarbonyl (Fmoc) protected tetrapeptides are a class of molecules that have garnered significant interest in the fields of biomaterials, drug delivery, and tissue engineering. These amphiphilic molecules, consisting of a hydrophobic Fmoc group and a short peptide sequence, possess the remarkable ability to self-assemble into well-ordered nanostructures, such as nanofibers, which can entangle to form three-dimensional hydrogel networks.[1][2] This guide provides a comprehensive overview of the physicochemical properties of Fmoc-tetrapeptide derivatives, with a focus on their synthesis, self-assembly mechanism, and the characterization of the resulting hydrogels.

Self-Assembly of Fmoc-Tetrapeptides

The self-assembly of Fmoc-tetrapeptide derivatives is a hierarchical process driven by a combination of non-covalent interactions. The primary driving forces are π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, which leads to the formation of β-sheet structures.[1][3] The hydrophobic nature of the Fmoc group and the hydrophilic character of the peptide sequence impart an amphiphilic nature to the molecule, facilitating its self-organization in aqueous environments.[1]

The process begins with the aggregation of individual Fmoc-tetrapeptide monomers into smaller assemblies. These initial aggregates then grow into nanofibers, which further entangle to form a stable, three-dimensional hydrogel network capable of entrapping large amounts of water.[2][3] The specific amino acid sequence of the tetrapeptide plays a crucial role in modulating the self-assembly process and the final properties of the hydrogel.[4]

Self_Assembly_Process Monomers Fmoc-Tetrapeptide Monomers Aggregates Initial Aggregates Monomers->Aggregates Aggregation Nanofibers Self-Assembled Nanofibers Aggregates->Nanofibers Growth Hydrogel Hydrogel Network Nanofibers->Hydrogel Entanglement pi_stacking π-π Stacking h_bonding Hydrogen Bonding

Self-assembly of Fmoc-tetrapeptides into a hydrogel network.

Physicochemical Properties of Fmoc-Tetrapeptide Hydrogels

The macroscopic properties of Fmoc-tetrapeptide hydrogels are intrinsically linked to their nanoscale structure. These hydrogels are typically biocompatible and biodegradable, making them attractive for biomedical applications.[5] The mechanical strength, or stiffness, of the hydrogel can be tuned by altering the peptide concentration, the amino acid sequence, and the conditions used to trigger gelation (e.g., pH or solvent switch).[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for various Fmoc-tetrapeptide derivatives, providing a comparative overview of their hydrogel properties.

Fmoc-Tetrapeptide DerivativeCritical Gelation Concentration (CGC) (wt%)Storage Modulus (G') (Pa)Fiber Diameter (nm)Reference(s)
Fmoc-RGDS2Low (unstable to shear)~10[1]
Fmoc-GRDS>2Measurable~10[1]
Fmoc-FFKK1.5--[2]
Fmoc-FFK0.5 - 1.024.3 (at 2.0 wt%)-[6]
Fmoc-K3-2526-
Fmoc-FRGDF--~10
Fmoc-FFGGRGD0.5--[8]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

The characterization of Fmoc-tetrapeptide derivatives and their hydrogels involves a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Tetrapeptides

Fmoc-tetrapeptides are typically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[9] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[9]

Workflow for Fmoc-SPPS:

SPPS_Workflow Start Start with Resin Swell Swell Resin (e.g., in DMF) Start->Swell Deprotection Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Swell->Deprotection Wash1 Wash Resin (e.g., DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Wash1->Coupling Wash2 Wash Resin (e.g., DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Precipitation Precipitate Peptide (e.g., cold diethyl ether) Cleavage->Precipitation Purification Purify and Characterize (e.g., HPLC, Mass Spectrometry) Precipitation->Purification End Final Tetrapeptide Purification->End

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[10]

  • Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[11]

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.[10]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU/DIPEA) and added to the resin to form a peptide bond.[9]

  • Washing: The resin is washed with DMF to remove unreacted reagents.[9]

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the tetrapeptide sequence.

  • Final Cleavage and Deprotection: The synthesized tetrapeptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]

  • Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether and then purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and analytical HPLC.[9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique used to investigate the secondary structure of peptides in solution.[12]

Protocol:

  • Sample Preparation: Prepare a solution of the Fmoc-tetrapeptide in a suitable buffer (e.g., Tris-HCl) at a concentration of approximately 3 x 10⁻³ M.[12] For hydrogel samples, they can be gently pipetted into the cuvette.[13]

  • Instrument Setup: Use a spectropolarimeter with a quartz cuvette (e.g., 0.5 mm or 1 mm path length).[12][13] Purge the instrument with nitrogen gas.[14]

  • Data Acquisition: Record the CD spectra in the far-UV region (typically 190-260 nm) at room temperature.[13]

  • Data Analysis: The resulting spectrum can be analyzed to determine the presence of β-sheet structures, which are characteristic of self-assembled Fmoc-peptides.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules and is used to confirm the formation of β-sheet structures in peptide assemblies.[15]

Protocol:

  • Sample Preparation: For hydrogel samples, a small amount can be lyophilized and mixed with potassium bromide (KBr) to form a pellet.[16] For solutions, an attenuated total reflection (ATR) setup is often used.[17]

  • Data Acquisition: Record the FTIR spectrum over a suitable wavelength range (e.g., 500-4000 cm⁻¹).[18]

  • Data Analysis: The amide I region (1600-1700 cm⁻¹) is of particular interest, as the position of the absorption bands in this region is indicative of the peptide's secondary structure.[17] For example, bands around 1630 cm⁻¹ are characteristic of β-sheet structures.[18]

Rheological Characterization

Rheology is used to study the mechanical properties of the hydrogels, such as their stiffness and viscoelasticity.[19]

Protocol:

  • Sample Preparation: The hydrogel is formed in situ on the rheometer plate or carefully loaded onto the plate.[20]

  • Instrument Setup: A rheometer with a parallel plate geometry is commonly used.

  • Measurements:

    • Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') over time to observe the gelation kinetics.[6]

    • Frequency Sweep: Measure G' and G'' as a function of frequency to characterize the viscoelastic properties of the mature hydrogel. A gel is typically characterized by G' being significantly greater than G''.[6]

    • Strain Sweep: Determine the linear viscoelastic region of the hydrogel.

Electron Microscopy (Cryo-TEM and SEM)

Electron microscopy techniques are used to visualize the nanofibrous network of the hydrogels.

Cryo-Transmission Electron Microscopy (Cryo-TEM): This technique allows for the observation of the nanostructures in their hydrated state.[21]

Protocol:

  • Sample Preparation: A small aliquot of the hydrogel is applied to a TEM grid, blotted to create a thin film, and then rapidly frozen in liquid ethane (B1197151) to vitrify the water.[21]

  • Imaging: The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope. This reveals the morphology and dimensions of the self-assembled nanofibers.[1]

Scanning Electron Microscopy (SEM): SEM provides topographical information about the hydrogel network.

Protocol:

  • Sample Preparation: The hydrogel is typically freeze-dried (lyophilized) and then sputter-coated with a conductive material (e.g., gold) to prevent charging under the electron beam.[22]

  • Imaging: The coated sample is then imaged in a scanning electron microscope to visualize the porous, interconnected network of nanofibers.[7]

Small-Angle X-ray Scattering (SAXS)

SAXS is used to obtain structural information about the nanofibers at the nanoscale, such as their diameter and cross-sectional shape.[1]

Protocol:

  • Sample Preparation: The hydrogel sample is loaded into a capillary tube.

  • Data Acquisition: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at small angles.

  • Data Analysis: The scattering profile can be fitted to a model (e.g., a cylinder form factor) to determine the dimensions of the nanofibers.[23]

Conclusion

Fmoc-tetrapeptide derivatives are a versatile class of molecules with tunable physicochemical properties that make them highly attractive for a range of biomedical applications. Their ability to self-assemble into nanofibrous hydrogels provides a platform for creating biomimetic scaffolds for tissue engineering and controlled drug delivery systems. A thorough understanding of their synthesis, self-assembly, and the resulting hydrogel properties, as detailed in this guide, is essential for the rational design and development of novel materials in this exciting field.

References

An In-depth Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a key intermediate in the development of advanced therapeutic agents. This document details its physicochemical properties, primary applications in bioconjugation, and relevant experimental protocols.

Introduction

This compound is a sophisticated chemical entity primarily utilized as a cleavable linker intermediate in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.

The structure of this compound comprises three key functional components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminus of the peptide, essential for controlled, stepwise solid-phase peptide synthesis (SPPS).

  • Gly-Gly-Phe-Gly (GGFG) peptide sequence: This tetrapeptide sequence is designed as a substrate for specific proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage allows for the targeted release of the cytotoxic payload within the cancer cell.

  • Amine-linker-acid moiety (-NH-CH2-O-CH2COOH): This portion of the molecule provides the reactive handles for conjugation. The carboxylic acid can be activated to couple with an amine-containing payload, while the N-terminus, after deprotection of the Fmoc group, can be conjugated to an antibody.

This guide will further explore the technical details relevant to the application of this versatile linker intermediate in research and drug development.

Physicochemical Properties and Data Presentation

The fundamental properties of this compound are summarized in the table below. This data is critical for experimental design, including reaction stoichiometry and solution preparation.

PropertyValueReference
CAS Number 2264011-98-3[1]
Molecular Weight 645.67 g/mol [1]
Molecular Formula C₃₄H₃₅N₅O₈Inferred from Structure

Note: The molecular formula is derived from the known structure of the constituent parts.

Applications in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is as a precursor in the synthesis of cleavable ADC linkers.[2] It is a building block for constructing the complete linker-payload conjugate before its attachment to a monoclonal antibody. For instance, it can be used to synthesize the ADC Linker, LND1067.[2]

The workflow for its use in ADC development typically involves a series of sequential chemical modifications, which are outlined in the logical diagram below. The ultimate goal is to create a stable linkage between a potent drug and an antibody that specifically targets tumor-associated antigens.

ADC_Development_Workflow cluster_linker_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation start Fmoc-GGFG-Linker-COOH (Starting Material) coupling Carbodiimide Coupling (e.g., EDC, HOBt) start->coupling payload Cytotoxic Payload (e.g., with -NH2 group) payload->coupling fmoc_payload Fmoc-GGFG-Linker-Payload coupling->fmoc_payload deprotection Fmoc Deprotection (e.g., Piperidine) fmoc_payload->deprotection activated_linker H2N-GGFG-Linker-Payload deprotection->activated_linker conjugation Bioconjugation activated_linker->conjugation antibody Monoclonal Antibody (e.g., with activated ester) antibody->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc

Caption: Workflow for ADC Synthesis using the Linker Intermediate.

The diagram above illustrates the two major stages: the synthesis of the linker-payload conjugate and its subsequent conjugation to the antibody. The Fmoc-protected intermediate allows for the payload to be attached first, preventing unwanted side reactions at the N-terminus of the peptide.

General Synthesis Methodology

The synthesis of peptide-based linkers like this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. This method allows for the efficient and controlled assembly of the peptide chain on a solid support (resin).

The general synthetic pathway is visualized in the diagram below.

SPPS_Workflow cluster_cycle Iterative Peptide Elongation (4x) start Resin with Linker Moiety (-NH-CH2-O-CH2COOH) deprotection Fmoc Deprotection Remove Fmoc from previous AA Reagent: Piperidine (B6355638) in DMF start->deprotection Start with Fmoc-Gly wash1 Wash deprotection->wash1 Repeat for Gly, Phe, Gly, Gly coupling Amino Acid Coupling Couple next Fmoc-AA-OH Reagents: DIC/HOBt or HATU wash2 Wash coupling->wash2 Repeat for Gly, Phe, Gly, Gly wash1->coupling Repeat for Gly, Phe, Gly, Gly wash2->deprotection Repeat for Gly, Phe, Gly, Gly cleavage Final Cleavage Release from Resin Reagent: Trifluoroacetic Acid (TFA) wash2->cleavage After final AA product This compound cleavage->product

Caption: Generalized Solid-Phase Synthesis (SPPS) Workflow.

Experimental Protocol for SPPS (General):

  • Resin Preparation: A suitable resin functionalized with the -NH-CH2-O-CH2COOH linker is used as the solid support.

  • First Amino Acid Coupling: The first amino acid (e.g., Fmoc-Gly-OH) is coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in a solvent like dimethylformamide (DMF).[3]

  • Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Phe-OH) is activated with a coupling agent (like DIC/HOBt) and added to the resin to form a new peptide bond.[3]

  • Iteration: Steps 3 and 4 are repeated for each amino acid in the sequence (Gly, Gly) until the full tetrapeptide is assembled.

  • Final Cleavage: Once the peptide chain is complete, the entire construct is cleaved from the resin support using a strong acid, typically trifluoroacetic acid (TFA), which also removes side-chain protecting groups if present.[3]

  • Purification: The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols: Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

5.1 Storage Conditions

  • Long-term: For periods up to 6 months, store the solid compound at -80°C.[2]

  • Short-term: For periods up to 1 month, storage at -20°C is acceptable.[2]

  • General Handling: The compound should be stored in a sealed container, protected from moisture.[2]

5.2 Preparation of Stock Solutions

The following protocols are provided as a reference for solubilizing the compound. It is recommended to perform small-scale solubility tests before preparing larger batches.[2] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[2]

ProtocolSolvent SystemFinal ConcentrationProcedure
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL (3.87 mM)1. Add 10% volume of DMSO to the compound.2. Add 40% volume of PEG300 and mix.3. Add 5% volume of Tween-80 and mix.4. Add 45% volume of Saline and mix.
2 10% DMSO90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.87 mM)1. Add 10% volume of DMSO to the compound.2. Add 90% volume of the SBE-β-CD/Saline solution and mix.
3 10% DMSO90% Corn Oil≥ 2.5 mg/mL (3.87 mM)1. Add 10% volume of DMSO to the compound.2. Add 90% volume of Corn Oil and mix.

Data sourced from supplier technical sheets. These methods have not been independently verified and should be used as a reference.[2]

This guide provides a foundational understanding of this compound for its application in advanced drug development. For specific synthetic procedures and applications, researchers should consult peer-reviewed literature and patents.

References

Commercial Suppliers and Technical Guide for Fmoc-GGFG Based ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Fmoc-GGFG based linkers for Antibody-Drug Conjugates (ADCs). It is designed to assist researchers, scientists, and drug development professionals in the selection and application of these critical components in the development of targeted cancer therapeutics. This guide details the offerings of various suppliers, presents key quantitative data in a comparative format, and provides detailed experimental protocols for their use.

Introduction to Fmoc-GGFG ADC Linkers

The Gly-Gly-Phe-Gly (GGFG) peptide sequence is a well-established cathepsin-cleavable linker used in the design of ADCs. Its strategic cleavage within the lysosomal compartment of tumor cells ensures the specific release of the cytotoxic payload, thereby minimizing systemic toxicity and enhancing the therapeutic window. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the GGFG sequence is instrumental for its use in solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of the linker-drug conjugate before its final conjugation to the antibody.

Commercial Suppliers of Fmoc-GGFG Based ADC Linkers

Several biotechnology and chemical suppliers offer a range of Fmoc-GGFG based linkers and their derivatives. These products vary in their terminal functional groups, allowing for different conjugation strategies. The primary suppliers identified include BOC Sciences, MedChemExpress, BroadPharm, and Smolecule.

Below is a summary of some of the commercially available Fmoc-GGFG based linkers:

Product NameSupplier(s)Molecular FormulaMolecular Weight ( g/mol )PuritySolubility
Fmoc-GGFG-OH BOC Sciences, BroadPharm, MedChemExpress, SmoleculeC₃₀H₃₀N₄O₇558.60>95% (Typical)DMSO
Fmoc-GGFG-PAB-OH BOC SciencesC₃₃H₃₈N₄O₆586.68Not SpecifiedNot Specified
Fmoc-GGFG-PAB-PNP MedChemExpressNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Fmoc-GGFG-Glycolic acid BOC SciencesC₃₃H₃₅N₅O₉645.66Not SpecifiedNot Specified

Table 1: Commercial Availability and Basic Specifications of Fmoc-GGFG Based Linkers. This table provides a snapshot of key commercially available Fmoc-GGFG linker variants and their basic chemical properties. Data is compiled from the respective supplier websites.[1][][][4][]

Quantitative Data on Linker Performance

Linker TypeAssay ConditionStability MetricResultReference
GGFG (in Trastuzumab Deruxtecan)In vivo (Rat)DAR Retention~50% after 7 days[6]
Val-Cit (vc)In vitro (Human Plasma)MMAE Release<1% after 6 days[7]
Val-Cit (vc)In vitro (Mouse Plasma)MMAE Release~25% after 6 days[7]
HydrazoneIn vitro (Human Plasma)Payload ReleaseGenerally less stable than peptide linkers[6]

Table 2: Comparative Stability Data of Cleavable ADC Linkers. This table presents a summary of stability data for the GGFG linker and other common cleavable linkers, highlighting the importance of the biological matrix in stability assessments.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and evaluation of Fmoc-GGFG based ADC linkers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-GGFG-OH

This protocol outlines the manual synthesis of the Fmoc-GGFG-OH peptide sequence using standard Fmoc/tBu chemistry.[6][8][9][10]

Materials:

  • Wang resin (or other suitable resin for C-terminal carboxylic acid)

  • Fmoc-Gly-OH, Fmoc-Phe-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solutions: DMF, DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 20-30 minutes.

    • Wash the resin extensively with DMF and DCM.

  • Subsequent Amino Acid Couplings (Phenylalanine, Glycine, Glycine):

    • Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) in the sequence.

  • Final Fmoc Deprotection: Perform a final deprotection step to remove the Fmoc group from the N-terminal glycine.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow Resin Resin Swelling Coupling_1 1. Couple Fmoc-Gly-OH Resin->Coupling_1 Deprotection_1 Fmoc Deprotection Coupling_1->Deprotection_1 Coupling_2 2. Couple Fmoc-Phe-OH Deprotection_1->Coupling_2 Deprotection_2 Fmoc Deprotection Coupling_2->Deprotection_2 Coupling_3 3. Couple Fmoc-Gly-OH Deprotection_2->Coupling_3 Deprotection_3 Fmoc Deprotection Coupling_3->Deprotection_3 Coupling_4 4. Couple Fmoc-Gly-OH Deprotection_3->Coupling_4 Cleavage Cleavage & Deprotection Coupling_4->Cleavage Purification Purification Cleavage->Purification

Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-GGFG-OH.

Protocol 2: Activation of Fmoc-GGFG-OH and Conjugation to a Payload

This protocol describes the activation of the C-terminal carboxylic acid of Fmoc-GGFG-OH to form an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an amine-containing payload.

Materials:

  • Fmoc-GGFG-OH

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Amine-containing payload (e.g., a derivative of a cytotoxic drug)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • NHS Ester Formation:

    • Dissolve Fmoc-GGFG-OH (1 eq.) and NHS (1.2 eq.) in anhydrous DMF.

    • Add DCC or DIC (1.2 eq.) to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Filter to remove the dicyclohexylurea byproduct.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload (1 eq.) in anhydrous DMF.

    • Add the filtered solution of Fmoc-GGFG-NHS ester to the payload solution.

    • Add DIPEA (2-3 eq.) to catalyze the reaction.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification: Purify the Fmoc-GGFG-payload conjugate by preparative HPLC.

Conjugation_Workflow Fmoc_GGFG_OH Fmoc-GGFG-OH Activation Activation with NHS/DCC Fmoc_GGFG_OH->Activation Fmoc_GGFG_NHS Fmoc-GGFG-NHS Ester Activation->Fmoc_GGFG_NHS Conjugation Conjugation Fmoc_GGFG_NHS->Conjugation Payload Amine-Payload Payload->Conjugation Purified_Product Purified Drug-Linker Conjugation->Purified_Product

Figure 2: Workflow for activation and conjugation of Fmoc-GGFG-OH to a payload.

Protocol 3: Conjugation of Drug-Linker to an Antibody

This protocol details the conjugation of a maleimide-functionalized Fmoc-GGFG-payload to the thiol groups of a reduced antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized Fmoc-GGFG-payload

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.4, with EDTA

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC)

Procedure:

  • Antibody Reduction:

    • Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized Fmoc-GGFG-payload in a co-solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody at a defined molar ratio.

    • Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.

  • Purification: Purify the ADC from unconjugated drug-linker and other small molecules using SEC.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC). Assess the purity and aggregation of the final ADC by SEC.

ADC_Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (Thiol groups) Reduction->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation Drug_Linker Maleimide-GGFG-Payload Drug_Linker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Figure 3: Workflow for the conjugation of a drug-linker to an antibody.

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.[6][7][11]

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Processing: Stop the reaction by adding a quenching solution to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life.

Protocol 5: Cathepsin B Cleavage Assay

This assay assesses the enzymatic cleavage of the GGFG linker by cathepsin B, mimicking the lysosomal environment.[12][13][]

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT)

  • Incubator at 37°C

  • Quenching solution

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the ADC and Cathepsin B in the assay buffer.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: Collect aliquots at different time intervals.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to measure the amount of released payload.

  • Data Interpretation: Determine the rate of payload release to evaluate the linker's susceptibility to enzymatic cleavage.

Cleavage_Pathway ADC_Lysosome ADC in Lysosome Cleavage GGFG Cleavage ADC_Lysosome->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Enzymatic Action Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

Figure 4: Signaling pathway of Cathepsin B-mediated cleavage of a GGFG linker and subsequent payload release.

Conclusion

The Fmoc-GGFG tetrapeptide is a versatile and effective cleavable linker for the development of ADCs. A variety of commercial suppliers offer Fmoc-GGFG based linkers with different functionalities, providing flexibility in conjugation strategies. The selection of a specific linker should be guided by the desired stability profile, the nature of the payload, and the conjugation chemistry to be employed. The detailed protocols provided in this guide offer a starting point for the synthesis, conjugation, and evaluation of these important ADC components, facilitating the advancement of novel targeted cancer therapies.

References

Methodological & Application

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase synthesis of the tetrapeptide Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH, a valuable intermediate often used as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] The methodology is based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[6][7] This protocol details each critical stage of the synthesis, including resin preparation, iterative amino acid coupling cycles, final cleavage from the solid support, and subsequent purification and characterization of the final product. All quantitative data and procedural parameters are summarized in structured tables, and the experimental workflow is visualized using diagrams to ensure clarity and reproducibility.

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created, enabling the efficient and automated synthesis of complex sequences.[8] The Fmoc/tBu strategy is a cornerstone of modern SPPS, favored for its use of a base-labile Nα-Fmoc protecting group, which is removed under mild conditions, and acid-labile side-chain protecting groups.[6][7]

The target molecule, Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH, incorporates a Gly-Gly-Phe-Gly sequence, which is recognized and cleaved by lysosomal proteases like Cathepsin B. This characteristic makes it a highly effective cleavable linker for ADCs, ensuring the targeted release of a cytotoxic payload within cancer cells. This protocol outlines a robust procedure to synthesize this linker intermediate with high purity.

Materials and Reagents

Successful synthesis requires high-quality reagents and materials. All solvents should be of peptide synthesis grade, and reagents should be handled in accordance with safety guidelines.

Category Item Suggested Grade/Specification
Solid Support Rink Amide Resin (or similar, for modification)100-200 mesh, ~0.5-0.8 mmol/g substitution
Linker Moiety Fmoc-NH-CH₂-O-CH₂COOHFor initial loading onto the resin
Amino Acids Fmoc-Gly-OH, Fmoc-Phe-OHHigh purity (>99%)
Coupling Reagents HBTU, HOBt, DIC, HATUPeptide coupling grade
Bases DIPEA, Piperidine (B6355638)Reagent grade
Solvents DMF, DCM, Diethyl EtherPeptide synthesis grade, anhydrous where specified
Cleavage Reagents TFA, TIS, WaterReagent grade, high purity
Purification Acetonitrile, WaterHPLC grade
Equipment Solid-phase peptide synthesis vessel, Shaker, Sintered glass funnel, Lyophilizer, RP-HPLC system, Mass spectrometerStandard laboratory equipment

Experimental Protocol

Synthesis Workflow Overview

The overall process begins with the functionalization of the solid support, followed by the iterative assembly of the peptide chain, and concludes with cleavage, purification, and analysis.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Peptide Assembly (SPPS Cycles) cluster_final Phase 3: Final Processing Resin 1. Start Resin (e.g., Rink Amide) Linker 2. Linker Attachment (Fmoc-NH-CH₂-O-CH₂COOH) Swell 3. Resin Swelling (DMF) Cycle 4. Iterative Synthesis: - Fmoc Deprotection - Washing - Amino Acid Coupling - Washing Swell->Cycle Cleavage 5. Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Precipitation 6. Precipitation (Cold Ether) Purification 7. Purification (RP-HPLC) Analysis 8. Characterization (HPLC & Mass Spec)

Caption: Overall workflow for the synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH.

Step 1: Resin Preparation

This protocol assumes the starting point is a resin functionalized with the H₂N-CH₂-O-CH₂COOH linker. If starting with a base resin like Rink Amide, the first step would be to couple Fmoc-NH-CH₂-O-CH₂COOH using standard coupling protocols, followed by Fmoc deprotection to expose the free amine.

  • Resin Swelling: Place the functionalized resin (1.0 g) in a peptide synthesis vessel. Add N,N-Dimethylformamide (DMF, 10-15 mL) and allow the resin to swell for at least 30-60 minutes on a shaker at room temperature.[9]

  • Drain the DMF using a sintered glass funnel.

Step 2: Iterative Peptide Synthesis

The peptide chain is assembled from C-terminus to N-terminus by repeating the following four-step cycle for each amino acid: Glycine, Phenylalanine, Glycine, and Glycine.

SPPS_Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash (3-5 times) Deprotection->Wash1 Exposes N-terminal amine Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Prepares for coupling Wash2 DMF Wash (3-5 times) Coupling->Wash2 Forms peptide bond Wash2->Deprotection Ready for next cycle

Caption: The iterative four-step cycle of solid-phase peptide synthesis (SPPS).

Cycle 1: Coupling of Fmoc-Gly-OH

  • Fmoc Deprotection: If starting with an Fmoc-protected linker, add a solution of 20% piperidine in DMF (10 mL) to the swollen resin. Shake for 5 minutes, drain, and repeat with fresh solution for another 15-20 minutes.[10][11][12]

  • Washing: Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-Gly-OH by dissolving it with HBTU and HOBt in DMF. Add DIPEA to begin the activation. See the table below for quantities.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel at room temperature for 1-2 hours.[13]

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative Kaiser test (a positive test indicates incomplete coupling). Once complete, drain the coupling solution and wash the resin with DMF (3 x 15 mL) and Dichloromethane (DCM) (3 x 15 mL).

Repeat for Subsequent Amino Acids

Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH. After the final Fmoc-Gly-OH is coupled, do not perform the final Fmoc deprotection step, as the N-terminal Fmoc group is required in the final product.

Reagent Equivalents (relative to resin loading) Typical Amount (for 1g resin @ 0.6 mmol/g)
Fmoc-Amino Acid3.01.8 mmol
HBTU2.91.74 mmol
HOBt3.01.8 mmol
DIPEA6.03.6 mmol
Deprotection
Piperidine20% (v/v) in DMF10-15 mL per step
Cleavage
TFA95% (v/v)9.5 mL (for 10 mL total)
TIS2.5% (v/v)0.25 mL
Water2.5% (v/v)0.25 mL
Step 3: Cleavage from Resin
  • After the final coupling and washing, dry the peptide-resin thoroughly under vacuum for at least 1-2 hours.

  • Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water.[13][14] The standard "Reagent K" cocktail is TFA/Water/TIS (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[15]

Step 4: Peptide Isolation
  • In a centrifuge tube, add cold diethyl ether (-20°C), approximately 10 times the volume of the collected TFA filtrate.

  • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension to pellet the peptide. Carefully decant and discard the ether.

  • Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers, centrifuge, and decant again.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Purification by RP-HPLC

The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the target molecule from synthesis-related impurities.[16][17]

Parameter Typical Condition
Column Preparative C18 silica (B1680970) column
Mobile Phase A 0.1% TFA in deionized water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient, e.g., 5% to 65% B over 30-40 minutes
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min)
Detection UV absorbance at 220 nm (peptide bond) and 265 nm (Fmoc group)

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water/acetonitrile).

  • Filter the sample through a 0.45 µm filter before injection.[18]

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Characterization

The identity and purity of the final product must be confirmed.[19]

  • Analytical HPLC: Assess the purity of the lyophilized product using a C18 analytical column with a fast gradient. Purity should typically be ≥95%.[17]

  • Mass Spectrometry: Confirm the molecular weight of the peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.[20][21] This provides definitive confirmation of the product's identity.

Property Expected Value
Molecular Formula C₃₂H₃₃N₅O₈
Monoisotopic Mass 615.233 g/mol
Average Mass 615.635 g/mol
Purity (Post-HPLC) ≥95%
Appearance White lyophilized powder

Conclusion

This protocol provides a detailed and reproducible method for the solid-phase synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH. By following the outlined steps for peptide assembly, cleavage, and purification, researchers can reliably produce this key ADC linker intermediate with high purity. Adherence to best practices in peptide synthesis, including the use of high-quality reagents and careful monitoring of reaction completion, is critical for achieving optimal results.

References

Application Notes and Protocols for Drug Conjugation to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent coupling of a drug molecule to the protease-cleavable linker, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. This linker is frequently utilized in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to a targeting antibody.[1][2] The Gly-Gly-Phe-Gly (GGFG) peptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, ensuring targeted release of the drug within the target cell.[3][4]

The terminal carboxylic acid (-COOH) on the linker serves as the primary attachment point for drug molecules containing a primary or secondary amine functional group. The conjugation is typically achieved through the formation of a stable amide bond, facilitated by carbodiimide (B86325) chemistry.[5] The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group that can be removed under mild conditions, typically using a piperidine (B6355638) solution.[2][6]

These protocols will detail the necessary steps for:

  • Activation of the linker's carboxylic acid group.

  • Conjugation of an amine-containing drug.

  • Optional removal of the Fmoc protecting group.

  • Purification and characterization of the resulting drug-linker conjugate.

Materials and Reagents

Reagent/MaterialRecommended GradeSupplier (Example)
This compound≥95% PurityBroadPharm, MedChemExpress
Amine-containing Drug MoleculeAs required for researchN/A
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Thermo Fisher Scientific
N-Hydroxysuccinimide (NHS)≥98%Thermo Fisher Scientific
Piperidine≥99%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterDeionized, 18 MΩ·cmMillipore
Reverse-Phase HPLC Column (e.g., C18)Analytical and PreparativeWaters, Agilent

Experimental Protocols

Protocol 1: Coupling of an Amine-Containing Drug to the Carboxylic Acid Terminus

This protocol describes the activation of the terminal carboxylic acid of the linker using EDC and NHS to form a stable amide bond with an amine-containing drug. This procedure is performed in an anhydrous organic solvent.

Workflow for Drug Coupling to Linker

G cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis Linker Fmoc-GGFG-Linker-COOH Reagents EDC + NHS in Anhydrous DMF Linker->Reagents 30-60 min Room Temp ActivatedLinker Fmoc-GGFG-Linker-CO-NHS (Amine-Reactive Ester) Reagents->ActivatedLinker AmineDrug Drug-NH2 Conjugate Fmoc-GGFG-Linker-CO-NH-Drug AmineDrug->Conjugate 2-12 h Room Temp Purification Reverse-Phase HPLC Analysis LC-MS / NMR Purification->Analysis

Caption: Workflow for the EDC/NHS mediated coupling of an amine-containing drug to the linker.

Procedure:

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve the amine-containing drug (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. If the drug is an HCl salt, add N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to neutralize.

  • Activation of the Linker:

    • To the stirred solution of the linker, add N-Hydroxysuccinimide (NHS) (1.5 equivalents).

    • Once the NHS has dissolved, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents).

    • Allow the activation reaction to proceed at room temperature for 30-60 minutes.

  • Coupling Reaction:

    • Add the solution of the amine-containing drug to the activated linker mixture.

    • Let the reaction stir at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the crude product can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).

Quantitative Parameters for Coupling Reaction

ParameterRecommended ValueNotes
Molar Ratios
Linker1.0 eq
Amine-Drug1.0 - 1.2 eqA slight excess of the drug can drive the reaction to completion.
EDC1.5 eq
NHS1.5 eq
DIPEA (if needed)1.5 - 2.0 eqOnly if the amine-drug is a salt (e.g., HCl).
Reaction Conditions
SolventAnhydrous DMF or DCMEnsure the solvent is dry to prevent hydrolysis of the activated ester.
TemperatureRoom Temperature (20-25 °C)
Activation Time30 - 60 minutes
Coupling Time2 - 12 hoursMonitor by TLC or LC-MS for completion.
Protocol 2: Fmoc Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the N-terminal Fmoc protecting group from the drug-linker conjugate.

Workflow for Fmoc Deprotection

G FmocConjugate Fmoc-GGFG-Linker-Drug Deprotection 20% Piperidine in DMF FmocConjugate->Deprotection 5-15 min Room Temp DeprotectedConjugate H2N-GGFG-Linker-Drug Deprotection->DeprotectedConjugate Purification Reverse-Phase HPLC DeprotectedConjugate->Purification

Caption: Workflow for the removal of the Fmoc protecting group.

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified Fmoc-protected drug-linker conjugate in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir the reaction at room temperature for 5-15 minutes. Monitor the deprotection by TLC or LC-MS.

  • Purification:

    • Upon completion, purify the deprotected drug-linker conjugate by reverse-phase HPLC to remove piperidine adducts and any remaining starting material.

Quantitative Parameters for Fmoc Deprotection

ParameterRecommended ValueNotes
Deprotection Reagent20% (v/v) Piperidine in DMF
Reaction Time5 - 15 minutesProlonged exposure can lead to side reactions.
TemperatureRoom Temperature (20-25 °C)

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for purifying the drug-linker conjugate.

Typical HPLC Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (analytical) or larger (preparative)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-95% B over 30 minutes (example, optimization required)
Flow Rate 1 mL/min (analytical)
Detection UV at 220 nm, 254 nm, and/or the λmax of the drug

The desired product peak can be collected, and the solvent removed under reduced pressure (e.g., lyophilization) to yield the purified conjugate.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the final product by verifying its molecular weight.[9][10]

Typical MS Parameters

ParameterCondition
Ionization Source Electrospray Ionization (ESI)
Analyzer Time-of-Flight (TOF) or Quadrupole
Mode Positive Ion Mode
Analysis The observed m/z value should correspond to the calculated molecular weight of the drug-linker conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used for structural confirmation of the final conjugate.

Typical NMR Analysis

ParameterDetails
Nuclei ¹H NMR
Solvent DMSO-d₆ or CDCl₃
Analysis Confirm the presence of characteristic peaks from both the linker and the drug molecule, and the disappearance of the carboxylic acid proton signal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Yield - Inactive EDC/NHS due to hydrolysis. - Presence of nucleophilic impurities in solvents or reagents.- Use fresh, high-quality EDC and NHS. - Ensure all solvents are anhydrous.
Side Reactions - Prolonged reaction times. - Non-optimal pH.- Monitor the reaction closely and stop it once the starting material is consumed. - Ensure the reaction conditions are as specified.
Poor HPLC Separation - Inappropriate gradient or column.- Optimize the HPLC gradient and/or try a different stationary phase (e.g., C8).
Incomplete Fmoc Deprotection - Insufficient reaction time or reagent.- Increase the reaction time slightly (monitoring by LC-MS) or use a fresh piperidine solution.

By following these detailed protocols and application notes, researchers can successfully couple a drug of interest to the this compound linker, a critical step in the synthesis of advanced drug delivery systems like ADCs.

References

Application Notes and Protocols for HPLC Purification of Fmoc-Protected Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Fmoc-protected peptide linkers using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are suitable for both analytical and preparative scale purification, ensuring high purity of linkers essential for successful solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.

Introduction

In Fmoc-based solid-phase peptide synthesis, the purity of the linker molecule is critical as it directly impacts the quality and yield of the final peptide product. HPLC, particularly reverse-phase HPLC (RP-HPLC), is the gold standard for both the analysis and purification of these synthetic molecules.[1] This document offers a guide to standard HPLC methods, including sample preparation, recommended columns, mobile phases, and gradient conditions for various types of Fmoc-protected linkers. Common impurities encountered during synthesis include truncated sequences, deletion sequences, and products of side-chain reactions, all of which can be effectively separated using the protocols described herein.[1]

Data Presentation: Purity of Fmoc-Protected Linkers

The selection of a linker is a critical decision in SPPS that directly influences the purity of the final peptide.[2] The following tables summarize the reported purity of various Fmoc-protected linkers as determined by HPLC and other analytical methods.

Table 1: Comparative Purity of Various Fmoc-Protected PEG and Bioconjugation Linkers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported PurityAnalytical Method
N3-PEG4-amido-Lys(Fmoc)-acidC32H43N5O9641.7195%Not Specified
Fmoc-NH-PEG4-COOHC25H31NO8473.598%Not Specified
Fmoc-NH-PEG4-COOHC28H37NO9531.59≥ 97.0 %HPLC
DBCO-PEG4-NHS EsterC34H39N3O10649.68>95%HPLC
Mal-PEG4-NHS esterC19H26N2O10442.495%Not Specified
Fmoc-NH-PEG4-HZ-BOCC31H43N3O9601.7≥95%HPLC
Fmoc-Rink Amide LinkerC32H29NO7539.58≥98.0%HPLC

Data compiled from multiple sources.[3][4]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of Fmoc-Protected Linkers

This protocol outlines a general method for determining the purity of Fmoc-protected peptide linkers.

1. Sample Preparation:

  • Dissolve the lyophilized or solid linker in a suitable solvent, such as acetonitrile (B52724) or a mixture of the initial mobile phase, to a concentration of approximately 1 mg/mL.[3]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV absorbance at 214-220 nm (for peptide backbone if applicable) and 265 nm or 280 nm (for the Fmoc group).[1]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[1]

  • Injection Volume: 10 µL.[3]

3. Gradient Elution Program (Example for Fmoc-NH-PEG4-HZ-BOC):

Time (minutes)% Mobile Phase B
0 - 530
5 - 2530 to 90
25 - 3090
30 - 3590 to 30
35 - 4030

This gradient can be adapted based on the hydrophobicity of the specific linker.[3]

4. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[1]

Protocol 2: Preparative RP-HPLC for Purification of Fmoc-Protected Linkers

This protocol is designed for the purification of larger quantities of Fmoc-protected linkers, such as those used with Rink Amide resins for photoreactive peptides.

1. Sample Preparation:

  • Dissolve the crude linker product in a minimal amount of a suitable solvent. For preparative scale, dissolving in the initial mobile phase is recommended to avoid precipitation on the column.

2. Preparative HPLC Conditions:

  • Column: C18 semi-preparative or preparative column (e.g., 9.4 x 250 mm, 5 µm or 250x30 mm, 5 µm).[5][6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5][6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5][6]

  • Flow Rate: 5 mL/min (for 9.4 mm ID column) or adjusted based on column diameter.[5]

  • Detection: UV absorbance at 220 nm.[6]

3. Gradient Elution Program (Example for Photoreactive Peptides on Rink-Amide):

Time (minutes)% Mobile Phase B
0 - 52
5 - 352 to 25
35 - 4025 to 95
40 - 4595
45 - 5095 to 2

This is an example gradient; an initial analytical "scouting" run is recommended to determine the optimal gradient for the specific compound.[6]

4. Fraction Collection and Post-Purification Processing:

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the final purified product as a white powder.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the purification and analysis of Fmoc-protected peptide linkers.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Linker filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize final_product final_product lyophilize->final_product Purified Linker

Caption: General workflow for the preparative HPLC purification of Fmoc-protected peptide linkers.

Analytical_Workflow start Start: Crude or Purified Sample prep Sample Preparation (Dissolve & Filter) start->prep hplc Analytical RP-HPLC (C18, TFA/ACN Gradient) prep->hplc chromatogram Generate Chromatogram hplc->chromatogram analysis Data Analysis (Peak Integration) chromatogram->analysis result Purity Calculation (% Area) analysis->result end End: Purity Report result->end

Caption: Logical flow for the analytical HPLC assessment of linker purity.

References

Mass Spectrometry Characterization of Fmoc-GGFG-Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fmoc-GGFG-linker is a crucial component in the development of antibody-drug conjugates (ADCs). This tetrapeptide linker, composed of (N-fluorenylmethoxycarbonyl)glycylglycyl-L-phenylalanylglycine, provides a stable linkage between the antibody and the cytotoxic payload during systemic circulation. Upon internalization into target tumor cells, the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity.

Accurate characterization of the Fmoc-GGFG-linker by mass spectrometry is essential to ensure its identity, purity, and stability throughout the manufacturing process of ADCs. This document provides detailed application notes and protocols for the mass spectrometric analysis of various Fmoc-GGFG-linker derivatives.

Physicochemical Properties and Expected Mass Spectrometry Data

Accurate mass measurement is the first step in the characterization of the Fmoc-GGFG-linker. The table below summarizes the molecular formula, molecular weight, and the expected monoisotopic mass-to-charge ratio ([M+H]⁺) for common variants of the linker.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
Fmoc-GGFG-OHC₃₀H₃₀N₄O₇558.60[]558.2118559.2191
Fmoc-GGFG-Glycolic acidC₃₃H₃₅N₅O₉645.66645.2438646.2511
Fmoc-GGFG-PAB-OHC₃₃H₃₈N₄O₆586.68586.2791587.2864
Fmoc-GGFG-DXdC₅₇H₅₅FN₈O₁₂1063.091062.39241063.4003

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Materials:

    • Fmoc-GGFG-linker sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Formic acid (FA)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Accurately weigh a small amount of the Fmoc-GGFG-linker sample.

    • Dissolve the sample in a solution of 50% acetonitrile in water containing 0.1% formic acid to a final concentration of approximately 1 mg/mL.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is employed to separate the linker from potential impurities and to determine its accurate mass.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.[2]

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[2]

    • Mobile Phase A: 0.1% formic acid in water[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

    • Gradient: A typical gradient would be 5-95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min[2]

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+)[2]

    • MS1 Scan Range: m/z 150-1500[2]

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Data Analysis: The acquired data should be processed to determine the retention time and the accurate mass of the eluting peaks. The experimentally determined mass should be compared with the theoretical mass of the Fmoc-GGFG-linker.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion of the Fmoc-GGFG-linker to confirm its amino acid sequence and structure.

  • Instrumentation: A mass spectrometer with fragmentation capabilities (e.g., ion trap, Q-TOF, Orbitrap).

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of the Fmoc-GGFG-linker.

    • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: The collision energy should be optimized to achieve a rich fragmentation spectrum. A stepped collision energy (e.g., 15-45 eV) can be beneficial.

    • Data Analysis: The resulting fragment ions should be analyzed to identify the characteristic b- and y-ion series of the GGFG peptide backbone, as well as fragments corresponding to the Fmoc protecting group.

Expected Fragmentation Pattern

The fragmentation of the Fmoc-GGFG-linker in MS/MS is expected to follow the general rules of peptide fragmentation, primarily producing b- and y-type ions from the cleavage of the amide bonds. Additionally, characteristic fragments from the Fmoc group are anticipated. A study on the ESI-MS/MS of Fmoc-protected amino acids revealed a novel fragmentation rearrangement.[3]

Below is a table of predicted major fragment ions for Fmoc-GGFG-OH.

Ion TypeSequenceCalculated m/z
b₁Fmoc-Gly281.1023
b₂Fmoc-Gly-Gly338.1234
b₃Fmoc-Gly-Gly-Phe485.1925
y₁Gly-OH76.0393
y₂Phe-Gly-OH223.1077
y₃Gly-Phe-Gly-OH280.1292
Fmoc groupC₁₅H₁₁O₂223.0754
Fluorenyl groupC₁₃H₉165.0704

Visualizations

G cluster_workflow Mass Spectrometry Characterization Workflow prep Sample Preparation (Dissolution in ACN/Water/FA) lcms LC-MS Analysis (Accurate Mass Determination) prep->lcms msms Tandem MS (MS/MS) Analysis (Structural Confirmation) lcms->msms data Data Analysis (Mass & Fragment Identification) msms->data

Caption: Experimental workflow for the mass spectrometry characterization of Fmoc-GGFG-linker.

G cluster_b_ions b-ions cluster_y_ions y-ions Fmoc_GGFG_OH Fmoc-Gly-Gly-Phe-Gly-OH [M+H]⁺ m/z 559.2191 b1 b₁ m/z 281.10 Fmoc_GGFG_OH->b1 b2 b₂ m/z 338.12 Fmoc_GGFG_OH->b2 b3 b₃ m/z 485.19 Fmoc_GGFG_OH->b3 y1 y₁ m/z 76.04 Fmoc_GGFG_OH->y1 y2 y₂ m/z 223.11 Fmoc_GGFG_OH->y2 y3 y₃ m/z 280.13 Fmoc_GGFG_OH->y3

Caption: Predicted fragmentation pathway of Fmoc-GGFG-OH in tandem mass spectrometry.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric characterization of the Fmoc-GGFG-linker. Accurate mass measurement by LC-MS combined with structural elucidation through tandem MS/MS fragmentation analysis ensures the unambiguous identification and quality control of this critical component in ADC development. The provided workflows and expected fragmentation data will aid researchers in the efficient and reliable characterization of this and similar peptide linkers.

References

Application Notes and Protocols for Fmoc Deprotection of Gly-Gly-Phe-Gly Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-α-Fmoc deprotection of the Gly-Gly-Phe-Gly tetrapeptide sequence during solid-phase peptide synthesis (SPPS). The following sections outline standard and alternative conditions, methods for monitoring the reaction, and troubleshooting potential challenges associated with this sequence.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, favored for its base-lability which allows for orthogonal protection strategies. The removal of the Fmoc group is a critical step that must be efficient and complete to ensure the successful elongation of the peptide chain. Incomplete deprotection leads to the formation of deletion sequences, which can be difficult to separate from the target peptide, thereby reducing the overall yield and purity.[1]

The Gly-Gly-Phe-Gly sequence, while containing sterically unhindered glycine (B1666218) residues, can present challenges such as peptide aggregation on the solid support, which may hinder the accessibility of the deprotection reagents to the N-terminal Fmoc group.[1] Therefore, careful selection and optimization of deprotection conditions are crucial for the successful synthesis of this peptide.

Fmoc Deprotection: Mechanism and Reagents

The deprotection of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free N-terminal amine of the peptide. The excess piperidine in the reaction mixture traps the reactive DBF intermediate to form a stable adduct, driving the reaction to completion.[2] The formation of this dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance, can be used to monitor the reaction's progress.[3][4]

While 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent, several alternatives are available, particularly for addressing challenges like aggregation or specific side reactions.

Summary of Common Fmoc Deprotection Reagents
ReagentConcentration & SolventTypical Reaction TimeAdvantagesDisadvantages & Considerations
Piperidine 20% (v/v) in DMF2 x 10 minHighly effective and well-established.[3]Can promote aspartimide and diketopiperazine (DKP) formation.[3] Regulated in some regions.
4-Methylpiperidine 20% (v/v) in DMF2 x 10 minEquivalent efficiency to piperidine.[3] Not a controlled substance.Similar propensity for side reactions as piperidine.[3]
Piperazine 5-10% in NMP/EtOH2 x 10-15 minReduced toxicity compared to piperidine.[3] Can minimize certain side reactions.Less soluble in DMF, may require solvent mixtures.[3]
DBU/Piperidine 2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for hindered sequences.[3] Can suppress DKP formation.[3]DBU is a strong, non-nucleophilic base that can increase the risk of racemization if not used carefully.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF

This protocol is suitable for the routine deprotection of the Fmoc group from the Gly-Gly-Phe-Gly sequence attached to a solid support.

Materials:

  • Fmoc-Gly-Gly-Phe-Gly-Resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.

  • Wash Solvent: High-purity, amine-free DMF.

  • Solid-phase synthesis reaction vessel.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[3]

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[3]

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring it is fully covered. Agitate the mixture for 3 minutes at room temperature.[3][5]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[3]

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3][6]

  • The resin is now ready for the next coupling step.

Protocol 2: Fmoc Deprotection using DBU/Piperidine for Difficult Sequences

This protocol is recommended if incomplete deprotection is observed with the standard protocol, which may be due to peptide aggregation.

Materials:

  • Fmoc-Gly-Gly-Phe-Gly-Resin

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity, amine-free DMF.[1]

  • Wash Solvent: High-purity, amine-free DMF.

  • Solid-phase synthesis reaction vessel.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Initial Wash: Drain the DMF.

  • Deprotection: Add the 2% DBU/2% piperidine in DMF solution to the resin.

  • Reaction: Agitate the mixture for 2-5 minutes at room temperature. Monitor the reaction progress carefully.[1]

  • Drain: Drain the deprotection solution.

  • Second Treatment (Optional): For extremely difficult cases, repeat steps 3-5 one more time.[1]

  • Washing: Thoroughly wash the resin with DMF (5-7 times).

Monitoring Fmoc Deprotection

Ensuring complete Fmoc deprotection is critical. Several methods can be employed to monitor the reaction.

UV-Vis Spectrophotometric Monitoring

This quantitative method measures the absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.[3]

Procedure:

  • Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 25 mL).[3]

  • Dilute: Dilute the collected solution to the mark with DMF.

  • Measure Absorbance: Measure the absorbance of the solution at 301 nm in a quartz cuvette, using a 20% piperidine in DMF solution as a blank.[4]

  • Calculate Loading: The extent of Fmoc deprotection can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[3][4]

Qualitative Colorimetric Tests (Kaiser Test)

The Kaiser test is a sensitive qualitative method to detect the presence of free primary amines on the resin after deprotection. A positive result (blue color) indicates successful Fmoc removal.[7]

Procedure:

  • Take a small sample of resin beads (a few milligrams) after the final wash step.

  • Add a few drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin (B49086) in ethanol, and phenol (B47542) in ethanol).[7]

  • Heat the mixture at 100-110°C for 3-5 minutes.[7]

  • A blue or purple color on the beads indicates the presence of free primary amines.

HPLC Analysis for Incomplete Deprotection

HPLC analysis of a small, cleaved sample of the peptide-resin can definitively determine the completeness of the deprotection.

Procedure:

  • Resin Sampling: After deprotection and washing, take a small sample of the peptide-resin (5-10 mg).[3]

  • Drying: Dry the resin sample under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[3]

  • Analysis: Dissolve the cleaved peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC.[3] The presence of a peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection.

Visualizing the Workflow and Mechanism

Fmoc_Deprotection_Workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_post_deprotection Post-Deprotection Swell Swell Resin in DMF (30-60 min) Wash1 Wash with DMF (3x) Swell->Wash1 Deprotect1 1st Deprotection (e.g., 20% Piperidine/DMF, 3 min) Wash1->Deprotect1 Drain1 Drain Deprotect1->Drain1 Wash2 Wash with DMF (5-7x) Deprotect2 2nd Deprotection (10-15 min) Drain1->Deprotect2 Drain2 Drain Deprotect2->Drain2 Drain2->Wash2 Monitor Monitor Deprotection (UV, Kaiser, or HPLC) Wash2->Monitor Ready Ready for Next Coupling Monitor->Ready

Caption: Experimental workflow for Fmoc deprotection in SPPS.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Proton_Abstraction Proton Abstraction DBF Dibenzofulvene (DBF) Intermediate->DBF Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine Beta_Elimination β-Elimination Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Peptide aggregation on the resin.[1]- Degraded or impure piperidine solution.- Insufficient reaction time or mixing.[1]- Use a stronger deprotection cocktail (e.g., 2% DBU / 2% piperidine in DMF).[1]- Extend the standard deprotection time.[1]- Ensure adequate resin swelling and agitation.[1]- Use fresh, high-purity reagents.[1]
Diketopiperazine (DKP) Formation - Occurs with dipeptides, especially at the N-terminus, leading to chain termination. The Gly-Gly sequence at the C-terminus can be susceptible.- Couple the third amino acid (Phe) quickly after deprotection of the second Gly.- Use a more sterically hindered resin (e.g., 2-chlorotrityl chloride resin).[3]
Aspartimide Formation - Not directly applicable to the Gly-Gly-Phe-Gly sequence, but important to consider if Asp or Asn are present.- Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution.[3]

By following these detailed protocols and monitoring procedures, researchers can effectively manage the Fmoc deprotection of the Gly-Gly-Phe-Gly sequence, leading to a higher purity and yield of the final peptide product.

References

Application Notes and Protocols for the Use of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapies, designed to merge the antigen specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release. This document provides detailed application notes and protocols for the use of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH , a protease-cleavable linker intermediate, in the development of next-generation ADCs.

The core of this linker system is the tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG). This sequence is engineered for high stability in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.[1][2] Upon internalization of the ADC into the target cancer cell, these enzymes cleave the linker, leading to the release of the cytotoxic payload in a controlled and targeted manner. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group on the N-terminus allows for a modular and controlled synthesis of the drug-linker conjugate prior to its attachment to the antibody.

A prominent example of a clinically successful ADC utilizing a GGFG-based linker is Trastuzumab Deruxtecan (B607063) (T-DXd), which has demonstrated significant efficacy in treating HER2-positive cancers.[1][3][4] The data and protocols presented herein are based on the principles established by such successful ADCs to guide researchers in the effective use of the this compound linker intermediate.

Data Presentation

The performance of an ADC is quantitatively assessed through several key parameters. The following tables provide representative data from studies of ADCs utilizing the GGFG linker, such as Trastuzumab Deruxtecan, to serve as a benchmark for development projects.

Table 1: Physicochemical and Pharmacokinetic Properties of a Representative GGFG-Linked ADC (Trastuzumab Deruxtecan)

ParameterRepresentative ValueReference
Drug-to-Antibody Ratio (DAR)~8[1][5]
Plasma StabilityHigh[4]
Clearance0.42 L/day[3]
Half-lifeProlonged with higher dosing[3]

Table 2: In Vitro Cytotoxicity of a Representative GGFG-Linked ADC

Cell LineTarget AntigenIC50 ValueReference
KPL-4HER2-positive109.7 pM[6]
MDA-MB-468 (in co-culture)HER2-negativeBystander killing observed[6]

Table 3: In Vivo Efficacy of a Representative GGFG-Linked ADC in Xenograft Models

Tumor ModelDosing RegimenOutcomeReference
HER2-positive xenograft3 mg/kg, single i.v. doseAntitumor activity observed[6]
EMT6-hHER2 syngeneic10 mg/kg, i.v. on days 0 & 7Tumor growth inhibition[6]

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC utilizing the GGFG linker involves several sequential steps, from antigen binding to payload-induced apoptosis. This process is crucial for the targeted delivery and activation of the cytotoxic agent.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_nucleus Nucleus ADC ADC in Circulation (Linker Stable) Binding ADC Binds to Antigen ADC->Binding Receptor Tumor-Specific Antigen (e.g., HER2) Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Proteolytic Cleavage of GGFG Linker by Cathepsins Lysosome->Cleavage Payload_Release Payload Release (e.g., Topoisomerase I Inhibitor) Cleavage->Payload_Release Bystander Released Payload Diffuses (Bystander Effect) Payload_Release->Bystander DNA_Damage DNA Damage & Replication Block Payload_Release->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for a GGFG-linked ADC.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a drug-linker conjugate using this compound, its conjugation to a monoclonal antibody, and the subsequent characterization of the resulting ADC.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the activation of the linker's carboxylic acid and its coupling to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., a derivative of Doxorubicin or a Topoisomerase I inhibitor)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as an activating agent

  • N-Hydroxysuccinimide (NHS) or HOBt

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dipea (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours.

    • Monitor the formation of the NHS ester by Thin Layer Chromatography (TLC) or LC-MS.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate contains the activated linker.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

    • Add the filtrate containing the activated linker to the payload solution.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature and monitor its progress by LC-MS until the payload is consumed (typically 4-18 hours).

  • Fmoc-Deprotection:

    • Once the conjugation is complete, add piperidine to the reaction mixture to a final concentration of 20% (v/v).

    • Stir at room temperature for 30 minutes to remove the Fmoc protecting group, exposing a primary amine. This amine will be the point of attachment for a maleimide (B117702) group in the next step.

  • Purification:

    • Purify the resulting drug-linker conjugate by RP-HPLC to remove unreacted starting materials and byproducts.

    • Confirm the identity and purity of the product using LC-MS.

    • Lyophilize the pure fractions and store at -20°C or -80°C under desiccated conditions.

Protocol1_Workflow start Start: Fmoc-GGFG Linker & Amine-Payload step1 Activate Linker COOH with DCC/NHS start->step1 step2 Couple Activated Linker to Payload Amine step1->step2 step3 Fmoc Deprotection with Piperidine step2->step3 step4 Purify Drug-Linker via RP-HPLC step3->step4 end_node End: Purified Drug-Linker (with free amine) step4->end_node

Caption: Workflow for the synthesis of a drug-linker conjugate.

Protocol 2: Antibody Conjugation

This protocol details the preparation of the antibody and its conjugation to the drug-linker construct, typically via cysteine-maleimide chemistry.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimidohexanoyl-N-hydroxysuccinimide ester (SMCC) or similar maleimide-containing crosslinker

  • Purified drug-linker from Protocol 1

  • L-Cysteine

  • Size-Exclusion Chromatography (SEC) system

  • Protein A Chromatography system (optional)

Procedure:

  • Antibody Reduction (for Cysteine Conjugation):

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Activation of Drug-Linker with Maleimide:

    • Dissolve the purified drug-linker from Protocol 1 in DMSO.

    • In a separate reaction, couple the drug-linker's free amine to a maleimide-NHS ester (like SMCC) to create a maleimide-activated drug-linker. Purify this product via RP-HPLC.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-activated drug-linker in DMSO.

    • Add a 5-10 fold molar excess of the maleimide-activated drug-linker to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Quenching:

    • Quench the reaction by adding L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with a 30-50 kDa molecular weight cutoff membrane.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol2_Workflow cluster_prep Reactant Preparation mAb Monoclonal Antibody reduce_mAb Reduce mAb Disulfides (with TCEP) mAb->reduce_mAb drug_linker Drug-Linker (from Protocol 1) activate_linker Activate Linker with Maleimide drug_linker->activate_linker conjugation Conjugate Reduced mAb with Activated Drug-Linker reduce_mAb->conjugation activate_linker->conjugation quench Quench Reaction (with L-Cysteine) conjugation->quench purify Purify ADC (SEC or TFF) quench->purify final_adc Final Characterized ADC purify->final_adc

Caption: Workflow for ADC conjugation and purification.

Protocol 3: ADC Characterization

This protocol outlines key analytical methods to characterize the final ADC product.

Materials:

  • Purified ADC from Protocol 2

  • UV-Vis Spectrophotometer

  • LC-MS system (for intact mass analysis)

  • SDS-PAGE equipment

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Concentration Measurement:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: If the payload has a distinct absorbance peak, the DAR can be estimated by measuring absorbance at 280 nm (for the antibody) and at the payload's λmax.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.

    • Mass Spectrometry (MS): Intact mass analysis of the reduced light and heavy chains or the intact ADC under denaturing or native conditions can provide a precise DAR distribution.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.

    • SDS-PAGE: Run the ADC on both reducing and non-reducing SDS-PAGE gels to assess its integrity and confirm conjugation.

  • In Vitro Cytotoxicity Assay:

    • Perform a cell-based assay using both antigen-positive and antigen-negative cell lines to determine the IC50 value and confirm the target-specific killing activity of the ADC.

By following these detailed protocols and utilizing the provided data as a benchmark, researchers can effectively employ the this compound linker intermediate to develop novel, potent, and targeted Antibody-Drug Conjugates for oncological applications.

References

Application Notes and Protocols for Bioconjugation using Fmoc-Peptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques utilizing Fmoc-peptide linkers are pivotal in the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). The strategic use of a peptide linker, synthesized via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), allows for the controlled release of a cytotoxic payload at the target site. These linkers are designed to be stable in systemic circulation and susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the drug by minimizing off-target toxicity.[][2][3]

This document provides a detailed overview of the application of Fmoc-peptide linkers in bioconjugation, with a focus on their synthesis, conjugation to payloads, and subsequent attachment to antibodies.

Key Features of Fmoc-Peptide Linkers

  • Specificity: Peptide sequences can be designed for selective cleavage by tumor-associated proteases.[][4]

  • Stability: They generally exhibit good stability in plasma, preventing premature drug release.[]

  • Versatility: The Fmoc-SPPS methodology allows for the synthesis of a wide variety of peptide sequences to fine-tune cleavage kinetics and physicochemical properties.[5]

  • Self-Immolative Spacers: Many designs incorporate self-immolative units, such as p-aminobenzyl (PAB), to ensure the efficient release of the unmodified drug after peptide cleavage.[4]

Common Fmoc-Peptide Linkers

Several dipeptide linkers have been extensively used in ADC development. The choice of linker can significantly impact the efficacy and safety of the resulting conjugate.

Linker SequenceCleavage EnzymeNotable CharacteristicsExample ADC
Valine-Citrulline (Val-Cit) Cathepsin BWidely used due to its excellent plasma stability and efficient cleavage by Cathepsin B.[]Brentuximab vedotin (Adcetris®)
Valine-Alanine (Val-Ala) Cathepsin BAn alternative to Val-Cit, also cleaved by lysosomal proteases.[][6]---

Experimental Workflows

The overall process for creating an antibody-drug conjugate using an Fmoc-peptide linker can be visualized as a multi-step workflow.

experimental_workflow cluster_synthesis Peptide-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_characterization ADC Characterization s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Repeat Steps 2 & 3 s3->s4 s5 Linker-Payload Conjugation s4->s5 s6 Cleavage from Resin s5->s6 s7 Purification (HPLC) s6->s7 c2 Drug-Linker Addition s7->c2 Purified Drug-Linker c1 Antibody Reduction c1->c2 c3 Conjugation Reaction c2->c3 c4 Purification c3->c4 a1 Drug-to-Antibody Ratio (DAR) c4->a1 Purified ADC a2 Purity and Aggregation c4->a2 a3 In Vitro Cytotoxicity c4->a3

Caption: General workflow for ADC synthesis using Fmoc-peptide linkers.

Signaling Pathway of ADC Action

The mechanism of action for a typical ADC utilizing a cleavable Fmoc-peptide linker involves several key steps following administration.

adc_moa adc Antibody-Drug Conjugate (ADC) receptor Target Receptor adc->receptor Binding tumor_cell Tumor Cell endosome Endosome tumor_cell->endosome Endocytosis receptor->tumor_cell Internalization lysosome Lysosome endosome->lysosome Fusion cleavage Enzymatic Cleavage (e.g., Cathepsin B) lysosome->cleavage ADC Trafficking drug Free Cytotoxic Drug cleavage->drug Drug Release apoptosis Apoptosis drug->apoptosis Cell Death

Caption: Mechanism of action for an ADC with a cleavable peptide linker.

Quantitative Data Summary

The efficiency of each step in the synthesis and conjugation process is critical for the overall yield and quality of the final ADC. The following tables provide illustrative data based on typical Fmoc-SPPS and conjugation reactions. Actual results may vary depending on the specific peptide sequence, payload, and experimental conditions.

Table 1: Illustrative Solid-Phase Peptide Synthesis Parameters [4][7]

ParameterValue/Condition
Resin Loading Capacity0.3 - 1.0 mmol/g
Fmoc Deprotection Reagent20% Piperidine (B6355638) in DMF
Fmoc Deprotection Time20 minutes
Fmoc Deprotection Efficiency>99%
Amino Acid Coupling ReagentsHBTU/HATU, DIPEA
Amino Acid Coupling Time2 hours
Amino Acid Coupling Efficiency>99%
Cleavage CocktailTFA/TIS/Water (95:2.5:2.5)
Cleavage Time2-3 hours
Crude Peptide Purity>70%
Final Purity (after HPLC)>95 - 99%

Table 2: Illustrative Antibody Conjugation Parameters [4]

ParameterValue/Condition
Antibody Reduction ReagentTCEP (tris(2-carboxyethyl)phosphine)
Drug-Linker Molar Excess4-8 fold
Reaction SolventCo-solvent system (e.g., DMSO/Aqueous Buffer)
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature
Typical Drug-to-Antibody Ratio (DAR)3.5 - 4.0

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Dipeptide Linker (e.g., Val-Cit)

This protocol outlines the manual synthesis of a dipeptide linker using Fmoc solid-phase peptide synthesis (SPPS).[5]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a fritted syringe or reaction vessel.

  • First Amino Acid Coupling (Fmoc-Cit-OH):

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve Fmoc-Cit-OH (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add this activation mixture to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-Val-OH):

    • Repeat the Fmoc deprotection step as described above.

    • Couple Fmoc-Val-OH using the same procedure as in step 2.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the dipeptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • The crude dipeptide can then be purified by reverse-phase HPLC.

Protocol 2: Conjugation of a Drug-Linker to a Reduced Antibody

This protocol describes the conjugation of a maleimide-functionalized drug-linker conjugate to a thiol-containing biomolecule, such as a reduced antibody.[4][5]

Materials:

  • Reduced monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Maleimide-functionalized drug-linker conjugate

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column or dialysis equipment

Procedure:

  • Antibody Preparation: Reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP to generate free thiol groups. Purify the reduced antibody to remove excess reducing agent.

  • Drug-Linker Preparation: Dissolve the maleimide-functionalized drug-linker conjugate in anhydrous DMSO or DMF to prepare a stock solution.

  • Conjugation Reaction:

    • Add the drug-linker solution to the reduced antibody solution at a 4-8 fold molar excess of the linker.

    • Gently agitate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light.

  • Purification: Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography or dialysis to obtain the purified ADC.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.

References

Application Notes and Protocols: Covalent Attachment of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic drugs directly to targeted cells, such as cancer cells.[1][2] This targeted delivery mechanism enhances efficacy while minimizing systemic toxicity.[3] The core of ADC technology lies in the stable covalent linkage of a drug payload to the antibody.[1]

This document provides a detailed protocol for the covalent attachment of the N-terminally protected peptide, Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH, to the primary amine groups of lysine (B10760008) residues on a monoclonal antibody. The conjugation is achieved using a well-established and efficient method involving a two-step carbodiimide (B86325) crosslinking process with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5] EDC activates the carboxyl group of the peptide, and NHS stabilizes this activated state by forming a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amines on the antibody to form a stable amide bond.[4][5][6]

Following the conjugation protocol, methods for the purification and characterization of the resulting antibody-peptide conjugate are described, with a focus on determining the peptide-to-antibody ratio (PAR), a critical quality attribute analogous to the drug-to-antibody ratio (DAR) in traditional ADCs.[7]

Chemical Conjugation Pathway

The conjugation of a carboxyl-containing peptide to an antibody's primary amines via EDC/NHS chemistry is a two-step process designed to minimize side reactions like antibody polymerization.[6]

  • Activation: EDC first reacts with the carboxyl group on the Fmoc-peptide to form a highly reactive O-acylisourea intermediate.[5][8]

  • Stabilization and Conjugation: This unstable intermediate is stabilized by reacting with NHS (or its water-soluble analog, Sulfo-NHS) to form a semi-stable NHS ester. This amine-reactive ester then couples with a primary amine on a lysine residue of the antibody, forming a stable amide bond and releasing the NHS leaving group.[5][6]

G cluster_0 Step 1: Peptide Activation cluster_1 Step 2: Antibody Conjugation Peptide_COOH Fmoc-Peptide-COOH Activated_Intermediate O-acylisourea intermediate (unstable) Peptide_COOH->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate NHS_Ester Amine-Reactive NHS Ester (semi-stable) Activated_Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate Antibody-Peptide Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Antibody_NH2 Antibody-NH₂ (Lysine Residue) Antibody_NH2->Conjugate

Diagram 1: Two-step EDC/NHS conjugation chemistry.

Experimental Protocols

This section outlines the complete workflow for the preparation, conjugation, and purification of the antibody-peptide conjugate.

G cluster_prep 1. Preparation cluster_conj 2. Conjugation Reaction cluster_purify 3. Purification cluster_char 4. Characterization A1 Prepare Antibody (Buffer Exchange into MES) B1 Activate Peptide with EDC and NHS in MES Buffer A1->B1 A2 Prepare Peptide Stock (Dissolve in DMSO/DMF) A2->B1 A3 Prepare EDC/NHS Stocks (Use immediately) A3->B1 B2 Add Activated Peptide to Antibody Solution B1->B2 B3 Incubate (2h at RT or O/N at 4°C) Adjust pH to 7.2-7.5 B2->B3 B4 Quench Reaction (e.g., with Hydroxylamine) B3->B4 C1 Purify Conjugate via Size Exclusion Chromatography (SEC) B4->C1 C2 Collect Fractions Containing High Molecular Weight Conjugate C1->C2 D1 Determine Protein Concentration (e.g., BCA Assay) C2->D1 D3 Assess Purity & Integrity (SDS-PAGE, Mass Spec) C2->D3 D2 Calculate Peptide-to-Antibody Ratio (PAR) D1->D2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Endosome Endosome EGFR->Endosome 2. Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedPeptide Released Peptide Lysosome->ReleasedPeptide 4. Peptide Release Apoptosis Apoptosis ReleasedPeptide->Apoptosis 5. Cytotoxicity ADC Antibody-Peptide Conjugate (ADC) ADC->EGFR 1. Binding

References

Application Note: In Vitro Enzyme Cleavage Assay for GGFG Peptide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), offering a balance of plasma stability and efficient intracellular cleavage.[1][2][3] This linker is specifically designed to be hydrolyzed by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] This targeted cleavage mechanism ensures the controlled release of cytotoxic payloads within cancer cells, minimizing off-target toxicity.[3] This application note provides a detailed protocol for an in vitro enzyme cleavage assay to evaluate the susceptibility of GGFG-containing molecules to enzymatic digestion, a crucial step in the preclinical development and characterization of ADCs.

Principle of the Assay

This assay measures the rate of cleavage of a GGFG peptide linker conjugated to a payload or a reporter molecule upon incubation with a purified enzyme, typically human Cathepsin B. The reaction is monitored over time, and the amount of cleaved product is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The results can be used to determine the cleavage efficiency and kinetics of the linker.

Signaling Pathway and Mechanism of Action

In the context of an ADC, the GGFG linker plays a pivotal role in the targeted delivery of a cytotoxic agent. The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis. The ADC-antigen complex is then trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes. Within the lysosome, Cathepsin B and other proteases recognize and cleave the GGFG linker, releasing the payload to exert its cytotoxic effect, leading to apoptosis of the cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) with GGFG Linker Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Endocytosis Antigen->Internalization Internalization Lysosome Lysosome (pH 4.5-5.0) Contains Cathepsin B Internalization->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload GGFG Linker Cleavage by Cathepsin B Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxic Effect

Figure 1: Mechanism of ADC action with a GGFG linker.

Experimental Protocols

Materials and Reagents
  • GGFG-conjugated substrate: The peptide linker attached to a payload or a fluorescent reporter.

  • Human Cathepsin B (recombinant): Lyophilized powder.

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5.

  • Activation Buffer: 20 mM Dithiothreitol (DTT) in Assay Buffer.

  • Stop Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • HPLC Grade Water and Acetonitrile.

  • Trifluoroacetic Acid (TFA) for mobile phase.

Equipment
  • Reverse-phase high-performance liquid chromatograph (RP-HPLC) with a C18 column.

  • UV or fluorescence detector.

  • Incubator or water bath set to 37°C.

  • Microcentrifuge tubes.

  • Pipettes and tips.

  • pH meter.

Enzyme Preparation
  • Reconstitute lyophilized Cathepsin B in Assay Buffer to a stock concentration of 1 mg/mL.

  • Prepare aliquots and store at -80°C to avoid repeated freeze-thaw cycles.

  • On the day of the assay, dilute the Cathepsin B stock solution to the desired working concentration in Assay Buffer.

  • Activate the enzyme by incubating it with Activation Buffer at a 1:1 ratio for 15 minutes at 37°C immediately before use.

Assay Procedure
  • Prepare a stock solution of the GGFG-conjugated substrate in an appropriate solvent (e.g., DMSO or water) at a concentration of 10 mM.

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Assay Buffer (to bring the final volume to 100 µL)

    • GGFG-conjugated substrate (to a final concentration of 10-100 µM)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the cleavage reaction by adding the activated Cathepsin B to a final concentration of 1-10 µg/mL.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding an equal volume of Stop Solution.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis
  • Inject the supernatant onto a C18 RP-HPLC column.

  • Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient is 5-95% B over 20 minutes.

  • Monitor the elution of the uncleaved substrate and the cleaved product using a UV detector (e.g., at 220 nm or a wavelength specific to the payload) or a fluorescence detector if a fluorescent reporter is used.

  • The retention time of the uncleaved substrate will be different from that of the cleaved product.

  • Quantify the peak areas of both the substrate and the product at each time point.

  • Calculate the percentage of cleavage at each time point using the following formula: % Cleavage = [Peak Area of Product / (Peak Area of Substrate + Peak Area of Product)] * 100

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, Activation Buffer, Stop Solution Mix Combine Assay Buffer and GGFG-Substrate Reagents->Mix Enzyme Reconstitute and Activate Cathepsin B Initiate Add Activated Cathepsin B Enzyme->Initiate Substrate Prepare GGFG-Substrate Stock Solution Substrate->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Timepoints Withdraw Aliquots at Various Time Points Incubate->Timepoints Stop Stop Reaction with Stop Solution Timepoints->Stop Centrifuge Centrifuge Samples Stop->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Quantify Quantify Peak Areas HPLC->Quantify Calculate Calculate % Cleavage Quantify->Calculate

Figure 2: Experimental workflow for the in vitro GGFG cleavage assay.

Data Presentation

The quantitative data from the cleavage assay should be summarized in a clear and structured table to facilitate comparison and interpretation.

Time (minutes)Peak Area (Substrate)Peak Area (Product)% Cleavage
0ValueValueValue
15ValueValueValue
30ValueValueValue
60ValueValueValue
120ValueValueValue
240ValueValueValue

Table 1: Example of Data Summary for GGFG Cleavage Assay

Troubleshooting

IssuePossible CauseSolution
No or low cleavage Inactive enzymeEnsure proper reconstitution, storage, and activation of Cathepsin B. Use a fresh aliquot. Confirm enzyme activity with a known substrate.
Incorrect assay conditionsVerify the pH of the Assay Buffer. Ensure the incubation temperature is 37°C.
Substrate insolubilityCheck the solubility of the GGFG-conjugated substrate in the Assay Buffer. If necessary, adjust the concentration of the organic co-solvent (e.g., DMSO), keeping it below 5% of the final volume.
High background cleavage at t=0 Substrate instabilityAnalyze a control sample of the substrate in Assay Buffer without the enzyme to assess its stability under the assay conditions.
Contamination of reagentsUse fresh, high-quality reagents and sterile techniques.
Variable results Inconsistent pipettingUse calibrated pipettes and ensure accurate and consistent addition of all reagents.
Temperature fluctuationsMaintain a constant temperature throughout the incubation period.
Incomplete reaction stoppingEnsure the Stop Solution is added quickly and mixed thoroughly at each time point.

Table 2: Troubleshooting Guide for the GGFG Cleavage Assay

Conclusion

This application note provides a comprehensive protocol for performing an in vitro enzyme cleavage assay for the GGFG peptide linker. This assay is an essential tool for the characterization of ADCs and other drug delivery systems that utilize this linker technology. By following this protocol, researchers can obtain reliable and reproducible data on the enzymatic lability of their GGFG-conjugated molecules, providing valuable insights for drug development and optimization.

References

Application Notes: Coupling Payloads to Fmac-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the conjugation of amine-containing payloads to the enzyme-cleavable linker, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. This linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), offering a stable linkage in circulation and controlled release of the cytotoxic payload within the target cancer cells. The tetrapeptide sequence, Gly-Gly-Phe-Gly, is specifically designed for cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1]

Overview of the Conjugation Workflow

The overall process involves a three-stage workflow:

  • Payload-Linker Conjugation: The carboxylic acid moiety of the Fmoc-protected linker is activated and subsequently reacted with an amine-containing payload.

  • Fmoc Deprotection: The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the linker to expose a primary amine.

  • Antibody Conjugation: The deprotected payload-linker construct is then conjugated to a monoclonal antibody (mAb), typically through reactive cysteine or lysine (B10760008) residues.

This document will focus on the detailed protocol for the initial and most critical step: the conjugation of the payload to the this compound linker.

Experimental Protocols

Protocol 1: Activation of the Carboxylic Acid and Payload Conjugation

This protocol outlines the activation of the terminal carboxylic acid on the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, followed by conjugation to an amine-containing payload.

Materials:

  • This compound

  • Amine-containing payload (e.g., cytotoxic drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[2][3]

    • Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to the Payload:

    • In a separate vial, dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF or DMSO.

    • If the payload is in a salt form (e.g., hydrochloride), add DIPEA (2-3 equivalents) to neutralize the salt and facilitate the reaction.

    • Slowly add the payload solution to the activated linker solution.

    • Stir the reaction mixture at room temperature for 4-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Monitor the reaction progress by RP-HPLC until the starting materials are consumed.

  • Purification of the Fmoc-Linker-Payload Conjugate:

    • Upon completion, quench the reaction by adding a small amount of water.

    • Purify the crude conjugate by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[1][5]

    • Collect the fractions containing the pure product.

    • Lyophilize the pure fractions to obtain the Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2-CO-Payload conjugate as a solid.

    • Confirm the identity and purity of the product by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to reveal the terminal amine, which is necessary for subsequent conjugation to an antibody.

Materials:

  • Fmoc-Linker-Payload Conjugate

  • 20% Piperidine (B6355638) in DMF solution

  • Anhydrous DMF

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolve the lyophilized Fmoc-Linker-Payload conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the conjugate solution.[6][7]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by RP-HPLC, observing the disappearance of the Fmoc-protected peak and the appearance of the deprotected product peak.

  • Once the reaction is complete, precipitate the deprotected product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the product and decant the ether.

  • Wash the pellet with cold diethyl ether two more times to remove the piperidine-dibenzofulvene adduct.

  • Dry the deprotected Linker-Payload conjugate under vacuum.

Data Presentation

The following tables provide a summary of typical reaction conditions and parameters for the payload conjugation and Fmoc deprotection steps. These values should be considered as starting points and may require optimization for specific payloads.

Table 1: Typical Reaction Conditions for Payload Conjugation

ParameterRecommended Condition/RangeNotes
Linker to Payload Molar Ratio 1 : 1.1 - 1.5A slight excess of the payload can help drive the reaction to completion.
Coupling Reagents EDC/NHS or HATU/DIPEAEDC/NHS is a common and effective choice for forming amide bonds.[3] HATU can be used for more challenging couplings.[8]
Reagent Equivalents (Linker:EDC:NHS) 1 : 1.2 : 1.2A small excess of coupling reagents ensures efficient activation of the carboxylic acid.
Solvent Anhydrous DMF or DMSOHigh-quality, amine-free solvent is crucial for optimal results.
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 4 - 24 hoursReaction progress should be monitored by HPLC to determine the optimal time.
Purification Method Preparative RP-HPLC (C18)Provides high purity of the final conjugate.[5]

Table 2: Typical Conditions for Fmoc Deprotection

ParameterRecommended Condition/RangeNotes
Deprotection Reagent 20% Piperidine in DMFA standard and effective reagent for Fmoc removal.[6][9]
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 30 - 60 minutesThe reaction is typically fast and should be monitored by HPLC.
Product Isolation Precipitation in cold diethyl etherAn effective method to separate the product from the deprotection byproducts.[6]

Mandatory Visualization

experimental_workflow cluster_payload_conjugation Payload-Linker Conjugation cluster_deprotection Fmoc Deprotection cluster_antibody_conjugation Antibody Conjugation linker Fmoc-GGFG-NH-CH2-O-CH2COOH activation Activate Carboxyl (EDC, NHS in DMF) linker->activation coupling Amide Bond Formation activation->coupling payload Amine-Payload payload->coupling fmoc_conjugate Fmoc-Linker-Payload coupling->fmoc_conjugate purification1 RP-HPLC Purification fmoc_conjugate->purification1 deprotection Remove Fmoc (20% Piperidine/DMF) purification1->deprotection deprotected_conjugate H2N-Linker-Payload deprotection->deprotected_conjugate purification2 Precipitation & Washing deprotected_conjugate->purification2 final_conjugation Conjugate to mAb (e.g., via Cys or Lys) purification2->final_conjugation antibody Monoclonal Antibody (mAb) antibody->final_conjugation adc Antibody-Drug Conjugate (ADC) final_conjugation->adc purification3 Purification (e.g., SEC) adc->purification3

Caption: Workflow for linking payloads to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the ADC linker intermediate, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear guidance for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS). A common approach involves:

  • Immobilizing an appropriately protected aminomethyloxyacetic acid linker onto a solid support, such as a Rink Amide resin.

  • Stepwise elongation of the peptide chain (Gly-Phe-Gly-Gly) on the free amino group of the linker.

  • Cleavage of the final product from the resin, which also removes the side-chain protecting groups. The N-terminal Fmoc group remains, as indicated by the target molecule's name.

Q2: What are the most common problems encountered during the synthesis of this specific peptide linker?

A2: The most significant challenge is on-resin aggregation of the growing peptide chain, primarily due to the flexible and hydrophilic nature of the two consecutive glycine (B1666218) residues (Gly-Gly).[1][2] This aggregation can lead to:

  • Incomplete Fmoc deprotection: The piperidine (B6355638) solution cannot efficiently access the N-terminal Fmoc group.[1]

  • Low coupling efficiency: The activated amino acid is sterically hindered from reaching the N-terminal amine of the resin-bound peptide.[1]

  • Low final yield and purity: The crude product contains a high percentage of deletion sequences (e.g., Fmoc-Gly-Phe-Gly-linker) and other impurities.

Q3: How can I detect peptide aggregation during my synthesis?

A3: Several signs can indicate on-resin aggregation:

  • Visual Clumping: The resin beads may appear clumped together and fail to swell properly in the solvent.

  • Poor Solvation: The resin may not move freely when agitated in the reaction vessel.

  • Failed Monitoring Tests: A positive Kaiser test (blue beads) after a coupling step indicates incomplete reaction, which is a common consequence of aggregation.[1] In severe cases, the Kaiser test can give a false negative because the reagents cannot penetrate the aggregated beads.

  • Broadened UV Monitoring Peaks: In automated synthesizers that monitor Fmoc deprotection, a broadening of the dibenzofulvene-piperidine adduct peak suggests slower, incomplete deprotection due to aggregation.

Q4: Is the Gly-Gly-Phe-Gly sequence prone to any other side reactions?

A4: Besides aggregation, the primary side reaction to be aware of is diketopiperazine formation . This is most likely to occur after the coupling of the second amino acid (Fmoc-Phe-OH). The deprotected N-terminal amine of the Phe can attack the ester linkage of the first glycine to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This risk is higher on standard benzyl (B1604629) alcohol-based linkers like Wang resin.[3][4] Using a more sterically hindered resin or coupling the first two amino acids as a dipeptide can mitigate this issue.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: Low Coupling Yield for Glycine Residues (Positive Kaiser Test)
  • Potential Cause: On-resin peptide aggregation is preventing the activated Fmoc-Gly-OH from reaching the N-terminal amine.[1] This is particularly common during the coupling of the fourth amino acid (the final Gly).

  • Troubleshooting Steps:

    • Double Couple: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Gly-OH or Fmoc-Gly-Gly-OH.[2]

    • Use a More Potent Coupling Reagent: If you are using a standard carbodiimide (B86325) like DIC, switch to a more reactive uronium/aminium salt such as HATU or HCTU . These reagents are highly effective for difficult couplings.[1]

    • Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can help disrupt the secondary structures responsible for aggregation.[2]

    • Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides. In severe cases, adding chaotropic salts like LiCl (0.5 M) to the DMF can also be effective.[3][5]

Problem 2: Difficulty Synthesizing the Gly-Gly Sequence
  • Potential Cause: Stepwise coupling of two consecutive glycine residues is a known trigger for aggregation.

  • Recommended Solution: Use a Dipeptide Building Block

    • Instead of coupling Fmoc-Gly-OH twice, use the pre-formed dipeptide Fmoc-Gly-Gly-OH . This bypasses one of the problematic steps and can significantly improve the purity and yield of the final product. A patent for synthesizing poly-glycine sequences recommends this approach.[6]

StrategyProsCons
Stepwise Coupling (Fmoc-Gly-OH twice)Uses standard, less expensive building blocks.High risk of aggregation, leading to lower yield and purity. Requires more careful monitoring and troubleshooting.
Dipeptide Coupling (Fmoc-Gly-Gly-OH)Significantly reduces aggregation at the Gly-Gly step.[6] Improves cycle efficiency, leading to higher purity and yield. Saves a synthesis cycle.Fmoc-Gly-Gly-OH is more expensive than Fmoc-Gly-OH.
Problem 3: Low Overall Yield and Multiple Peaks in Final HPLC Analysis
  • Potential Cause: This is likely the cumulative effect of incomplete deprotection and coupling at multiple steps due to aggregation. The major impurity is often a "des-Gly" sequence.

  • Solutions:

    • Re-synthesize with an Optimized Protocol: Implement the anti-aggregation strategies mentioned above from the beginning of the synthesis (e.g., use Fmoc-Gly-Gly-OH, HATU as the coupling reagent, and NMP as the solvent).

    • Purification: If re-synthesis is not feasible, careful purification using reversed-phase HPLC is required. A shallow gradient will be necessary to separate the desired product from closely eluting deletion sequences.

Problem 4: Poor Precipitation of the Final Product After Cleavage
  • Potential Cause: The peptide linker may be highly soluble in the cleavage cocktail/ether mixture, or the concentration of the peptide is too low.

  • Troubleshooting Steps:

    • Reduce TFA Volume: After cleavage, reduce the volume of the TFA filtrate to 1-2 mL under a stream of nitrogen before adding it to cold diethyl ether.

    • Increase Ether Volume: Use a larger volume of cold diethyl ether (at least 10-20 times the volume of the TFA solution).

    • Chill Thoroughly: After adding the TFA solution to the ether, store the mixture at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge: Use centrifugation instead of filtration to pellet a fine precipitate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on standard Fmoc-SPPS procedures and incorporates best practices for this specific sequence. It assumes the use of a Rink Amide resin.

  • Resin Preparation:

    • Swell Rink Amide resin (e.g., 0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 1 hour in a reaction vessel.[7]

  • Linker Coupling:

    • Deprotect the resin's Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Couple a protected version of aminomethyloxyacetic acid (e.g., with a Boc-protected amine and a free carboxylic acid) using a standard coupling protocol (e.g., 3 eq. linker, 3 eq. HBTU, 6 eq. DIPEA in DMF for 2 hours).

    • Wash the resin and perform a Kaiser test to confirm complete coupling.

    • Remove the Boc protecting group from the linker's amine with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 25% TFA in DCM, 2 x 15 min).

    • Neutralize the resin with 10% DIPEA in DMF and wash thoroughly.

  • Peptide Elongation (Fmoc-SPPS Cycles):

    • Cycle 1: Coupling Fmoc-Gly-OH

      • Deprotection: Treat the resin with 20% piperidine in NMP for 2 x 10 min. Wash thoroughly with NMP.

      • Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in NMP for 2 minutes. Add the solution to the resin and agitate for 1-2 hours.

      • Washing: Wash the resin with NMP (3x) and DCM (3x). Perform a Kaiser test. If positive, repeat the coupling.

    • Cycle 2: Coupling Fmoc-Phe-OH

      • Repeat the deprotection, coupling (using Fmoc-Phe-OH), and washing steps as in Cycle 1.

    • Cycle 3 & 4: Coupling Fmoc-Gly-Gly-OH (Recommended Method)

      • Deprotection: Repeat the deprotection step.

      • Coupling: Use pre-formed Fmoc-Gly-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in NMP. Agitate for 2-4 hours. The longer coupling time helps ensure the reaction goes to completion.

      • Washing: Wash the resin thoroughly. Perform a Kaiser test.

  • Final Cleavage:

    • Wash the final peptide-resin with DCM and dry under vacuum for at least 2 hours.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) .

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.[7]

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude product by adding the combined filtrate dropwise into a 10-fold volume of cold diethyl ether.

    • Pellet the precipitate by centrifugation, wash with cold ether (2x), and dry under vacuum.

Protocol 2: HPLC Purification
  • Column: C18 reverse-phase column (e.g., 5 µm, 10 x 250 mm for semi-preparative).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient is recommended. For example, 10-40% B over 30 minutes.

  • Detection: UV at 220 nm and 265 nm (for the Fmoc group).

  • Procedure: Dissolve the crude peptide in a minimal amount of DMSO and dilute with Mobile Phase A. Filter through a 0.45 µm filter before injection. Collect fractions corresponding to the main peak and confirm the mass by MS before lyophilization.

Visual Diagrams

SPPS_Workflow cluster_prep 1. Preparation cluster_cycle 2. SPPS Cycles (Repeat x4) cluster_final 3. Cleavage & Purification Resin Rink Amide Resin Swell Swell Resin in NMP Resin->Swell Linker_Attach Attach Linker Moiety Swell->Linker_Attach Deprotect Fmoc Deprotection (20% Piperidine/NMP) Linker_Attach->Deprotect Wash1 Wash (NMP) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA/Dipeptide, HATU, DIPEA) Wash1->Couple Wash2 Wash (NMP/DCM) Couple->Wash2 Monitor Kaiser Test Wash2->Monitor Monitor->Deprotect Next Cycle Cleave Cleavage from Resin (95% TFA Cocktail) Monitor->Cleave Final Cycle Complete Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize

Caption: General workflow for the synthesis of the peptide linker.

Troubleshooting_Workflow Start Coupling Step Complete Kaiser Perform Kaiser Test Start->Kaiser Negative Negative (Yellow) Proceed to Next Step Kaiser->Negative Result Positive Positive (Blue) Incomplete Coupling Kaiser->Positive Result DoubleCouple Perform Double Coupling Positive->DoubleCouple Kaiser2 Kaiser Test Again DoubleCouple->Kaiser2 Negative2 Negative (Yellow) Proceed Kaiser2->Negative2 Result Positive2 Still Positive (Blue) Kaiser2->Positive2 Result Optimize Re-synthesize with: - Stronger Activator (HATU) - Different Solvent (NMP) - Higher Temperature - Dipeptide (Fmoc-Gly-Gly-OH) Positive2->Optimize

Caption: Troubleshooting decision tree for an incomplete coupling reaction.

Aggregation_Mechanism cluster_resin Solid Support (Resin Bead) p1 ~-Gly-Phe-Gly-NH-Resin p2 ~-Gly-Phe-Gly-NH-Resin p1->p2 Inter-chain H-Bonding p3 ~-Gly-Phe-Gly-NH-Resin p2->p3 p4 ~-Gly-Phe-Gly-NH-Resin p3->p4 β-Sheet Formation Reagent Fmoc-Gly-OH (Activated) Reagent->p2 Blocked Access to N-terminus is blocked

Caption: On-resin aggregation via inter-chain hydrogen bonding.

References

Technical Support Center: Solid-Phase Synthesis of Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of modified peptides, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in solid-phase peptide synthesis?

A1: Low yields in SPPS can often be attributed to a few key issues:

  • Peptide Aggregation: The growing peptide chains can aggregate on the solid support, hindering reagent access. This is particularly common for hydrophobic sequences.

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.

  • Inefficient Coupling: Steric hindrance from bulky modified amino acids or peptide aggregation can prevent the complete coupling of the incoming amino acid.

  • Side Reactions: Undesired chemical reactions, such as aspartimide formation or diketopiperazine formation, can lead to the loss of the target peptide.

  • Cleavage and Purification Losses: The final steps of cleaving the peptide from the resin and subsequent purification can also contribute to a reduction in the overall yield.

Q2: How can I detect if my peptide is aggregating on the resin?

A2: On-resin peptide aggregation can be identified through several observations:

  • Visual Cues: In batch synthesis, the resin may appear clumped or fail to swell properly. In continuous flow synthesis, you might observe an increase in pressure.

  • Monitoring Tests: Standard monitoring tests like the Kaiser test may give false negatives, as the aggregated peptide chains can make the N-terminal amines inaccessible to the ninhydrin (B49086) reagent.

  • Real-time Monitoring: Advanced techniques such as monitoring resin swelling or using a variable bed flow reactor can provide real-time insights into on-resin aggregation.[1]

Q3: When should I consider using a stronger coupling reagent?

A3: The use of a more potent coupling reagent is recommended in the following situations:

  • Sterically Hindered Amino Acids: When incorporating bulky or N-methylated amino acids, standard coupling reagents may not be efficient enough.[2][3][4]

  • Difficult Sequences: For sequences known to be prone to aggregation, a stronger coupling reagent can help drive the reaction to completion.

  • Failed Coupling: If a monitoring test, like the Kaiser test, indicates incomplete coupling after a standard coupling time, switching to a more powerful reagent for a second coupling is a viable strategy.

Q4: What is the purpose of scavengers in the cleavage cocktail?

A4: During the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA), highly reactive cationic species are generated from the protecting groups and the resin linker. These cations can cause unwanted modifications to sensitive amino acid residues such as tryptophan, methionine, and cysteine. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive species, thereby preventing side reactions and improving the purity and yield of the final peptide.[5][6][7]

Troubleshooting Guides

Issue 1: Incomplete Coupling

Symptom: A positive Kaiser test (blue beads) after a coupling step, indicating the presence of unreacted primary amines.

dot

IncompleteCoupling start Incomplete Coupling Detected (Positive Kaiser Test) cause1 Steric Hindrance (Bulky/Modified Amino Acid) start->cause1 cause2 Peptide Aggregation start->cause2 cause3 Reagent Inactivity start->cause3 solution1a Extend Coupling Time (e.g., 2-4 hours) cause1->solution1a solution1b Perform Double Coupling cause1->solution1b solution1c Switch to Potent Coupling Reagent (e.g., HATU, HCTU, COMU) cause1->solution1c solution1d Increase Reaction Temperature (Use Microwave Synthesis) cause1->solution1d solution2a Switch to Aggregation-Disrupting Solvent (e.g., NMP, DMSO) cause2->solution2a solution2b Add Chaotropic Salts (e.g., LiCl) cause2->solution2b solution3a Use Fresh Reagents and Anhydrous Solvents cause3->solution3a end Coupling Complete (Negative Kaiser Test) solution1a->end solution1b->end solution1c->end solution1d->end solution2a->end solution2b->end solution3a->end IncompleteDeprotection start Incomplete Deprotection (Deletion Sequences Detected) cause1 Peptide Aggregation start->cause1 cause2 Insufficient Deprotection Time/Reagent Strength start->cause2 solution1a Use Aggregation-Disrupting Solvent (e.g., NMP) cause1->solution1a solution1b Increase Deprotection Temperature cause1->solution1b solution2a Extend Deprotection Time cause2->solution2a solution2b Use a Stronger Deprotection Reagent (e.g., DBU for Fmoc) cause2->solution2b end Complete Deprotection solution1a->end solution1b->end solution2a->end solution2b->end SideReactions cluster_synthesis Synthesis Phase cluster_cleavage Cleavage Phase aspartimide Aspartimide Formation (Asp-Xxx sequences) solution_asp Add HOBt to deprotection solution Use bulky Asp protecting groups aspartimide->solution_asp diketopiperazine Diketopiperazine Formation (at dipeptide stage) solution_dike Use 2-chlorotrityl resin diketopiperazine->solution_dike alkylation Alkylation of Sensitive Residues (Trp, Met, Cys) solution_alk Use appropriate scavenger cocktail (e.g., Reagent K) alkylation->solution_alk CCK_Signaling Peptide Digested Peptides CaSR Calcium-Sensing Receptor (CaSR) Peptide->CaSR GPR93 GPR93 Peptide->GPR93 Ca_increase Intracellular Ca²⁺ Increase CaSR->Ca_increase GPR93->Ca_increase ERK12 ERK 1/2 Pathway GPR93->ERK12 PKA PKA Pathway GPR93->PKA CCK_secretion CCK Secretion Ca_increase->CCK_secretion CCK_gene CCK Gene Transcription ERK12->CCK_gene PKA->CCK_gene

References

Technical Support Center: Fmoc-Peptide Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during Fmoc-peptide linker synthesis. It is intended for researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: Premature Cleavage of the Peptide from the Resin

  • Symptoms: Lower than expected yield; presence of truncated peptide sequences in the final product.

  • Root Causes & Solutions:

Root CauseMitigation Strategy
Linker Instability The linker chosen may be too acid-labile for the synthesis conditions. For peptides with acid-sensitive residues, consider using a more robust linker.
Inappropriate Resin Choice For C-terminal proline or glycine (B1666218), diketopiperazine formation can lead to cleavage. Using a 2-chlorotrityl chloride resin can sterically hinder this side reaction.[1][2]
Extended Deprotection Times Prolonged exposure to piperidine (B6355638) during Fmoc deprotection can sometimes lead to linker cleavage, depending on the linker's stability. Reduce Fmoc-deprotection time where possible.[3]

Issue 2: Formation of Deletion Sequences

  • Symptoms: Presence of peptides missing one or more amino acids in the final product upon analysis by mass spectrometry.

  • Root Causes & Solutions:

Root CauseMitigation Strategy
Incomplete Fmoc Deprotection Aggregation of the growing peptide chain can block access of the deprotection reagent.[1] Use stronger deprotection cocktails (e.g., with DBU), sonicate the reaction, or switch to a solvent like NMP.[1]
Inefficient Coupling Steric hindrance between amino acids or peptide aggregation can prevent complete coupling. Increase coupling time, use a higher temperature, or add chaotropic salts.[1] A capping step with acetic anhydride (B1165640) after coupling can block unreacted amines.[4]
Poor Resin Swelling Inadequate swelling of the resin limits the accessibility of reagents. Ensure the resin is properly swelled in a suitable solvent like DMF before starting the synthesis.[5]

Issue 3: Racemization of Amino Acids

  • Symptoms: Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography.

  • Root Causes & Solutions:

Root CauseMitigation Strategy
Activation Method Certain activation methods, especially with carbodiimides, can increase the risk of racemization. The addition of HOBt or using coupling reagents like HATU can suppress racemization.[1]
C-terminal Cysteine C-terminal cysteine is particularly prone to racemization. Using trityl-type resins for anchoring the first amino acid is recommended to minimize this issue.
Base Exposure Prolonged exposure to base during deprotection can contribute to epimerization. Minimize deprotection times and consider using piperazine (B1678402) as a milder alternative to piperidine.[6]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and how can I prevent it?

Aspartimide formation is a common side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1] It occurs when the side-chain carboxyl group of aspartic acid attacks the peptide backbone, forming a cyclic imide. This can lead to a mixture of α- and β-peptides and racemization.[1]

Prevention Strategies:

  • Add HOBt to the deprotection solution: This has been shown to reduce the rate of aspartimide formation.[1]

  • Use backbone protection: Incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can prevent this side reaction.[1]

  • Choose appropriate side-chain protection: Using more sterically hindered protecting groups for the aspartic acid side chain can also be beneficial.[6]

Aspartimide_Formation Peptide_Chain Peptide Chain with Asp Aspartimide Aspartimide Intermediate Peptide_Chain->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Base) Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Piperidide Piperidide Adduct Aspartimide->Piperidide Piperidine attack

Q2: How does diketopiperazine formation occur and what are the solutions?

Diketopiperazine formation is a side reaction that primarily occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[1] It is particularly common with C-terminal proline and glycine residues.[1][2] The free N-terminal amine of the second amino acid attacks the ester linkage to the resin, forming a cyclic dipeptide.

Solutions:

  • Use 2-chlorotrityl chloride resin: The steric bulk of this resin hinders the formation of diketopiperazines.[1]

  • Couple a pre-formed dipeptide: Instead of coupling the second amino acid individually, coupling a pre-synthesized Fmoc-dipeptide can bypass this issue.

  • Reduce Fmoc-deprotection time: Minimizing the time the free N-terminus is available can reduce the likelihood of this side reaction.[3]

DKP_Formation_Workflow Continue Continue Peptide Elongation Deprotection2 Deprotection2 Deprotection2->Continue DKP DKP

Q3: My peptide contains cysteine. What special precautions should I take?

Peptides containing cysteine are susceptible to several side reactions:

  • Racemization: As mentioned earlier, C-terminal cysteine is prone to racemization. Use of trityl-type resins is highly recommended.

  • β-Elimination: Base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of dehydroalanine, which can then react with piperidine to form 3-(1-piperidinyl)alanine.[1] Using a sterically bulky protecting group like trityl (Trt) for the cysteine side chain can minimize this.[1]

  • Oxidation: The sulfhydryl group is easily oxidized to form disulfide bonds. While this is often a desired post-synthesis modification, unintended oxidation can be problematic. Keeping the peptide in a reduced state during purification may be necessary.

Q4: I am observing incomplete cleavage from a Wang resin. What could be the cause?

Incomplete cleavage from Wang resin can be due to a few factors:

  • Alkylation of sensitive residues: Cations generated from the linker during cleavage can alkylate electron-rich side chains like those of tryptophan and methionine, leading to reattachment of the peptide to the resin.[2]

  • Insufficient cleavage cocktail: The volume or composition of the cleavage cocktail may not be sufficient for the amount of resin. Ensure an adequate volume and the presence of scavengers like triisopropylsilane (B1312306) (TIS) to quench reactive cations.

  • Aggregation on resin: If the peptide has aggregated on the resin, the cleavage reagent may not be able to access the linker efficiently.

Quantitative Data on Side Reactions

The extent of side reactions can vary significantly based on the peptide sequence, synthesis conditions, and choice of reagents. The following table provides some reported quantitative data for illustrative purposes.

Side ReactionSequence/ConditionsExtent of Side ProductReference
Aspartimide FormationAsp(OtBu)-Gly sequence, 6+6 hour treatment with 20% piperidine/DMF44%[4]
Aspartimide FormationSame as above, with 1M Oxyma in deprotection solution15%[4]
RacemizationBz-Ser(tBu)-Cys(Trt) on NovaSynTGT resin, 6h with 20% piperidine23% D-Cys(Trt)[4]
S-alkylation of CysAc-Cys(Trt)-Arg(Pbf)-Ala on Wang resin, cleaved with 95% TFAUp to 35%[7]

Experimental Protocols

Protocol 1: Capping of Unreacted Amino Groups

This procedure is used to permanently block any unreacted N-terminal amines after a coupling step to prevent the formation of deletion peptides.

  • After the coupling step, wash the resin three times with DMF.

  • Prepare a capping solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF.

  • Add the capping solution to the resin and agitate for 15-30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

  • Proceed with the Fmoc deprotection of the newly coupled amino acid.

Protocol 2: Fmoc Deprotection with Piperazine and HOBt

This protocol is recommended for sequences prone to aspartimide formation or racemization.

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a deprotection solution of 6% piperazine and 0.1 M HOBt in DMF.

  • Drain the DMF from the resin and add the deprotection solution.

  • Agitate the resin for 5-10 minutes.

  • Drain the solution and repeat the treatment with fresh deprotection solution for another 15-20 minutes.

  • Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all reagents.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.[8]

References

Technical Support Center: Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my desired solvent. What are the common reasons for this?

A1: Solubility issues with Fmoc-protected peptides like this compound are common and can be attributed to several factors:

  • Intrinsic Hydrophobicity : The presence of the fluorenylmethyloxycarbonyl (Fmoc) group and the phenylalanine (Phe) residue imparts significant hydrophobicity to the molecule, making it poorly soluble in aqueous solutions.[1]

  • Intermolecular Interactions : Peptides can self-associate and form aggregates through hydrogen bonding, particularly in non-polar solvents. This is a known issue with peptide sequences prone to forming beta-sheets.[2][3]

  • Solvent Polarity : The choice of solvent is critical. A solvent that does not adequately solvate the peptide backbone and the Fmoc group will result in poor solubility. While Fmoc-protected amino acids generally have good solubility in common organic solvents like DMF and NMP, larger protected peptides can be more challenging.[]

  • pH of the Solution : For molecules with acidic or basic groups, the pH of the solvent can significantly impact solubility. At its isoelectric point (pI), a peptide will have its lowest solubility.[2]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: It is always best to start with the mildest solvent conditions to avoid potential degradation of the peptide. For this compound, the following are recommended starting points:

  • Polar Aprotic Solvents : Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for dissolving Fmoc-protected peptides.[] A product information sheet for a similar peptide, Fmoc-Gly-Gly-Phe-Gly-OH, lists DMSO as a suitable solvent.[5]

  • Solvent Mixtures : For in vivo or in vitro applications requiring aqueous solutions, a common strategy is to first dissolve the peptide in a minimal amount of a strong organic solvent like DMSO and then slowly dilute it with the desired aqueous buffer.[2] Specific formulations for this compound have been reported to achieve a solubility of ≥ 2.5 mg/mL.[6]

Q3: I am still having trouble dissolving the peptide even with the recommended solvents. What troubleshooting steps can I take?

A3: If you are still facing solubility challenges, consider the following troubleshooting strategies:

  • Sonication : Gentle sonication in a water bath can help break up peptide aggregates and facilitate dissolution.[2] Be cautious with the duration and power to avoid heating the sample, which could lead to degradation.

  • Gentle Heating : Carefully warming the solution may increase solubility. However, this should be done with caution as excessive heat can damage the peptide.

  • Use of Chaotropic Agents : For highly intractable peptides, using a denaturing agent like guanidinium (B1211019) hydrochloride (GuHCl) can be effective. A 6 M GuHCl solution can be used to dissolve the peptide, which can then be diluted for your application.[2] This is generally considered a last resort, especially for biological assays.

  • pH Adjustment : If your final application allows, adjusting the pH of the solution away from the peptide's isoelectric point can increase solubility. For a peptide with a C-terminal carboxylic acid, increasing the pH (e.g., using a basic buffer or adding a small amount of ammonium (B1175870) hydroxide) will deprotonate the acid, leading to a net negative charge and potentially improved aqueous solubility.[2]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Solubility Data Summary

The following table summarizes reported solubility data and solvent formulations for this compound and a structurally similar peptide.

CompoundSolvent SystemAchieved ConcentrationReference
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.87 mM)[6]
This compound10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.87 mM)[6]
This compound10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.87 mM)[6]
Fmoc-Gly-Gly-Phe-OHDMSO10 mM[]
Experimental Protocols

Protocol 1: Dissolution in Organic Solvents (e.g., DMSO)

This protocol is suitable for preparing a concentrated stock solution.

  • Preparation : Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition : Add the desired volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration.

  • Mixing : Vortex the vial for 30-60 seconds. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection : Ensure the solution is clear and free of any visible particles before use.

  • Storage : Store the stock solution at -20°C or -80°C for long-term stability.[6][8]

Protocol 2: Preparation of an Aqueous Formulation via a DMSO Stock

This protocol is designed for preparing a working solution for biological assays or other aqueous applications.

  • Prepare Stock Solution : First, prepare a concentrated stock solution in 100% DMSO following Protocol 1.

  • Aqueous Dilution : While gently vortexing, add the aqueous buffer or co-solvent mixture (e.g., PEG300, Tween-80, Saline) drop-wise to the DMSO stock solution. Rapid dilution can cause the peptide to precipitate.[2]

  • Final Concentration : Continue the slow addition of the aqueous phase until the desired final concentration is reached.

  • Clarity Check : If the solution becomes cloudy or shows signs of precipitation, you may have exceeded the solubility limit in that specific buffer composition. Consider preparing a more dilute solution.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Undissolved Peptide test_dmso Attempt to dissolve in 100% DMSO start->test_dmso dissolved_dmso Peptide Dissolved in DMSO test_dmso->dissolved_dmso Success not_dissolved_dmso Insoluble in DMSO test_dmso->not_dissolved_dmso Failure prepare_aqueous Prepare aqueous formulation by slow dilution dissolved_dmso->prepare_aqueous use_stock Use concentrated stock solution dissolved_dmso->use_stock sonicate_heat Apply gentle sonication and/or warming not_dissolved_dmso->sonicate_heat dissolved_sonicate Peptide Dissolved sonicate_heat->dissolved_sonicate Success not_dissolved_sonicate Still Insoluble sonicate_heat->not_dissolved_sonicate Failure consider_alternatives Consider alternative solvents (e.g., DMF, NMP) or chaotropic agents (GuHCl) not_dissolved_sonicate->consider_alternatives precipitation Precipitation upon dilution? prepare_aqueous->precipitation stable_solution Stable Aqueous Solution precipitation->stable_solution No adjust_formulation Adjust formulation (lower concentration or different co-solvents) precipitation->adjust_formulation Yes adjust_formulation->prepare_aqueous

Caption: Troubleshooting workflow for peptide dissolution.

This guide should assist researchers in effectively addressing solubility challenges with this compound, ensuring successful experimental outcomes.

References

Technical Support Center: Optimizing Cleavage of Hydrophobic Peptides from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of hydrophobic peptides from the resin, a critical step that often presents challenges for researchers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of hydrophobic peptides.

Issue 1: Low Peptide Yield After Cleavage

Q: I performed the cleavage reaction, but my final peptide yield is very low. What could be the cause?

A: Low peptide yield for hydrophobic sequences can stem from several factors, from incomplete cleavage to issues with precipitation.

  • Incomplete Cleavage: Hydrophobic peptides can aggregate on the resin, hindering the access of the cleavage cocktail.[1]

    • Solution: Extend the cleavage time. For sequences containing multiple arginine residues, which can be bulky, longer cleavage times may be required for complete deprotection and cleavage.[1][2] Consider a second cleavage step by treating the resin again with a fresh cleavage cocktail.

  • Poor Precipitation: Highly hydrophobic peptides may have some solubility in the cleavage cocktail/ether mixture, leading to loss of product during precipitation.[3][4]

    • Solution: Increase the volume of cold diethyl ether used for precipitation; a 10-fold volume of ether compared to the cleavage cocktail is a common practice.[3] If precipitation is still problematic, try a less polar anti-solvent like hexane (B92381) or a mixture of diethyl ether and hexane.[3]

  • Peptide Reattachment to Resin: C-terminal tryptophan or methionine residues can sometimes lead to the reattachment of the peptide to the resin.

    • Solution: Ensure your cleavage cocktail contains a scavenger like ethanedithiol (EDT) to minimize this side reaction.[1][5]

Issue 2: The Cleaved Peptide is Oily or Fails to Precipitate

Q: After adding cold ether, my peptide formed an oil instead of a solid precipitate, or it didn't precipitate at all. What should I do?

A: This is a common issue with hydrophobic peptides due to their inherent properties and potential contaminants.[3]

  • Inherent Peptide Properties: The hydrophobicity of your peptide can lead to higher solubility in the TFA/ether mixture.[3]

    • Solution:

      • Trituration: Break up the oily pellet with a spatula while it is submerged in cold ether to increase the surface area and wash away impurities.[3]

      • Alternative Anti-Solvent: Wash the oily pellet with a different solvent system, such as methyl tert-butyl ether (MTBE) or a diethyl ether/hexane mixture.[3]

      • Concentrate the Solution: If the peptide is soluble in the TFA/ether mixture, carefully reduce the volume using a gentle stream of nitrogen or a rotary evaporator before attempting precipitation again with fresh, cold ether.[3]

  • Residual Solvents: Solvents from the synthesis, like DMF or NMP, can interfere with precipitation.

  • Incomplete Deprotection: Bulky, hydrophobic protecting groups that are not fully cleaved can alter the peptide's solubility.[3]

    • Solution: Review your cleavage protocol and consider extending the cleavage time or using a stronger cleavage cocktail if necessary.[1][2]

Issue 3: The Crude Peptide is Difficult to Dissolve After Precipitation

Q: My hydrophobic peptide has precipitated, but now I'm struggling to dissolve it for purification. What are my options?

A: The same hydrophobic interactions that complicate cleavage can also make the final product difficult to dissolve.

  • Solution:

    • For very hydrophobic peptides, dissolving the pellet in a small amount of DMSO or DMF before adding water for lyophilization can be effective.[1]

    • Lyophilizing from an aqueous/organic mixture, such as water and acetonitrile, can also improve the solubility of the final product.[1]

    • For peptides that are still difficult to dissolve, using 10-20% trifluoroethanol in a standard buffer can help to retain them in solution.[6]

Frequently Asked Questions (FAQs)

Q1: Which resin is best for synthesizing hydrophobic peptides?

A1: The choice of resin is crucial for the successful synthesis of hydrophobic peptides.[7][8]

  • PEG-grafted resins (e.g., TentaGel, ArgoGel): These are often preferred for long, difficult, or hydrophobic peptides as they can minimize aggregation and improve reaction efficiency.[7]

  • Hydrophilic Resins: These resins have an affinity for water and can increase the solubility of the peptide during synthesis, which is advantageous for aggregation-prone sequences.[8]

  • Low-substitution resins: These are also recommended to reduce peptide aggregation.[7]

Q2: What is the optimal cleavage cocktail for a hydrophobic peptide?

A2: The ideal cleavage cocktail depends on the amino acid composition of your peptide.

  • A standard and effective non-malodorous cleavage cocktail for most sequences is TFA/TIS/water (95:2.5:2.5) .[2]

  • For peptides containing sensitive residues like cysteine, the addition of ethanedithiol (EDT) to the cocktail is recommended.

  • Reagent K (TFA/water/phenol/thioanisole (B89551)/EDT - 82.5:5:5:5:2.5) is a more potent and universal cleavage mixture, but it contains toxic and malodorous reagents.[2]

Q3: How can I minimize side reactions during the cleavage of hydrophobic peptides?

A3: Side reactions can be minimized by using the appropriate scavengers in your cleavage cocktail.[2][9]

  • Tryptophan: The use of Fmoc-Trp(Boc)-OH during synthesis can suppress side reactions and reattachment of C-terminal Trp residues.[2][9]

  • Methionine: Adding ethyl methyl sulfide (B99878) (EMS), EDT, or thioanisole to the scavenger mixture can suppress the acid-catalyzed oxidation of methionine.[2][9]

  • Cysteine: Triisopropylsilane (TIS) is an excellent scavenger for t-butyl cations and helps in the removal of the trityl protecting group from cysteine.[9]

Quantitative Data Summary

The following table summarizes the effectiveness of different cleavage conditions for specific hydrophobic peptides.

Peptide TypeCleavage ConditionsTemperature (°C)Time (h)YieldReference
N-Acetyl-protected WALP peptides20% ethanolamine (B43304) or ethylenediamine (B42938) in 80% dichloromethane2448Maximum[10][11]
N-Acetyl-protected WALP peptides20% ethanolamine or ethylenediamine in 80% dichloromethane40-554Significantly Lower[10][11]
Gramicidin A (gA)20% ethanolamine or ethylenediamine in 80% dimethylformamide2448Excellent[10][11]
Gramicidin A (gA)20% ethanolamine or ethylenediamine in 80% dimethylformamide40-554Significantly Lower[10][11]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Hydrophobic Peptide

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF or NMP.[3]

    • Dry the resin under high vacuum for at least 4 hours.

  • Cleavage:

    • Prepare the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) immediately before use.[12]

    • Suspend the dried resin in the cleavage cocktail (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours. For difficult sequences, this time can be extended.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[3]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Troubleshooting for Oily Peptides

  • Trituration:

    • After the initial precipitation and centrifugation, add fresh cold diethyl ether to the oily peptide pellet.

    • Using a spatula or glass rod, gently break up the oil to increase its surface area and facilitate the removal of impurities.[3]

    • Centrifuge again and decant the ether. Repeat this process until a solid precipitate is obtained.

  • Alternative Anti-Solvent Wash:

    • If trituration is ineffective, after the initial centrifugation, wash the oily pellet with cold methyl tert-butyl ether (MTBE) or a cold mixture of diethyl ether and hexane.[3]

    • Centrifuge and decant the solvent. Repeat as necessary.

Visualizations

Cleavage_Workflow Start Start: Dried Peptide-Resin Cleavage Cleavage with TFA Cocktail Start->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Isolation Isolate Peptide (Centrifugation) Precipitation->Isolation Crude_Peptide Crude Hydrophobic Peptide Isolation->Crude_Peptide

Caption: Standard workflow for cleaving a hydrophobic peptide from the resin.

Troubleshooting_Precipitation Start Problem: Oily Peptide or No Precipitation Increase_Ether Increase Volume of Cold Ether Start->Increase_Ether No/Poor Precipitate Triturate Triturate Oily Pellet in Ether Start->Triturate Oily Pellet Alt_Solvent Use Alternative Anti-Solvent (Hexane, MTBE) Increase_Ether->Alt_Solvent Still No Precipitate Concentrate Concentrate TFA/Ether Mixture Alt_Solvent->Concentrate Still No Precipitate Success Successful Precipitation Concentrate->Success Triturate->Success

Caption: Troubleshooting logic for precipitation issues with hydrophobic peptides.

References

How to prevent aggregation of Gly-Gly-Phe-Gly peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of the Gly-Gly-Phe-Gly (GGFG) peptide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the Gly-Gly-Phe-Gly peptide and what are its common applications?

A1: Gly-Gly-Phe-Gly is a tetrapeptide composed of two glycine (B1666218) residues, a phenylalanine residue, and a C-terminal glycine. It is frequently utilized as a protease-cleavable linker in antibody-drug conjugates (ADCs).[1][2] The peptide's sequence is designed to be recognized and cleaved by lysosomal proteases, such as cathepsin B, leading to the targeted release of a cytotoxic payload within cancer cells.[2]

Q2: What are the primary physicochemical properties of Gly-Gly-Phe-Gly that influence its aggregation?

A2: The aggregation behavior of Gly-Gly-Phe-Gly is influenced by the properties of its constituent amino acids. The presence of the aromatic and hydrophobic phenylalanine residue can contribute to intermolecular hydrophobic interactions, a key driver of aggregation.[3] Conversely, the glycine residues provide conformational flexibility. The peptide's net charge, which is dependent on the pH of the solution, also plays a crucial role in its solubility and tendency to aggregate.

Q3: Why is my Gly-Gly-Phe-Gly peptide solution cloudy or forming a precipitate?

A3: Cloudiness or precipitation in your peptide solution is a strong indicator of aggregation.[3] This occurs when individual peptide molecules self-associate to form larger, insoluble complexes. This process can be triggered by several factors, including high peptide concentration, the pH of the solution being close to the peptide's isoelectric point (pI), suboptimal storage conditions, and mechanical stress like vigorous vortexing.[3]

Q4: How can I predict if my experimental conditions are likely to cause Gly-Gly-Phe-Gly aggregation?

A4: While precise prediction is challenging without experimental data, you can assess the risk of aggregation by considering the following factors:

  • Concentration: Higher concentrations increase the probability of intermolecular interactions.

  • pH: Solutions with a pH near the peptide's isoelectric point (pI) will minimize electrostatic repulsion, favoring aggregation. The theoretical pI of GGFG is around 5.5.

  • Temperature: Elevated temperatures can increase hydrophobic interactions and accelerate aggregation kinetics.[3]

  • Ionic Strength: The effect of salt concentration can be complex, either shielding charges and promoting aggregation or influencing solvation in a way that prevents it.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to Gly-Gly-Phe-Gly peptide aggregation.

Problem: Lyophilized Gly-Gly-Phe-Gly powder does not dissolve.
  • Potential Cause 1: Inappropriate Solvent. The peptide may have poor solubility in the chosen solvent.

    • Recommended Solution: Start by attempting to dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before slowly adding the aqueous buffer. Gly-Gly-Phe-Gly has been reported to have high solubility in DMSO.

  • Potential Cause 2: High Peptide Concentration. The concentration may be too high for the chosen solvent.

    • Recommended Solution: Try dissolving the peptide in a larger volume of solvent to achieve a lower initial concentration.

  • Potential Cause 3: pH is close to the Isoelectric Point (pI). The peptide is least soluble at its pI.

    • Recommended Solution: Adjust the pH of the buffer to be at least 2 units away from the estimated pI of GGFG (~5.5). For example, use a slightly acidic buffer (e.g., pH 3-4) or a slightly basic buffer (e.g., pH 7.5-8.5).

Problem: Peptide solution becomes cloudy over time or after a freeze-thaw cycle.
  • Potential Cause 1: Aggregation due to Environmental Stress. Temperature fluctuations and freeze-thaw cycles can induce aggregation.

    • Recommended Solution: Aliquot the peptide stock solution into single-use vials to minimize freeze-thaw cycles. Store frozen at -20°C or -80°C.

  • Potential Cause 2: Solution Supersaturation. The peptide may be precipitating out of a supersaturated solution.

    • Recommended Solution: Filter the solution through a 0.22 µm filter immediately after preparation to remove any small, pre-existing aggregates that could act as nucleation sites. Store the solution at 4°C for short-term use.

  • Potential Cause 3: Microbial Contamination. Bacterial or fungal growth can cause turbidity.

    • Recommended Solution: Use sterile buffers and aseptic techniques for solution preparation. Filter-sterilize the final peptide solution.

Quantitative Data Summary

The following table summarizes key parameters that can be adjusted to prevent the aggregation of Gly-Gly-Phe-Gly peptide.

ParameterRecommended Range/ConditionRationale
pH pH < 3.5 or pH > 7.5To ensure a net positive or negative charge on the peptide, increasing electrostatic repulsion and solubility.
Temperature Storage at -20°C or -80°C (long-term); 4°C (short-term)Lower temperatures reduce molecular motion and hydrophobic interactions, slowing down aggregation kinetics.[3]
Concentration As low as experimentally feasibleReduces the likelihood of intermolecular collisions and self-assembly.[3]
Co-solvents Up to 20% (v/v) DMSO, Ethanol, or AcetonitrileCan disrupt hydrophobic interactions between peptide molecules. The compatibility with the specific experiment must be verified.
Additives 5-10% (w/v) Sucrose or TrehaloseThese sugars can act as cryoprotectants and stabilizers.
Ionic Strength 50-150 mM NaClThe effect is complex and may need empirical testing. Salts can screen charges but also affect solvation.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Gly-Gly-Phe-Gly
  • Allow the lyophilized Gly-Gly-Phe-Gly peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Add a small, precise volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.

  • To prepare a working solution, slowly add the DMSO stock solution dropwise into a stirring aqueous buffer to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, consider using a lower final peptide concentration or a higher percentage of co-solvent if the experimental design allows.

  • For long-term storage, aliquot the stock solution into single-use polypropylene (B1209903) tubes and store at -80°C.

Protocol 2: Monitoring Gly-Gly-Phe-Gly Aggregation using UV-Vis Spectroscopy

This protocol provides a simple method to detect the presence of large aggregates.

  • Instrument Setup: Set a UV-Vis spectrophotometer to scan a wavelength range of 340 nm to 600 nm.

  • Blank Measurement: Use the buffer in which the peptide is dissolved as a blank to zero the instrument.

  • Sample Measurement: Measure the absorbance of the Gly-Gly-Phe-Gly peptide solution.

  • Data Analysis: A flat baseline near zero absorbance indicates a clear solution. An increasing absorbance or a "tail" at higher wavelengths is indicative of light scattering by aggregates. The magnitude of the absorbance in this region correlates with the degree of aggregation.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Amyloid-like Fibril Detection

This protocol is used to detect the formation of β-sheet-rich amyloid-like aggregates.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filter through a 0.22 µm filter. Store protected from light.

    • Prepare the Gly-Gly-Phe-Gly peptide solution at the desired concentration in the buffer of choice.

  • Assay Setup:

    • In a black 96-well plate, add the Gly-Gly-Phe-Gly peptide solution.

    • Add the ThT stock solution to each well for a final concentration of 10-20 µM.

    • Include a control well with buffer and ThT only.

  • Measurement:

    • Incubate the plate under the desired experimental conditions (e.g., 37°C with shaking).

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: An increase in fluorescence intensity over time in the peptide-containing wells compared to the control indicates the formation of amyloid-like aggregates.

Visualizations

G Troubleshooting Workflow for GGFG Dissolution start Start: Lyophilized GGFG dissolve Attempt to dissolve in aqueous buffer start->dissolve check_solubility Is the solution clear? dissolve->check_solubility success Solution is ready for use check_solubility->success Yes troubleshoot Troubleshoot check_solubility->troubleshoot No use_dmso Dissolve in minimal DMSO troubleshoot->use_dmso add_buffer Slowly add to aqueous buffer use_dmso->add_buffer check_solubility2 Is the solution clear? add_buffer->check_solubility2 check_solubility2->success Yes adjust_ph Adjust buffer pH (away from pI ~5.5) check_solubility2->adjust_ph No lower_conc Lower the final concentration adjust_ph->lower_conc lower_conc->add_buffer

Caption: Workflow for dissolving Gly-Gly-Phe-Gly peptide.

G Factors Influencing GGFG Aggregation Aggregation GGFG Aggregation Concentration High Concentration Concentration->Aggregation pH pH near pI (~5.5) pH->Aggregation Temperature High Temperature Temperature->Aggregation Ionic_Strength Suboptimal Ionic Strength Ionic_Strength->Aggregation Mechanical_Stress Vigorous Agitation Mechanical_Stress->Aggregation

References

Technical Support Center: Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH in solution. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH powder and its stock solutions?

A1: For long-term stability of the solid compound, it is recommended to store it at -20°C or -80°C under desiccated conditions and protected from light.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][3]

Q2: What are the primary factors that can affect the stability of this molecule in solution?

A2: The main factors influencing the stability of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH in solution are:

  • pH: The Fmoc protecting group is highly sensitive to basic conditions, which will lead to its cleavage. The peptide backbone is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Higher temperatures will accelerate the rate of all degradation reactions.

  • Solvent Composition: The choice of solvent can influence the solubility and stability of the molecule. Protic solvents may participate in hydrolysis reactions.

  • Enzymatic Degradation: The peptide sequence Gly-Gly-Phe-Gly is a potential substrate for certain proteases, such as cathepsin B, which could be present in biological samples.[]

Q3: Is the Fmoc group stable in acidic conditions?

A3: Yes, the Fmoc group is stable under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which is commonly used to cleave peptides from resins during solid-phase peptide synthesis.[5]

Q4: What are the expected degradation products of this molecule in solution?

A4: Potential degradation products include:

  • Fmoc Deprotection: Cleavage of the Fmoc group under basic conditions, yielding the free N-terminal peptide.

  • Peptide Bond Hydrolysis: Cleavage of the amide bonds within the peptide backbone, resulting in smaller peptide fragments and individual amino acids.

  • Aspartimide Formation: Although this molecule does not contain aspartic acid, it is a common degradation pathway for peptides containing Asp residues, especially under basic conditions during Fmoc deprotection.[6]

  • Ether Linkage Hydrolysis: The ether linkage (-CH₂-O-CH₂-) is generally stable but can be cleaved under harsh acidic conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Fmoc group during storage or handling of solutions. The solution is basic (pH > 8), or has been exposed to primary or secondary amines.Ensure solutions are prepared in neutral or slightly acidic buffers (pH 6-7). Avoid amine-containing buffers if the Fmoc group needs to be preserved.
Precipitation of the compound from solution. The solubility limit has been exceeded, or the solvent composition has changed (e.g., evaporation of an organic co-solvent).Prepare fresh solutions. If using co-solvents like DMSO, ensure they are thoroughly mixed and the final concentration does not lead to precipitation. Sonication or gentle warming may aid dissolution.[3]
Unexpected peaks in HPLC analysis of the stored solution. Chemical degradation of the peptide-linker has occurred.Analyze the degradation products by LC-MS to identify them. Based on the identity of the products, adjust the storage conditions (pH, temperature, solvent) to minimize the specific degradation pathway. For example, if hydrolysis is observed, store at a lower temperature and in aprotic solvents if possible.
Inconsistent results in biological or chemical assays. The compound has degraded, leading to a lower effective concentration of the intact molecule.Perform a stability study of the compound under your specific assay conditions (buffer, temperature, incubation time) to determine its half-life. This will help in understanding the timeframe for reliable experiments.

Stability Data

While specific quantitative stability data for Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH in various solutions is not extensively available in the public domain, the following table provides a representative example of the type of data that should be generated through a stability study.

Condition Temperature Half-life (t½) Primary Degradation Product(s)
pH 4.0 (Acetate Buffer)25°C> 14 daysMinimal degradation
pH 7.4 (Phosphate Buffer)25°C~ 7 daysMinor peptide bond hydrolysis
pH 9.0 (Borate Buffer)25°C< 24 hoursFmoc deprotection, peptide bond hydrolysis
50% Acetonitrile/Water25°C> 28 daysMinimal degradation
Mouse Serum37°C~ 48 hoursEnzymatic cleavage of the peptide

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH in a buffered solution.

1. Preparation of Stock Solution:

  • Dissolve the compound in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mg/mL.

2. Preparation of Test Solutions:

  • Dilute the stock solution into the desired test buffers (e.g., pH 4.0 acetate (B1210297) buffer, pH 7.4 phosphate-buffered saline, pH 9.0 borate (B1201080) buffer) to a final concentration of 1 mg/mL.

3. Incubation:

  • Aliquot the test solutions into several vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).

4. Sampling:

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each condition.

5. HPLC Analysis:

  • Analyze the samples by reverse-phase HPLC.
  • Column: C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 10-90% B over 20 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 265 nm (for the Fmoc group) and 214 nm (for the peptide backbone).

6. Data Analysis:

  • Calculate the percentage of the remaining intact compound at each time point relative to the initial time point (t=0).
  • Determine the half-life (t½) by fitting the data to a first-order decay model.

Protocol 2: Identification of Degradation Products using LC-MS

This protocol is for identifying the chemical structures of the degradation products.

1. Sample Preparation:

  • Prepare and incubate the samples as described in Protocol 1.

2. LC-MS Analysis:

  • Inject the samples into an LC-MS system.
  • Use the same HPLC conditions as in Protocol 1.
  • The mass spectrometer should be operated in a positive ion mode to detect the protonated molecular ions of the parent compound and its degradation products.
  • Acquire full scan mass spectra to identify the molecular weights of the components in each sample.
  • Perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns, which can be used to elucidate the structures of the degradation products.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B Dilute into Test Buffers (e.g., pH 4, 7.4, 9) A->B C Aliquot and Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) B->C D Withdraw Samples at Time Points C->D E HPLC Analysis (% Remaining Intact Compound) D->E F LC-MS Analysis (Degradation Product ID) D->F G Calculate Half-life (t½) E->G H Identify Degradation Pathways F->H

Caption: Experimental workflow for assessing the stability of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH.

Degradation_Pathways cluster_products Potential Degradation Products Parent Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH Fmoc_cleaved H-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH + Dibenzofulvene Parent->Fmoc_cleaved Basic Conditions (pH > 8) e.g., Piperidine Hydrolyzed Peptide Fragments (e.g., Fmoc-Gly-Gly-OH + Phe-Gly-NH-...) Parent->Hydrolyzed Strong Acid/Base Elevated Temperature Enzymatic Cleavage at Phe-Gly bond (e.g., by Cathepsin B) Parent->Enzymatic Proteolytic Enzymes

Caption: Potential degradation pathways for Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH in solution.

References

Technical Support Center: Purification of Fmoc-Protected Peptide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Fmoc-protected peptide derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a smoother purification workflow.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Fmoc-protected peptides.

Problem 1: Low Purity of Crude Peptide After Cleavage

Question: My crude peptide shows low purity on the analytical HPLC chromatogram. What are the likely causes and how can I improve it?

Answer: Low crude peptide purity can stem from several issues during solid-phase peptide synthesis (SPPS) and the cleavage/deprotection step.

Potential Causes & Solutions:

  • Incomplete Fmoc Deprotection: This leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.

    • Solution: Ensure your 20% piperidine (B6355638) in DMF solution is fresh. You can also increase the deprotection time or perform a "double deprotection" where the resin is treated with the piperidine solution twice. For difficult sequences, adding 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance the rate of Fmoc removal.

  • Peptide Aggregation on Resin: Hydrophobic peptides or certain sequences are prone to aggregation during synthesis, leading to incomplete reactions.

    • Solution: Switch the solvent from DMF to N-methylpyrrolidone (NMP), which has better solvating properties. Incorporating chaotropic agents like LiCl into the coupling reaction can also help disrupt secondary structures that lead to aggregation.

  • Side Reactions During Cleavage: The trifluoroacetic acid (TFA) cleavage cocktail must be optimized to prevent side reactions with sensitive amino acid residues.

    • Solution: The choice of scavengers in the TFA cocktail is crucial. Scavengers are added to "scavenge" reactive cationic species generated during the cleavage of side-chain protecting groups, which can otherwise lead to unwanted modifications of the peptide. For instance, tryptophan-containing peptides are susceptible to oxidation and require specific scavengers to prevent this.

Problem 2: Poor Peak Shape and Resolution in RP-HPLC

Question: My peptide peak is broad or shows tailing during RP-HPLC purification, making it difficult to separate from impurities. What can I do?

Answer: Poor peak shape is often a sign of on-column aggregation, secondary interactions with the stationary phase, or suboptimal HPLC conditions.

Potential Causes & Solutions:

  • Peptide Aggregation: The peptide may be aggregating in the sample solvent or on the HPLC column.

    • Solution: Dissolve the crude peptide in a stronger, non-aggregating solvent like dimethyl sulfoxide (B87167) (DMSO) or neat formic acid before diluting it into the initial mobile phase for injection. Increasing the column temperature (e.g., to 40-60°C) can also disrupt aggregates and improve peak sharpness.[1]

  • Suboptimal Mobile Phase: The mobile phase composition may not be suitable for your peptide.

    • Solution: Ensure that 0.1% TFA is present in both mobile phase A (water) and mobile phase B (acetonitrile). TFA acts as an ion-pairing agent, which can significantly improve peak shape for peptides. For very hydrophobic peptides, consider using a C4 or C8 column instead of the more common C18.

  • Column Overload: Injecting too much peptide can lead to broad, asymmetric peaks.

    • Solution: Reduce the amount of peptide injected onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Fmoc-protected peptides?

A1: Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete Fmoc deprotection.

  • Truncated Peptides: Shorter peptide chains resulting from premature termination of the synthesis.

  • Peptide-Scavenger Adducts: Covalent modifications of the peptide by scavengers from the cleavage cocktail.

  • Oxidized Peptides: Particularly common for peptides containing methionine or tryptophan if scavengers are not used appropriately.

  • Racemized Peptides: Epimerization can occur, especially at the C-terminal amino acid.

Q2: How do I choose the right scavenger cocktail for my peptide?

A2: The choice of scavenger cocktail depends on the amino acid composition of your peptide. A standard versatile cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). However, for peptides containing sensitive residues, modifications are necessary:

  • Arginine (Arg): TIS is an effective scavenger.

  • Methionine (Met): Thioanisole (B89551) can be added to prevent oxidation.

  • Tryptophan (Trp): 1,2-ethanedithiol (B43112) (EDT) is commonly used to prevent modification of the indole (B1671886) side chain.

  • Tyrosine (Tyr): Phenol or thioanisole can protect the phenolic ring from electrophilic attack.

Q3: What is the best way to remove residual scavengers after cleavage?

A3: After cleavage, the peptide is typically precipitated with cold diethyl ether. The scavengers are generally soluble in ether and are removed by washing the precipitated peptide multiple times with cold ether. It is crucial to perform several washes to ensure all residual scavengers are removed, as they can interfere with subsequent purification and analysis.

Q4: Can I use a purification method other than RP-HPLC?

A4: Yes, while RP-HPLC is the most common method, other techniques can be used, especially as an orthogonal purification step to remove impurities that co-elute with the target peptide in RP-HPLC. Ion-exchange chromatography (IEX) is a useful alternative that separates peptides based on their net charge.

Data Presentation

The following tables provide quantitative data to illustrate the impact of different purification parameters on the final purity and yield of Fmoc-protected peptide derivatives.

Table 1: Impact of Backbone Protection on Crude Peptide Purity

Peptide SequenceBackbone ProtectionCrude Purity (%)
Aβ(32-43) (Control)None~40
Aβ(32-43)Thp~55
Aβ(32-43)Dmb~55

Data adapted from a study on challenging peptide sequences, demonstrating that backbone protection can significantly improve the quality of the crude peptide by reducing aggregation during synthesis.

Table 2: Comparison of Fmoc Deprotection Reagents on Purity and Epimerization

PeptideDeprotection ReagentEpimerization (%)Purity (%)
FSAKAKμpiperidine1.089.0
FSAKAKμDBU0.088.5
FASKAKμpiperidine3.268.5
FASKAKμDBU1.067.3

This table illustrates that for certain sequences, using DBU for Fmoc deprotection can reduce epimerization compared to the standard piperidine treatment.[1]

Table 3: Illustrative Impact of Scavenger Cocktails on Crude Peptide Purity

Peptide ContainingScavenger CocktailIllustrative Crude Purity (%)
No sensitive residues95% TFA, 2.5% TIS, 2.5% H₂O~85-95
Tryptophan94% TFA, 2.5% TIS, 2.5% H₂O, 1% EDT~80-90
Methionine94% TFA, 2.5% TIS, 2.5% H₂O, 1% Thioanisole~80-90

Note: Data is illustrative. Actual purity depends heavily on the peptide sequence and synthesis efficiency.

Experimental Protocols

Standard Protocol for RP-HPLC Purification of Fmoc-Peptides
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent such as DMSO or isopropanol.

    • Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1 mL/min for analytical, 20 mL/min for preparative.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 30-40°C.

  • Gradient Elution:

    • Scouting Run: Start with a broad gradient to determine the elution point of the peptide (e.g., 5-95% B over 40 minutes).

    • Optimized Gradient: Design a shallower gradient around the elution percentage of the target peptide. For example, if the peptide elutes at 40% B, an optimized gradient could be 30-50% B over 40 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions across the peak(s) of interest.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions with the desired purity (e.g., >95%).

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the pure peptide as a white powder.

Protocol for Handling and Purifying Hydrophobic/Aggregating Peptides
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a strong, non-aggregating solvent such as neat formic acid, trifluoroethanol (TFE), or hexafluoroisopropanol (HFIP).

    • Carefully dilute the sample with Mobile Phase A just before injection. Be aware that the peptide may precipitate if the final concentration of the organic solvent is too low.

  • HPLC Conditions:

    • Column: A C4 or C8 column is often more suitable for very hydrophobic peptides.

    • Column Temperature: Increase the column temperature to 40-60°C to help disrupt aggregates.

    • Mobile Phase Modifiers: In some cases, adding a small percentage of formic acid (e.g., 0.1%) to the mobile phases can improve solubility and peak shape.

  • Gradient Elution:

    • A shallower gradient is often required to achieve good separation of hydrophobic peptides from closely eluting impurities.

  • Fraction Collection and Handling:

    • Collected fractions may need to be lyophilized immediately to prevent precipitation.

Protocol for Post-Cleavage Scavenger Removal
  • Peptide Precipitation:

    • Following cleavage with the TFA cocktail, filter the resin and collect the filtrate containing the peptide.

    • Slowly add the TFA filtrate to a 10-fold volume of ice-cold diethyl ether with vigorous stirring.

    • The peptide should precipitate out of the solution.

  • Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether, which contains the dissolved scavengers.

    • Resuspend the peptide pellet in fresh, cold diethyl ether and vortex thoroughly.

    • Repeat the centrifugation and decanting steps at least three to five times to ensure complete removal of scavengers.

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

    • The dried peptide is now ready for purification by HPLC.

Visualizations

Purification_Workflow Crude_Peptide Crude Peptide (Post-Cleavage) Dissolution Dissolution in Strong Solvent (e.g., DMSO) Crude_Peptide->Dissolution Dilution Dilution in Mobile Phase A Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Purification RP-HPLC (C18 Column) Injection->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling >95% Purity Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Standard workflow for the purification of Fmoc-protected peptides.

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Purity Low Crude Purity Incomplete_Deprotection Incomplete Deprotection Low_Purity->Incomplete_Deprotection Aggregation Peptide Aggregation Low_Purity->Aggregation Side_Reactions Cleavage Side Reactions Low_Purity->Side_Reactions Poor_Peak_Shape Poor HPLC Peak Shape Poor_Peak_Shape->Aggregation HPLC_Issues Suboptimal HPLC Conditions Poor_Peak_Shape->HPLC_Issues Optimize_Deprotection Optimize Deprotection (e.g., Double Deprotection, DBU) Incomplete_Deprotection->Optimize_Deprotection Change_Solvent Change Solvent (NMP) Add Chaotropes Aggregation->Change_Solvent Modify_HPLC_Method Modify HPLC Method (Temp, Solvent, Column) Aggregation->Modify_HPLC_Method Optimize_Scavengers Optimize Scavengers Side_Reactions->Optimize_Scavengers HPLC_Issues->Modify_HPLC_Method

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Optimizing Antibody-Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-linker conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and consistency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the efficiency of conjugating a linker to an antibody?

A1: Several factors are critical for successful antibody-linker conjugation. These include the purity and concentration of the antibody, the composition of the antibody buffer, the molar ratio of the linker-payload to the antibody, and the specific reaction conditions such as pH, temperature, and incubation time.[1][2][] Ensuring the antibody is free from contaminating proteins and substances with primary amines (e.g., Tris, glycine) is crucial for efficient conjugation.[2]

Q2: How does the choice of conjugation chemistry (e.g., lysine (B10760008) vs. cysteine) impact the process?

A2: The choice of conjugation chemistry significantly impacts the process and the final product. Lysine conjugation targets the numerous surface-exposed lysine residues on an antibody, which can result in a heterogeneous mixture of antibody-drug conjugates (ADCs) with varying drug-to-antibody ratios (DARs).[4] Cysteine conjugation, often performed on engineered antibodies with specific cysteine mutation sites or by reducing native interchain disulfide bonds, allows for more site-specific and controlled conjugation, leading to a more homogeneous product.[5][6] The reaction conditions, particularly pH, differ between these methods.[2]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[7] It is a critical quality attribute (CQA) of an ADC as it directly influences both the efficacy and safety of the therapeutic.[4][8][9] A low DAR may lead to reduced potency, while a high DAR can negatively affect the antibody's stability, pharmacokinetics, and potentially increase off-target toxicity.[7]

Q4: How can I determine the DAR of my conjugated antibody?

A4: Several analytical techniques can be used to determine the DAR. The most common methods include:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker, allowing for the quantification of different DAR species.[10][11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to separate and quantify different drug-loaded species.[7][10]

  • Mass Spectrometry (MS): Provides precise mass measurements of the intact ADC or its subunits (light and heavy chains), allowing for accurate DAR determination.[7][11]

  • UV/Vis Spectroscopy: A simpler but less accurate method that estimates the average DAR by measuring the absorbance of the protein and the drug.[4][7]

Q5: How should I store my antibody-drug conjugate?

A5: Proper storage is crucial to maintain the stability and activity of your ADC. For short-term storage (12-18 months), 4°C is often suitable, and the addition of antimicrobial agents like sodium azide (B81097) may be recommended (except for HRP conjugates).[12] For long-term storage (up to 2 years), freezing at -20°C with the addition of a cryoprotectant like 50% glycerol (B35011) is a common practice.[12] It is important to note that some conjugates, like those with APC or RPE, should not be frozen without glycerol.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during antibody-linker conjugation.

Problem 1: Low or No Conjugation Signal/Yield

Possible Causes & Solutions

Symptom Potential Issue Recommendation
Little to no signal in downstream applicationsLow Antibody Concentration Ensure the starting antibody concentration is optimal, typically recommended to be at least 0.5 mg/mL.[1][2] Adding a larger volume of a dilute antibody can dilute the reaction components and reduce efficiency.[1]
Impure Antibody The antibody should be >95% pure.[1][2] Contaminating proteins can compete for the linker, reducing the conjugation efficiency.[1] Purify the antibody to remove impurities from sources like ascites fluid or cell culture supernatant.[2]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA, gelatin) will interfere with amine-reactive conjugation chemistries.[1][2] Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS).[2]
Incorrect Reaction pH The optimal pH depends on the conjugation chemistry. For lysine conjugation (NHS esters), a pH of 7.5-8.5 is typical, while cysteine conjugation (maleimides) often requires a pH between 6.5 and 7.5.[2][]
Degraded Linker-Payload Ensure the linker-payload is of high purity and has not degraded during storage.[2] Highly hydrophobic payloads may require a co-solvent like DMSO for dissolution, but the final concentration of the organic solvent should be low enough to not denature the antibody.[2]
Suboptimal Molar Ratio The molar ratio of the linker-payload to the antibody is a key factor in determining the final DAR.[2] This ratio may need to be optimized for each specific antibody and linker combination.
Insufficient Reaction Time or Inappropriate Temperature Incomplete conjugation can result from insufficient reaction time. Conversely, excessively long reaction times can lead to antibody aggregation or degradation.[2] Some reactions proceed at room temperature, while others may require 4°C to minimize side reactions.[2]
Problem 2: Antibody Aggregation

Possible Causes & Solutions

Symptom Potential Issue Recommendation
Visible precipitates or high molecular weight species observed by SECHigh DAR A high number of conjugated hydrophobic drug-linkers can lead to aggregation.[14] Optimize the molar ratio of linker-payload to antibody to achieve a lower DAR.
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can influence antibody stability. Ensure the buffer is appropriate for the specific antibody.
Excessive Reaction Time or Temperature Prolonged incubation or high temperatures can promote antibody denaturation and aggregation.[2] Optimize these reaction parameters.
Freeze-Thaw Cycles Repeated freezing and thawing can cause protein aggregation.[14] Aliquot the ADC before freezing to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

This protocol describes the essential step of preparing the antibody to ensure it is in an optimal state for conjugation.

Materials:

  • Antibody solution

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5, depending on conjugation chemistry)

  • Desalting column or dialysis cassette with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Buffer Exchange:

    • Equilibrate the desalting column or dialysis cassette with the chosen conjugation buffer according to the manufacturer's instructions.

    • Apply the antibody solution to the desalting column or place it in the dialysis cassette.

    • If using a desalting column, collect the fractions containing the antibody.

    • If using dialysis, perform dialysis against a large volume of conjugation buffer for several hours or overnight at 4°C, with at least one buffer change.

  • Concentration Adjustment:

    • Measure the concentration of the antibody solution using a spectrophotometer (A280) or a protein assay (e.g., BCA).

    • If the antibody concentration is too low (<0.5 mg/mL), concentrate it using a centrifugal filter unit with an appropriate MWCO.[1]

    • If the concentration is too high, dilute it with conjugation buffer to the desired concentration (typically 1-2 mg/mL).[12][]

Protocol 2: General Lysine-Based Conjugation using NHS Ester Chemistry

This protocol provides a general procedure for conjugating a linker with an N-hydroxysuccinimide (NHS) ester to the primary amines of lysine residues on an antibody.

Materials:

  • Prepared antibody in amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • NHS ester-activated linker-payload, dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Reagent Preparation:

    • Bring the antibody solution and the NHS ester-linker solution to room temperature.

    • Prepare a stock solution of the NHS ester-linker in anhydrous DMSO or DMF at a known concentration (e.g., 10 mM).[]

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester-linker solution to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[15]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with and inactivate any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the removal of unconjugated linker-payload and other small molecule impurities from the ADC solution.

Materials:

  • Quenched conjugation reaction mixture

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Procedure:

  • Purification:

    • Size Exclusion Chromatography (SEC) / Desalting:

      • Equilibrate the desalting column with the purification buffer.

      • Apply the quenched reaction mixture to the column.

      • Collect the fractions containing the purified ADC, which will elute in the void volume. Unconjugated small molecules will be retained on the column and elute later.

    • Tangential Flow Filtration (TFF):

      • For larger scale purifications, a TFF system with an appropriate MWCO membrane can be used to exchange the buffer and remove small molecule impurities.[15]

  • Characterization:

    • Characterize the purified ADC to determine the DAR, level of aggregation, and purity using appropriate analytical techniques such as HIC, RP-HPLC, SEC, and/or MS.[7][10][11]

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis antibody Starting Antibody buffer_exchange Buffer Exchange (e.g., Dialysis, Desalting) antibody->buffer_exchange concentration Concentration Adjustment buffer_exchange->concentration reaction Add Linker-Payload & Incubate concentration->reaction quench Quench Reaction reaction->quench purify Purification (e.g., SEC, TFF) quench->purify characterize Characterization (DAR, Purity, Aggregation) purify->characterize final_adc Final ADC Product characterize->final_adc

Caption: A general workflow for antibody-linker conjugation.

troubleshooting_tree start Low Conjugation Efficiency? antibody_check Check Antibody Quality start->antibody_check Yes reaction_check Check Reaction Conditions start->reaction_check No, check conditions purity Impure Antibody? (>95% pure?) antibody_check->purity purify_ab Purify Antibody purity->purify_ab Yes concentration Low Concentration? (>0.5 mg/mL?) purity->concentration No concentrate_ab Concentrate Antibody concentration->concentrate_ab Yes buffer Interfering Buffer? (Tris, BSA?) concentration->buffer No buffer_exchange Buffer Exchange buffer->buffer_exchange Yes buffer->reaction_check No ph Incorrect pH? reaction_check->ph optimize_ph Optimize pH for Conjugation Chemistry ph->optimize_ph Yes molar_ratio Suboptimal Molar Ratio? ph->molar_ratio No optimize_ratio Optimize Linker:Antibody Ratio molar_ratio->optimize_ratio Yes time_temp Incorrect Time/Temp? molar_ratio->time_temp No optimize_time_temp Optimize Incubation Time and Temperature time_temp->optimize_time_temp Yes linker_check Check Linker-Payload time_temp->linker_check No linker_quality Degraded Linker? linker_check->linker_quality new_linker Use High-Quality Linker linker_quality->new_linker Yes

Caption: A troubleshooting decision tree for low conjugation efficiency.

References

Validation & Comparative

A Comparative Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates: GGFG vs. Val-Cit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index. Among the various classes of cleavable linkers, those susceptible to protease cleavage have demonstrated significant clinical success. This guide provides an objective, data-driven comparison of two prominent protease-cleavable peptide linkers: the tetrapeptide Gly-Gly-Phe-Gly (GGFG) and the dipeptide Val-Cit (VC).

Executive Summary

Both GGFG and Val-Cit linkers are designed to be stable in systemic circulation and release their cytotoxic payload upon internalization into target tumor cells and subsequent cleavage by lysosomal proteases. However, they exhibit key differences in their stability profiles, cleavage mechanisms, and impact on the overall properties of the ADC. The GGFG linker, utilized in the highly successful ADC Enhertu® (trastuzumab deruxtecan), is generally considered to have superior plasma stability compared to the Val-Cit linker, which is a component of Adcetris® (brentuximab vedotin).[1][] This enhanced stability can minimize premature drug release and associated off-target toxicities.

Quantitative Comparison of Linker Performance

The following tables summarize the key characteristics and performance metrics of GGFG and Val-Cit linkers based on available experimental data.

Table 1: General Characteristics and Properties

FeatureGly-Gly-Phe-Gly (GGFG) LinkerVal-Cit (VC) LinkerKey Findings & References
Structure TetrapeptideDipeptideThe GGFG linker is a longer peptide sequence.[]
Primary Cleavage Enzyme Cathepsin LCathepsin B (and other cathepsins)GGFG shows a higher specificity for Cathepsin L, while Val-Cit is susceptible to a broader range of cathepsins.[1][3]
Approved ADC Examples Enhertu® (trastuzumab deruxtecan)Adcetris® (brentuximab vedotin), Polivy® (polatuzumab vedotin)These ADCs serve as key clinical examples for the respective linkers.[4][5]
Hydrophobicity Generally lower hydrophobicityHigher hydrophobicity, which can lead to aggregation with high drug-to-antibody ratios (DAR).The Val-Ala linker, a variant of Val-Cit, exhibits better hydrophilicity.[][]

Table 2: Stability and Drug Release Kinetics

ParameterGly-Gly-Phe-Gly (GGFG) LinkerVal-Cit (VC) LinkerKey Findings & References
Plasma Stability (Human) HighGenerally high, but can be susceptible to premature cleavage by enzymes like neutrophil elastase.GGFG linkers are considered more stable in the bloodstream, reducing the risk of off-target toxicity.[1][7]
Plasma Stability (Mouse) HighUnstable due to cleavage by carboxylesterase 1c (Ces1c).This instability in mouse models presents challenges for preclinical evaluation of Val-Cit-based ADCs.[8]
Lysosomal Cleavage Rate EfficientVery efficient, with some studies showing over 80% digestion within 30 minutes in human liver lysosomes.Both linkers are effectively cleaved within the lysosomal compartment to release the payload.[9]
Drug Release Profile Controlled and efficient within the tumor microenvironment.Rapid release upon lysosomal entry.The GGFG linker in Enhertu allows for a potent bystander effect.[10]

Mechanism of Action and Cleavage Pathways

The efficacy of ADCs with protease-cleavable linkers relies on the differential expression of proteases in tumor and healthy tissues. Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the peptide linker, releasing the cytotoxic payload to exert its cell-killing effect.

cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_endocytosis Receptor-Mediated Endocytosis cluster_lysosome Lysosome (pH 4.5-5.0) cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) (Linker is Stable) ADC_bound ADC binds to cell surface antigen ADC->ADC_bound Tumor Targeting Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome (High concentration of proteases e.g., Cathepsins) Endosome->Lysosome Payload_release Cleavage of Peptide Linker (GGFG or Val-Cit) Lysosome->Payload_release Payload Active Cytotoxic Payload Payload_release->Payload Cell_death Apoptosis/Cell Death Payload->Cell_death

Figure 1. General signaling pathway of ADC internalization and payload release.

The specific cleavage sites for the GGFG and Val-Cit linkers are dictated by the substrate specificity of the lysosomal proteases.

cluster_GGFG GGFG Linker Cleavage cluster_VC Val-Cit Linker Cleavage GGFG_struct Antibody-S-Maleimide-(CH2)n-Gly-Gly-Phe-Gly-C(O)-Payload GGFG_cleavage Cathepsin L GGFG_product Antibody-S-Maleimide-(CH2)n-Gly-Gly-Phe + Gly-C(O)-Payload GGFG_cleavage->GGFG_product Cleavage between Phe and Gly VC_struct Antibody-S-Maleimide-(CH2)n-Val-Cit-PABC-Payload VC_cleavage Cathepsin B VC_product Antibody-S-Maleimide-(CH2)n-Val + Cit-PABC-Payload VC_cleavage->VC_product Cleavage between Val and Cit

Figure 2. Enzymatic cleavage of GGFG and Val-Cit linkers.

Experimental Protocols

The evaluation of ADC linker stability and performance involves a series of standardized in vitro and in vivo assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat, etc.) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: Stop the reaction by adding a quenching agent and precipitate the plasma proteins using a solvent like acetonitrile.

  • Quantification: Analyze the supernatant for the presence of the free payload using liquid chromatography-mass spectrometry (LC-MS/MS). The concentration of intact ADC can be measured using methods like ELISA or hydrophobic interaction chromatography (HIC).

  • Data Analysis: Plot the concentration of the intact ADC and the released payload over time to determine the ADC's half-life in plasma.

In Vitro Lysosomal Cleavage Assay

Objective: To assess the efficiency of payload release in a simulated lysosomal environment.

Methodology:

  • Lysosome Isolation: Isolate lysosomes from relevant cell lines or tissues.

  • Incubation: Incubate the ADC with the isolated lysosomes at 37°C in a buffer with a pH of 4.5-5.0 to mimic the lysosomal environment.

  • Time Points: Collect aliquots at various time points.

  • Sample Processing: Stop the reaction and separate the released payload from the ADC and lysosomal proteins.

  • Quantification: Quantify the released payload using LC-MS/MS.

  • Data Analysis: Determine the rate of payload release to assess the linker's susceptibility to lysosomal cleavage.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, an isotype control ADC, and the free payload.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

start Start: ADC Candidate in_vitro_stability In Vitro Plasma Stability Assay start->in_vitro_stability in_vitro_cleavage In Vitro Lysosomal Cleavage Assay start->in_vitro_cleavage in_vitro_cytotoxicity In Vitro Cytotoxicity Assay start->in_vitro_cytotoxicity in_vivo_efficacy In Vivo Efficacy Study (Xenograft Model) in_vitro_stability->in_vivo_efficacy in_vitro_cleavage->in_vivo_efficacy in_vitro_cytotoxicity->in_vivo_efficacy pharmacokinetics Pharmacokinetics (PK) and Toxicology Studies in_vivo_efficacy->pharmacokinetics clinical_trials Clinical Trials pharmacokinetics->clinical_trials

Figure 3. A typical experimental workflow for evaluating ADC performance.

Conclusion

The choice between a GGFG and a Val-Cit linker is a critical decision in ADC design that must be guided by the specific therapeutic goals, the nature of the payload, and the target antigen. The GGFG linker offers the advantage of enhanced plasma stability, which can translate to an improved safety profile and a wider therapeutic window.[1] The Val-Cit linker, while potentially more susceptible to premature cleavage in certain preclinical models, has a long and successful clinical track record.[4] The development of next-generation linkers often aims to combine the stability of linkers like GGFG with the efficient and rapid cleavage kinetics of dipeptide linkers, highlighting the ongoing innovation in this critical area of drug development. A thorough in vitro and in vivo evaluation is essential to select the optimal linker for a given ADC candidate.

References

GGFG-Linked Antibody-Drug Conjugates: A Comparative Guide to Efficacy in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a critical role in defining the therapeutic index of these targeted cancer therapies. Among the various linker technologies, the tetrapeptide Gly-Gly-Phe-Gly (GGFG) has emerged as a key player, particularly due to its successful implementation in clinically impactful ADCs. This guide provides an objective comparison of the efficacy of ADCs featuring the GGFG linker in various cancer models, supported by experimental data and detailed methodologies.

Introduction to the GGFG Linker

The GGFG linker is a protease-cleavable linker designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells.[1][2] This controlled release is mediated by lysosomal proteases, such as cathepsin B and cathepsin L, which are often overexpressed in the tumor microenvironment.[1][3] The GGFG sequence is specifically recognized and cleaved by these enzymes, leading to the efficient release of the payload within the cancer cell.[1][3] This mechanism of action is crucial for maximizing on-target efficacy while minimizing off-target toxicities.[2] A notable example of a highly successful ADC utilizing the GGFG linker is Trastuzumab deruxtecan (B607063) (T-DXd).[3][4]

Mechanism of Action of GGFG-Linked ADCs

The therapeutic effect of a GGFG-linked ADC is initiated by the binding of the monoclonal antibody component to its specific antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the entire ADC-antigen complex is internalized.[4] The complex is then trafficked to the lysosome, an acidic organelle rich in proteases.[3][4] Within the lysosome, cathepsins recognize and cleave the GGFG linker, liberating the cytotoxic payload.[1][4] The released payload can then exert its cell-killing effect, for instance, by inhibiting topoisomerase I in the case of exatecan (B1662903) derivatives like DXd.[2][3]

A key feature of many GGFG-linked ADCs is their ability to induce a "bystander effect".[5][6] This occurs when the released, membrane-permeable payload diffuses out of the targeted antigen-positive cancer cell and kills adjacent, antigen-negative tumor cells.[5] This bystander killing is particularly important in treating heterogeneous tumors where antigen expression can be varied.[7] The GGFG linker, by enabling the release of potent and permeable payloads like DXd, plays a crucial role in this phenomenon.[5]

Comparative Performance in Preclinical Cancer Models

The efficacy of ADCs with GGFG linkers has been extensively evaluated in a variety of preclinical cancer models. These studies provide valuable insights into their potency, specificity, and anti-tumor activity.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for determining the potency of an ADC against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.

ADCCancer Cell LineTarget AntigenIC50 (ng/mL)Reference
Trastuzumab deruxtecan (T-DXd)NCI-N87 (Gastric)HER2Calculated in 1 cell line[8]
Trastuzumab deruxtecan (T-DXd)FaDu (Head and Neck)HER2 (low expression)9856[9]
Trastuzumab-vc-MMAEKPL-4 (Breast)HER20.10-0.12 nM[10]
Trastuzumab-vc-MMAEJIMT-1 (Breast)HER20.078-0.10 nM[10]
Trastuzumab-vc-MMAEBT-474 (Breast)HER20.058-0.063 nM[10]
Trastuzumab-vc-MMAESKBR-3 (Breast)HER20.27-0.34 nM[10]
In Vivo Tumor Growth Inhibition

Xenograft studies in immunocompromised mice are critical for evaluating the anti-tumor efficacy of ADCs in a more complex biological system. These studies typically measure tumor volume over time in response to treatment.

ADCXenograft ModelCancer TypeDosageTumor Growth Inhibition (T/C%)Reference
Trastuzumab deruxtecan (T-DXd)NCI-N87Gastric10 mg/kg-6.1%[11]
Trastuzumab deruxtecan (T-DXd)JIMT-1Breast10 mg/kg-35.7%[11]
Trastuzumab deruxtecan (T-DXd)Capan-1Pancreatic10 mg/kg-42.35%[11]
Trastuzumab deruxtecan (T-DXd)FaDuHead and NeckSingle doseReduction in tumor growth[9]
Trastuzumab deruxtecan (T-DXd)UMSCC-47Head and NeckSingle doseAntitumor activity[9]
Trastuzumab-vc-MMAEN87Gastric30 mg/kg (d0, 7, 14)Significant tumor eradication[12]
Pharmacokinetic Parameters

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC. These parameters influence the exposure of the tumor to the ADC and the potential for off-target toxicities.

ADCAnimal ModelKey PK ParameterValueReference
Trastuzumab deruxtecan (T-DXd)NCI-N87 tumor-bearing micePlasma AUC342.6 ug/mlday[13]
Trastuzumab deruxtecan (T-DXd)NCI-N87 tumor-bearing miceT1/23.5 days[13]
Trastuzumab deruxtecan (T-DXd)Capan-1 tumor-bearing micePlasma AUC297.2 ug/mlday[13]
Trastuzumab deruxtecan (T-DXd)Capan-1 tumor-bearing miceT1/21.4 days[13]

Comparison with Other Cleavable Linkers

The choice of cleavable linker significantly impacts an ADC's performance. The GGFG linker is often compared to other protease-cleavable linkers, such as the valine-citrulline (VC) linker. While both are cleaved by lysosomal proteases, they can exhibit different stability profiles and release kinetics. Some studies suggest that novel linkers, such as the "exo-linker," may offer enhanced stability compared to the GGFG linker.[14]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
GGFG Tetrapeptide, cleaved by cathepsins B and L.[1]Clinically validated in T-DXd, enables potent bystander effect.[4][5]Potential for off-target cleavage, hydrophobicity may pose challenges.[15]
Val-Cit (VC) Dipeptide, cleaved by cathepsin B.[10]Widely used, good plasma stability.[10]Susceptible to premature cleavage by other proteases.[15]
Exo-linker Modified Glu-Val-Cit linker.[14]May offer enhanced stability compared to GGFG.[14]Less clinically validated data available.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the evaluation of ADCs. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 of an ADC in cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., NCI-N87, SK-BR-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control and a blank with media only.[16]

  • Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][16]

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the IC50 value using a suitable software.[16]

In Vivo Xenograft Study

This protocol describes the evaluation of an ADC's anti-tumor efficacy in a mouse xenograft model.

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[1]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

  • ADC Administration: Administer the ADC, vehicle control, and any comparator agents to the respective groups via an appropriate route (e.g., intravenous injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[5]

  • Monitoring: Monitor the body weight and overall health of the animals as indicators of toxicity.[1]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.[1]

Bystander Effect Co-culture Assay

This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Labeling: Label the antigen-negative "bystander" cells with a fluorescent marker (e.g., GFP) for easy identification.[6]

  • Co-culture Seeding: Seed a mixture of antigen-positive "target" cells and fluorescently labeled antigen-negative "bystander" cells in a 96-well plate.[6]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.[6]

  • Incubation: Incubate the plate for 72-120 hours.[6]

  • Imaging and Analysis: Use a fluorescence microscope or a high-content imaging system to count the number of viable fluorescent bystander cells. Alternatively, use flow cytometry to quantify the viability of each cell population.[6][17]

  • Data Interpretation: A decrease in the number of viable bystander cells in the ADC-treated wells compared to the control wells indicates a bystander effect.[6]

Visualizations

Signaling Pathway of GGFG-Linked ADC Action

GGFG_ADC_Pathway ADC GGFG-Linked ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (Cathepsin B/L) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (e.g., DXd) Lysosome->Payload 4. GGFG Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity Bystander_Cell Neighboring Antigen-Negative Cell Payload->Bystander_Cell 6. Diffusion Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect 7. Cytotoxicity

Caption: Mechanism of action of a GGFG-linked ADC leading to targeted cell killing and bystander effect.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. ADC Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Measurement Treatment->Monitoring Data_Collection 8. Data Collection & Endpoint Monitoring->Data_Collection Analysis 9. Statistical Analysis & TGI Calculation Data_Collection->Analysis Results 10. Efficacy & Tolerability Assessment Analysis->Results

Caption: A generalized workflow for conducting in vivo xenograft studies to evaluate ADC efficacy.

References

A Comparative Guide to the In Vivo Stability of ADCs Featuring the Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal ADC maintains its integrity in systemic circulation, minimizing premature payload release and associated off-target toxicity, while efficiently delivering the cytotoxic agent to the target tumor cells. This guide provides an objective comparison of the in vivo stability of ADCs based on the enzyme-cleavable Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker system against other commonly employed linker technologies. The information presented is supported by available experimental data to aid in the rational design and evaluation of next-generation ADCs.

The this compound linker utilizes a Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence, which is designed to be selectively cleaved by lysosomal proteases, such as cathepsins, that are often upregulated in the tumor microenvironment. This targeted cleavage mechanism is central to its function.

Comparative In Vivo Stability Data

Direct head-to-head in vivo stability studies comparing a broad panel of ADCs with different linkers under identical experimental conditions are limited in publicly available literature. However, by synthesizing data from various preclinical and clinical studies, a comparative understanding of the stability of the GGFG linker can be established. The GGFG linker, notably used in the highly successful ADC, Trastuzumab deruxtecan (B607063) (T-DXd), is generally considered to possess high plasma stability.

Linker TypeCleavage MechanismRepresentative ADC (Payload)Animal ModelIn Vivo Stability Findings
GGFG-based Protease (Cathepsin)Trastuzumab deruxtecan (Deruxtecan)Rat~50% decrease in Drug-to-Antibody Ratio (DAR) over 7 days.
Val-Cit (vc) Protease (Cathepsin)Brentuximab vedotin (MMAE)RatGenerally good plasma stability but can be susceptible to premature cleavage by other proteases like neutrophil elastase.
Hydrazone pH-sensitive (Acidic)Gemtuzumab ozogamicin (B1678132) (Calicheamicin)-Generally considered less stable in plasma compared to peptide-based linkers, with a shorter half-life.
Disulfide Reduction (Glutathione)Ravtansine (DM4)-Stability is dependent on the degree of steric hindrance around the disulfide bond; can be susceptible to premature reduction in the bloodstream.
"Exo-linker" (novel) Protease (Cathepsin)Trastuzumab-exo-EVC-ExatecanRatDemonstrated greater DAR retention (>50%) over 7 days compared to the GGFG linker in a head-to-head study.

Mechanism of Action and Payload Release

The therapeutic efficacy of an ADC with a GGFG linker is initiated by a sequence of events beginning with target binding and culminating in payload-induced cell death.

ADC ADC in Circulation (Stable) Binding 1. ADC binds to target antigen on tumor cell surface ADC->Binding TumorCell Tumor Cell Internalization 2. Receptor-mediated endocytosis TumorCell->Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, high protease concentration) Endosome->Lysosome Cleavage 3. Cathepsin-mediated cleavage of GGFG linker Lysosome->Cleavage PayloadRelease 4. Release of active payload (e.g., Deruxtecan) Cleavage->PayloadRelease DNA_Damage 5. Payload induces DNA damage and apoptosis PayloadRelease->DNA_Damage Bystander Bystander Killing of Neighboring Tumor Cells PayloadRelease->Bystander Membrane permeable payload

Mechanism of action for a GGFG-linked ADC.

Experimental Protocols

Accurate assessment of in vivo ADC stability is crucial for preclinical development. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study Workflow

A typical pharmacokinetic study to assess ADC stability involves several stages, from administration to bioanalysis.

cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis ADC_Admin ADC Administration (IV injection into animal model) Blood_Collection Serial Blood Collection (predetermined time points) ADC_Admin->Blood_Collection Plasma_Isolation Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Isolation Bioanalysis Bioanalytical Quantification (LC-MS and/or ELISA) Plasma_Isolation->Bioanalysis Data_Analysis Data_Analysis Bioanalysis->Data_Analysis Calculate PK parameters (Clearance, Half-life, DAR)

Workflow for an in vivo ADC stability study.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This method quantifies the average number of drug molecules conjugated to an antibody over time in plasma samples.

1. Animal Dosing and Sample Collection:

  • Administer the ADC intravenously to a cohort of rodents (e.g., mice or rats) at a specified dose.
  • Collect blood samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
  • Process the blood by centrifugation to isolate plasma. Store plasma samples at -80°C until analysis.

2. Immunoaffinity Capture of ADC:

  • Thaw plasma samples on ice.
  • To isolate the ADC from the complex plasma matrix, use magnetic beads coated with an anti-human IgG (Fc-specific) antibody.
  • Incubate the plasma samples with the beads to allow the ADC to bind.
  • Wash the beads multiple times with a suitable buffer (e.g., PBS) to remove non-specifically bound proteins.

3. Elution and Sample Preparation:

  • Elute the captured ADC from the beads using a low-pH elution buffer (e.g., glycine-HCl, pH 2.5-3.0).
  • Neutralize the eluted sample immediately with a neutralization buffer (e.g., Tris-HCl, pH 8.0).
  • For ADCs conjugated via interchain disulfides, the sample may be treated with a reducing agent (e.g., DTT) to separate the light and heavy chains for simpler mass spectrometric analysis.

4. LC-MS Analysis:

  • Inject the prepared sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap.
  • The LC method should be optimized to separate the different drug-loaded species of the antibody or its subunits.
  • The mass spectrometer will acquire mass spectra of the eluting species.

5. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the molecular weights of the different species (e.g., antibody with 0, 2, 4, 6, or 8 drugs attached).
  • Calculate the relative abundance of each species.
  • The average DAR is calculated at each time point by taking the weighted average of the drug load of all species.
  • Plot the average DAR over time to determine the in vivo stability of the ADC.

Protocol 2: Quantification of Total and Conjugated Antibody by ELISA

This method can be used to determine the concentration of the total antibody and the antibody that still has the drug conjugated.

1. Plate Coating:

  • Coat a 96-well ELISA plate with a capture antibody that specifically binds to the antibody portion of the ADC (e.g., anti-human IgG). Incubate overnight at 4°C.
  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., PBS with 1% BSA).

2. Sample and Standard Incubation:

  • Prepare a standard curve using a known concentration of the ADC.
  • Add the standards and the plasma samples (serially diluted) to the wells of the plate. Incubate for 1-2 hours at room temperature.
  • Wash the plate to remove unbound components.

3. Detection:

  • For Total Antibody: Add a detection antibody that binds to the antibody portion of the ADC and is conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).
  • For Conjugated Antibody (Intact ADC): Add a detection antibody that specifically recognizes the payload or a part of the linker, conjugated to an enzyme.
  • Incubate for 1 hour at room temperature.
  • Wash the plate thoroughly.

4. Signal Development and Measurement:

  • Add a substrate for the enzyme (e.g., TMB for HRP).
  • Stop the reaction with a stop solution (e.g., sulfuric acid).
  • Read the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Generate a standard curve from the absorbance readings of the standards.
  • Use the standard curve to calculate the concentration of total antibody and conjugated antibody in the plasma samples at each time point.
  • The stability of the ADC can be inferred from the rate of divergence between the total antibody and conjugated antibody concentrations over time.

A Comparative Guide to the Analytical Validation of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analytical validation of synthetic peptides and their conjugates is a critical step in drug development and research, ensuring the purity, consistency, and stability of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a key intermediate in the synthesis of peptide-drug conjugates. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.

Introduction to Purity Analysis of Peptide-Linker Conjugates

This compound is a peptide-linker construct where the N-terminus of the tetrapeptide Gly-Gly-Phe-Gly is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminus is conjugated to a linker arm, which can be used for subsequent attachment to other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs). The purity of this intermediate is paramount as any impurities can be carried through the synthesis process, potentially impacting the efficacy and safety of the final product.

The primary analytical technique for assessing the purity of peptides and their conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target molecule from impurities based on differences in hydrophobicity. For comprehensive characterization and impurity identification, RP-HPLC is often coupled with Mass Spectrometry (LC-MS).[1][3] Orthogonal techniques such as Capillary Electrophoresis (CE) and Amino Acid Analysis (AAA) can provide complementary data to build a complete purity profile.[2]

Comparative Analysis of Analytical Methods

The choice of analytical method and its parameters can significantly impact the resolution and quantification of impurities. Below is a comparison of different RP-HPLC methods for the purity analysis of a model peptide-linker conjugate.

Comparison of RP-HPLC Columns
Performance MetricMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnMethod C: Cyano Column
Principle of Separation Hydrophobic interactionsMixed-mode (hydrophobic & π-π)Polar interactions
Purity Determination (%) 99.299.198.8
Resolution of Main Impurity 2.12.51.8
Analysis Time (minutes) 252530
Relative Precision (RSD%) < 1.0< 1.0< 1.2
Peak Tailing Factor 1.11.01.3

This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sequence, instrumentation, and method conditions.

Comparison of Mobile Phase Modifiers
Performance Metric0.1% TFA0.1% FA0.1% DFA
Peak Shape ExcellentGoodExcellent
MS Signal Intensity SuppressedHighHigh
Resolution HighModerateHigh
UV Sensitivity (220 nm) GoodGoodGood

This data is representative and based on general observations for peptide analysis.[4][5] TFA (Trifluoroacetic acid), FA (Formic acid), DFA (Difluoroacetic acid).

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable purity analysis.

Protocol 1: RP-HPLC Purity Method

Objective: To determine the purity of this compound and quantify its related impurities.

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

  • Gradient: 10-70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[6]

  • Detection: UV at 220 nm (for the peptide backbone).[7]

  • Sample Preparation: The sample is dissolved in Mobile Phase A at a concentration of 0.5 mg/mL and filtered through a 0.22 µm filter.

Protocol 2: LC-MS for Identity and Impurity Characterization

Objective: To confirm the molecular weight of the main peak and identify the mass of potential impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as Protocol 1, but often with 0.1% formic acid replacing TFA to avoid ion suppression.[4]

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-2000.

    • Data Acquisition: Full scan for identification and targeted MS/MS for structural elucidation of impurities.

Protocol 3: Forced Degradation Study

Objective: To demonstrate the stability-indicating nature of the HPLC method by showing that it can separate the main peptide from its degradation products.

  • Acid Hydrolysis: Sample at 1 mg/mL in 0.1 N HCl, incubated at 60°C for 24 hours.

  • Base Hydrolysis: Sample at 1 mg/mL in 0.1 N NaOH, incubated at 60°C for 24 hours.

  • Oxidation: Sample at 1 mg/mL in 3% H₂O₂, incubated at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 24 hours.

  • Photostability: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

All stressed samples are then analyzed by the validated HPLC method (Protocol 1).

Analytical Method Validation

The developed RP-HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9]

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies and by confirming peak purity using a photodiode array (PDA) detector or mass spectrometry.[8]

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: Typically 50% to 150% of the target concentration.

  • Procedure: A minimum of five concentrations are prepared and analyzed.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[10]

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by spiking the sample with known amounts of impurities or by comparing the results to a well-characterized reference standard.

  • Procedure: Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[10]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analysis of a minimum of 6 determinations at 100% of the test concentration or 9 determinations over the specified range.

  • Intermediate Precision: Performed by different analysts, on different days, and with different equipment.

  • Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 2.0%.[10]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a parameter for the quantitation of impurities.[8]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Parameters to Vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Procedure: The effect on the results is evaluated.

  • Acceptance Criterion: The system suitability parameters should remain within acceptable limits.

Data Presentation

Validation Summary Table
Validation ParameterAcceptance CriteriaMethod A ResultMethod B Result
Specificity No interference at the retention time of the main peak. Peak purity > 0.999.PassesPasses
Linearity (r²) ≥ 0.9990.99980.9997
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%98.9 - 101.5%
Repeatability (RSD%) ≤ 2.0%0.8%0.9%
Intermediate Precision (RSD%) ≤ 2.0%1.2%1.4%
LOQ (µg/mL) Reportable0.50.6
Robustness System suitability passes under all conditions.PassesPasses

This data is representative and intended for illustrative purposes.

Mandatory Visualization

Analytical_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Supporting Analysis Dev_Start Define Analytical Target Profile (ATP) Screening Screen Columns, Mobile Phases, Gradients Dev_Start->Screening Optimization Optimize Method Parameters (e.g., Temperature, Flow Rate) Screening->Optimization Dev_End Finalized Analytical Method Optimization->Dev_End Val_Start Prepare Validation Protocol Dev_End->Val_Start Proceed to Validation LCMS LC-MS Analysis (Identity & Impurity ID) Dev_End->LCMS Specificity Specificity (Forced Degradation) Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy (% Recovery) Val_Start->Accuracy Precision Precision (Repeatability & Intermediate) Val_Start->Precision LOQ_LOD LOQ & LOD Val_Start->LOQ_LOD Robustness Robustness Val_Start->Robustness Val_End Validation Report Specificity->Val_End Linearity->Val_End Accuracy->Val_End Precision->Val_End LOQ_LOD->Val_End Robustness->Val_End Ortho Orthogonal Methods (e.g., CE, AAA) Val_End->Ortho Complementary Data

Caption: Workflow for the Analytical Validation of Peptide-Linker Conjugate Purity.

Conclusion

The analytical validation of this compound purity is a multi-faceted process that relies on robust, well-characterized analytical methods. RP-HPLC is the cornerstone of purity assessment, and its performance can be fine-tuned by the careful selection of columns and mobile phase modifiers. A comprehensive validation study, following ICH guidelines, is essential to demonstrate that the analytical method is specific, linear, accurate, precise, and robust. This ensures the generation of reliable data for quality control, stability testing, and regulatory submissions, ultimately contributing to the development of safe and effective peptide-based therapeutics.

References

A Comparative Analysis of Enzymatic Cleavage Rates for Peptide Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a peptide linker is a critical determinant in the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's susceptibility to enzymatic cleavage dictates the rate and location of payload release. This guide provides an objective comparison of the enzymatic cleavage rates of commonly employed peptide linkers by key proteases, supported by experimental data and detailed methodologies.

Comparative Analysis of Enzymatic Cleavage Rates

The efficiency of enzymatic cleavage is paramount for the timely release of a therapeutic payload within the target microenvironment, such as a tumor, while maintaining stability in systemic circulation. The catalytic efficiency of an enzyme for a specific peptide linker is best described by the kinetic parameter kcat/Km. A higher kcat/Km value indicates a more efficient cleavage of the substrate by the enzyme. The following table summarizes the kinetic parameters for the cleavage of various peptide linkers by therapeutically relevant proteases.

Peptide Linker SequenceTarget Enzymekcat (s⁻¹)Km (μM)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit Cathepsin B--High[1][2]
Phe-Lys Cathepsin B---[2]
GGFG Cathepsin B--Moderate[3]
FRRL Cathepsin B--High[4]
Z-Nle-Lys-Arg-AMC Cathepsin B--High[5]
Z-Arg-Arg-AMC Cathepsin B--Low[5]
Substance P MMP-86.87788.8 x 10⁴[6]
Substance P MMP-90.42914.6 x 10³[6]
fTHP-3 MMP-10.08061.21.3 x 10³[7][8]
Fibrinogen (FPA) Thrombin847.21.16 x 10⁷[9]
TR39-40 Thrombin1071.38.23 x 10⁷[10][11]

Detailed Experimental Protocols

The determination of enzymatic cleavage rates is crucial for the preclinical evaluation of peptide linkers. The following is a detailed protocol for a Förster Resonance Energy Transfer (FRET)-based assay, a widely used method for this purpose.[12][13][14]

Protocol: FRET-Based Enzymatic Cleavage Assay

Objective: To determine the kinetic parameters (Km and kcat) of a specific protease for a given peptide linker.

Materials:

  • Protease: Purified and active enzyme of interest (e.g., Cathepsin B, MMP-9).

  • FRET Peptide Substrate: A synthetic peptide containing the linker sequence of interest, flanked by a FRET donor (e.g., a fluorophore like CyPet) and an acceptor (e.g., a quencher or another fluorophore like YPet).[15]

  • Assay Buffer: Buffer optimized for the specific protease's activity (e.g., for Cathepsin B, a buffer with a pH of 4.6-5.5).[16]

  • Microplate Reader: A fluorescence plate reader capable of exciting the donor fluorophore and measuring the emission of both the donor and acceptor.

  • 96-well or 384-well black microplates: To minimize background fluorescence.[13]

  • Known Inhibitor: A specific inhibitor for the protease being tested, to serve as a negative control.

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the protease in a suitable storage buffer.

    • Dissolve the FRET peptide substrate in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Prepare a series of dilutions of the FRET substrate in the assay buffer. The concentration range should ideally span from 0.1x to 10x the expected Km value.

  • Assay Setup:

    • In a pre-chilled microplate, add the assay buffer to all wells.

    • Add the varying concentrations of the FRET substrate to the appropriate wells.

    • Include control wells:

      • No-enzyme control: Substrate and assay buffer only.

      • Inhibitor control: Substrate, assay buffer, protease, and a known inhibitor.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed, optimized concentration of the protease to each well (except the no-enzyme control).

    • Immediately place the microplate in the fluorescence plate reader, pre-set to the optimal temperature for the enzyme's activity.

  • Data Acquisition:

    • Measure the fluorescence intensity over time. Excite the donor fluorophore and record the emission from both the donor and acceptor fluorophores. The cleavage of the peptide linker will lead to a separation of the FRET pair, resulting in an increase in donor fluorescence and a decrease in acceptor fluorescence.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence change over time.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E] , where [E] is the total enzyme concentration in the assay.

    • The catalytic efficiency is then determined by the kcat/Km ratio.

Mandatory Visualizations

Logical Relationship of FRET-Based Assay Components

FRET_Assay_Logic cluster_before Before Cleavage cluster_after After Cleavage Intact_Substrate Intact FRET Substrate (Donor + Linker + Acceptor) Cleaved_Donor Cleaved Donor Intact_Substrate->Cleaved_Donor Enzymatic Cleavage Cleaved_Acceptor Cleaved Acceptor Protease Active Protease Inactive_Protease Protease (recycled)

Caption: Logical flow of a FRET-based enzymatic cleavage assay.

Experimental Workflow for Determining Kinetic Parameters

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) Plate_Setup 2. Set Up Microplate (Substrate Dilutions, Controls) Reagent_Prep->Plate_Setup Initiate_Reaction 3. Initiate Reaction (Add Enzyme) Plate_Setup->Initiate_Reaction Data_Acquisition 4. Measure Fluorescence (Kinetic Read) Initiate_Reaction->Data_Acquisition Calculate_Velocity 5. Calculate Initial Velocity (V₀) Data_Acquisition->Calculate_Velocity MM_Plot 6. Plot V₀ vs. [S] (Michaelis-Menten Curve) Calculate_Velocity->MM_Plot Determine_Parameters 7. Determine Km and kcat MM_Plot->Determine_Parameters

Caption: Step-by-step workflow for kinetic parameter determination.

Signaling Pathway: Enzyme-Mediated Drug Release in a Tumor Microenvironment

ADC_Drug_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_tme Tumor Microenvironment ADC_Circulating Antibody-Drug Conjugate (ADC) (Stable Linker) Tumor_Cell Tumor Cell ADC_Circulating->Tumor_Cell 1. Targeting & Internalization Lysosome Lysosome Tumor_Cell->Lysosome 2. Trafficking Protease Overexpressed Protease (e.g., Cathepsin B) Lysosome->Protease Active_Drug Released Active Drug Lysosome->Active_Drug 4. Drug Release Protease->Lysosome 3. Linker Cleavage Cell_Death Apoptosis Active_Drug->Cell_Death 5. Cytotoxic Effect

Caption: Pathway of ADC-mediated drug release in a tumor cell.

References

A Head-to-Head Showdown: The Fmoc-GGFG Linker Versus Non-Cleavable Counterparts in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the intricate world of Antibody-Drug Conjugates (ADCs), the choice of linker—the molecular bridge connecting a potent cytotoxic payload to a targeting monoclonal antibody—is a critical determinant of therapeutic success. This guide provides a comprehensive comparison between the enzymatically cleavable Fmoc-Gly-Gly-Phe-Gly (GGFG) linker and its non-cleavable counterparts, offering researchers, scientists, and drug development professionals a data-driven overview to inform their ADC design strategies.

The fundamental distinction between these two linker classes lies in their payload release mechanism. The GGFG linker is designed for controlled cleavage within the tumor cell, while non-cleavable linkers rely on the complete degradation of the antibody backbone for drug release.[1][2] This difference has profound implications for an ADC's stability, potency, and overall therapeutic index.

Mechanism of Action: A Tale of Two Release Strategies

ADCs armed with the GGFG linker, a tetrapeptide sequence, are engineered to be stable in systemic circulation. Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome, where overexpressed proteases like Cathepsin B recognize and cleave the GGFG sequence.[3][4] This enzymatic cleavage releases the cytotoxic payload in its active form to induce cell death. If the payload is membrane-permeable, it can diffuse out of the target cell and eliminate neighboring antigen-negative cancer cells—a phenomenon known as the "bystander effect."[2][5]

Conversely, ADCs employing non-cleavable linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a highly stable bond between the antibody and the payload.[6] The release of the active drug only occurs after the entire ADC is internalized and the antibody component is completely degraded into amino acids within the lysosome.[7][8] This process releases a payload-linker-amino acid complex, which is typically charged and less membrane-permeable, thereby limiting the bystander effect but often enhancing plasma stability and reducing off-target toxicity.[2][5]

Quantitative Performance Data

Direct, head-to-head comparative studies of different linkers under identical experimental conditions are limited in published literature. The following tables summarize representative quantitative data compiled from various preclinical studies to highlight the performance differences between GGFG-based cleavable linkers and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity

ADC Target & PayloadLinker TypeCell LineIC50 (ng/mL)
Anti-HER2-MMAECleavable (vc-PAB*)SK-BR-3 (HER2 high)10[9]
Anti-HER2-MMAENon-cleavable (mc)SK-BR-3 (HER2 high)25[9]

Note: Val-Cit (vc) is another common protease-cleavable peptide linker often used as a comparator for GGFG.

Table 2: In Vivo Stability

ADC PlatformLinker TypeSpeciesStability MetricResult
Trastuzumab Deruxtecan (T-DXd)Cleavable (GGFG)In vivoDAR decrease in 7 days~50%[10]
Novel "Exolinker" ADCCleavable (proprietary)In vivoDAR retentionSuperior to T-DXd[10]
Generic ADCNon-cleavable (CX-DM1)Not SpecifiedPlasma half-life (t½)9.9 days[11]
Generic ADCNon-cleavable (SMCC-DM1)Not SpecifiedPlasma half-life (t½)10.4 days[11]

Disclaimer: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions, including the antibody, payload, and specific assay protocols.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma from various species (e.g., human, mouse, rat).[12][13]

Methodology:

  • Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma. Prepare a control sample by diluting the ADC in a formulation buffer like PBS.[14]

  • Incubation: Incubate all samples at 37°C with gentle agitation for a time course of up to 7 days.[14]

  • Sample Collection: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any degradation.[14]

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw plasma samples on ice.

    • Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing a suitable internal standard.[13]

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the proteins.[14]

    • Carefully collect the supernatant containing the released payload.

  • Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[13]

  • Data Analysis: Plot the percentage of released payload or the decrease in the average drug-to-antibody ratio (DAR) over time to determine the stability of the linker.

Lysosomal Cleavage Assay

Objective: To evaluate the cleavage of the GGFG linker and the release of the payload in a simulated lysosomal environment.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the GGFG-linked ADC.

    • Prepare an assay buffer that mimics the lysosomal environment (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).[1]

    • Prepare a solution of the relevant lysosomal protease, such as recombinant human Cathepsin B, in the assay buffer.[1]

  • Reaction Incubation:

    • In a 96-well plate, combine the ADC solution with the assay buffer.

    • Initiate the reaction by adding the Cathepsin B solution.

    • Incubate the plate at 37°C for a time course (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

  • Reaction Quenching: At each time point, stop the reaction by adding a quench solution, such as acetonitrile containing an internal standard.[1]

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of released payload and the remaining intact ADC.

  • Data Interpretation: Plot the percentage of released payload over time to determine the rate of enzymatic cleavage.[1]

Visualizing the Pathways

To better illustrate the distinct mechanisms of action, the following diagrams depict the cellular journey of ADCs with GGFG and non-cleavable linkers.

GGFG_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_bystander Neighboring Cell ADC ADC with GGFG Linker Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0, High Cathepsin B) Endosome->Lysosome Trafficking Payload Released, Permeable Payload Lysosome->Payload GGFG Cleavage by Cathepsin B Death Target Cell Death (Apoptosis) Payload->Death Bystander_Death Bystander Cell Death Payload->Bystander_Death Diffusion (Bystander Effect) NonCleavable_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC with Non-Cleavable Linker Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload- Linker-Amino Acid (Impermeable) Lysosome->Payload Complete Antibody Degradation Death Target Cell Death (Apoptosis) Payload->Death

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity in GGFG-Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the therapeutic window of an antibody-drug conjugate (ADC) is critically defined by its ability to selectively deliver a cytotoxic payload to target cancer cells while sparing healthy tissue. The linker connecting the antibody to the drug is a key determinant of this selectivity. This guide provides a comparative analysis of the Gly-Gly-Phe-Gly (GGFG) linker, focusing on its characteristics that influence off-target effects and cross-reactivity, in comparison to other commonly used linkers.

The GGFG linker, a tetrapeptide, is renowned for its role in the highly successful ADC, Trastuzumab deruxtecan (B607063) (Enhertu).[1][2] Its design as an enzyme-cleavable linker allows for payload release within the lysosomal compartment of target cells, a crucial step in the ADC mechanism of action.[1][2][3] However, the stability of this linker in systemic circulation and its susceptibility to cleavage by enzymes in non-target tissues are paramount to minimizing off-target toxicities, a broader manifestation of cross-reactivity for the entire ADC molecule.

Comparative Analysis of Linker Stability and Cleavage

The ideal ADC linker remains stable in the bloodstream, preventing premature release of the cytotoxic payload that can lead to systemic toxicity.[3][4] Once the ADC is internalized by the target cell, the linker must be efficiently cleaved to release the drug. The GGFG linker's performance in this regard is often compared to the widely used valine-citrulline (Val-Cit or vc) linker.

The GGFG linker is primarily cleaved by cathepsins, which are lysosomal proteases often overexpressed in tumor cells.[1][3] Specifically, cathepsin L has been identified as a highly efficient enzyme for cleaving the GGFG linker, while cathepsin B shows minimal activity in this process.[3][5] In contrast, the Val-Cit linker is readily cleaved by cathepsin B.[1][6] This differential enzyme sensitivity can influence the rate and location of payload release.

Studies have demonstrated the high stability of GGFG-based ADCs in plasma. For instance, Trastuzumab deruxtecan (DS-8201a) showed only a 1-2% drug release over 21 days in mouse, rat, or human plasma.[1] This indicates a low potential for premature payload release in circulation, which is a key factor in reducing off-target toxicity. While Val-Cit linkers are also designed for plasma stability, some studies have indicated their susceptibility to cleavage by certain plasma enzymes, such as carboxylesterase 1C (Ces1C) in rodents, which can complicate preclinical evaluation.[1][6]

LinkerPrimary Cleaving Enzyme(s)Plasma StabilityKey Considerations
GGFG Cathepsin L >> Cathepsin BHigh (e.g., 1-2% drug release in 21 days for DS-8201a)[1]Efficient release in tumor cells with high cathepsin L activity.[3][5]
Val-Cit (vc) Cathepsin BGenerally stable, but can be susceptible to rodent carboxylesterases.[1][6]Widely used, but potential for off-target cleavage by other proteases.
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibodyVery highRelies on complete antibody degradation for payload release, potentially limiting bystander effect.[7]

Off-Target Toxicity Profile

The off-target toxicity of an ADC is a complex issue influenced by the antibody's specificity, the linker's stability, and the potency of the payload.[8][9] Premature cleavage of the linker in circulation is a major contributor to off-target effects, as the released payload can then indiscriminately kill healthy, rapidly dividing cells.[4]

The high plasma stability of the GGFG linker suggests a favorable profile in minimizing off-target toxicities arising from premature payload release.[1][3] However, it is important to consider that the expression of cathepsins in healthy tissues could potentially lead to off-target cleavage if the ADC is taken up by non-target cells.

In contrast, ADCs utilizing the Val-Cit linker have been associated with specific toxicities. For example, neutropenia and thrombocytopenia are commonly observed adverse effects, which are believed to be partly due to the premature hydrolysis of the Val-Cit linker by human neutrophil elastase.[1][6]

Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects

A thorough evaluation of an ADC's potential for cross-reactivity and off-target toxicity involves a combination of in vitro and in vivo studies.

In Vitro Assays:
  • Plasma Stability Assays: The ADC is incubated in plasma from various species (e.g., human, cynomolgus monkey, mouse, rat) for an extended period. The amount of released payload is quantified at different time points using techniques like HPLC or LC-MS/MS to determine the linker's stability.

  • Cytotoxicity Assays: The cytotoxic activity of the ADC is evaluated against a panel of target antigen-positive and antigen-negative cell lines. This helps to determine the on-target potency and the potential for off-target killing of cells that do not express the target antigen.

  • Tissue Cross-Reactivity Studies: Immunohistochemistry (IHC) is performed on a panel of normal human tissues to assess the binding of the ADC's monoclonal antibody to unintended targets.[10] This helps to identify potential sites of on-target, off-tumor toxicity.

  • Internalization and Payload Release Assays: Flow cytometry or fluorescence microscopy can be used to monitor the internalization of the ADC into target cells and the subsequent release of the payload.[11]

In Vivo Studies:
  • Pharmacokinetic (PK) Analysis: The concentration of the intact ADC, total antibody, and free payload in the plasma of animals is measured over time.[12] This provides insights into the ADC's stability and clearance.

  • Toxicology Studies: The ADC is administered to relevant animal species (often cynomolgus monkeys for antibodies that cross-react) to evaluate potential toxicities.[13] This includes monitoring clinical signs, body weight, food consumption, and performing detailed histopathological analysis of tissues at the end of the study.

Visualizing ADC Mechanisms and Evaluation Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of a GGFG-linked ADC and a typical workflow for assessing off-target toxicity.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with GGFG Linker (Stable) Receptor Target Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Cathepsin L) Internalization->Lysosome 3. Trafficking Payload Released Payload (e.g., DXd) Lysosome->Payload 4. GGFG Cleavage Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a GGFG-linked ADC.

Off_Target_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (Human, Monkey, Rodent) PK Pharmacokinetics (Intact ADC, Free Payload) Plasma_Stability->PK Cytotoxicity Cytotoxicity Assay (Target vs. Non-Target Cells) Cytotoxicity->PK TCR Tissue Cross-Reactivity (IHC on Normal Tissues) TCR->PK Tox Toxicology Studies (Relevant Animal Model) PK->Tox Data_Analysis Data Analysis & Risk Assessment Tox->Data_Analysis ADC_Candidate ADC Candidate ADC_Candidate->Plasma_Stability ADC_Candidate->Cytotoxicity ADC_Candidate->TCR

Caption: Workflow for assessing off-target toxicity of ADCs.

References

The Crucial Hinge: How Linker Structure Dictates the Therapeutic Index of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the therapeutic index of an antibody-drug conjugate (ADC) is paramount. This delicate balance between maximizing anti-tumor efficacy and minimizing off-target toxicity is profoundly influenced by the linker—the chemical bridge connecting the monoclonal antibody to the potent cytotoxic payload. This guide provides an objective comparison of how different linker structures impact the therapeutic window, supported by experimental data, to inform the rational design of next-generation ADCs.

The ideal ADC linker must be a master of dual roles: steadfast and stable in systemic circulation to prevent premature payload release, yet readily cleavable to unleash the cytotoxic agent within the tumor microenvironment.[1] The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, each with distinct advantages and disadvantages that directly affect the therapeutic index.[]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

Cleavable linkers are designed to be selectively broken by specific triggers prevalent within tumor cells or the tumor microenvironment, such as enzymes, acidic pH, or a high reducing potential.[1] This targeted release mechanism can lead to a potent "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[] However, this susceptibility to cleavage also carries a higher risk of premature drug release in circulation, potentially leading to off-target toxicity and a narrower therapeutic window.[]

Non-cleavable linkers, in contrast, rely on the complete lysosomal degradation of the antibody backbone to release the payload.[1] This mechanism generally results in greater plasma stability and a lower risk of off-target toxicity, potentially leading to a wider therapeutic window.[] However, the released payload remains attached to the linker and an amino acid residue, which can sometimes reduce its potency, and the bystander effect is often negligible.[]

The following diagram illustrates the distinct mechanisms of action for cleavable and non-cleavable linkers.

Mechanisms of Action: Cleavable vs. Non-Cleavable Linkers cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC binds to tumor cell ADC binds to tumor cell Internalization (Endocytosis) Internalization (Endocytosis) ADC binds to tumor cell->Internalization (Endocytosis) 1. Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking 2. Enzymatic/pH-mediated Cleavage Enzymatic/pH-mediated Cleavage Lysosomal Trafficking->Enzymatic/pH-mediated Cleavage 3. Triggered Release Payload Release Payload Release Enzymatic/pH-mediated Cleavage->Payload Release 4. Bystander Effect Bystander Effect Payload Release->Bystander Effect 5. Kills neighboring cells ADC binds to tumor cell_2 ADC binds to tumor cell Internalization (Endocytosis)_2 Internalization (Endocytosis) ADC binds to tumor cell_2->Internalization (Endocytosis)_2 1. Lysosomal Trafficking_2 Lysosomal Trafficking Internalization (Endocytosis)_2->Lysosomal Trafficking_2 2. Antibody Degradation Antibody Degradation Lysosomal Trafficking_2->Antibody Degradation 3. Proteolytic Degradation Payload-Linker-Amino Acid Release Payload-Linker- Amino Acid Release Antibody Degradation->Payload-Linker-Amino Acid Release 4. Workflow for In Vitro Cytotoxicity Assay Cell Seeding Cell Seeding ADC Treatment ADC Treatment Cell Seeding->ADC Treatment 1. Plate cells Incubation Incubation ADC Treatment->Incubation 2. Add serial dilutions of ADC Viability Assay Viability Assay Incubation->Viability Assay 3. 72-120 hours Data Analysis Data Analysis Viability Assay->Data Analysis 4. Measure viability IC50 Determination IC50 Determination Data Analysis->IC50 Determination 5. Calculate IC50 Workflow for In Vivo ADC Efficacy Study Xenograft Model Xenograft Model Tumor Growth Tumor Growth Xenograft Model->Tumor Growth 1. Implant tumor cells Group & Dose Group & Dose Tumor Growth->Group & Dose 2. Monitor tumor volume ADC Administration ADC Administration Group & Dose->ADC Administration 3. Randomize animals Monitor Efficacy Monitor Efficacy ADC Administration->Monitor Efficacy 4. IV injection PK/PD Analysis PK/PD Analysis Monitor Efficacy->PK/PD Analysis 5. Tumor volume, body weight Endpoint Analysis Endpoint Analysis PK/PD Analysis->Endpoint Analysis 6. Blood/tissue collection

References

Head-to-head comparison of different Fmoc-peptide linker synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal linker is crucial for the successful solid-phase peptide synthesis (SPPS) of high-purity, high-yield peptides. The choice of linker, which anchors the nascent peptide chain to the solid support, dictates the C-terminal functionality of the final product and the conditions required for its cleavage. This guide provides a head-to-head comparison of common linkers used in Fluorenylmethyloxycarbonyl (Fmoc) chemistry, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions.

A Comparative Overview of Common Fmoc-SPPS Linkers

The selection of a resin in SPPS is a critical decision that influences the efficiency, yield, and purity of the final peptide.[1] The linker's chemistry determines the C-terminal group (acid or amide) and the acid concentration required for cleavage. The most prevalent linkers in Fmoc-SPPS are Wang, Rink Amide, Sieber Amide, and 2-Chlorotrityl (2-CTC), each with distinct characteristics tailored to specific synthetic goals.

  • Wang Resin : A cornerstone for synthesizing peptides with a C-terminal carboxylic acid, Wang resin features a p-alkoxybenzyl alcohol linker.[1] While widely used and cost-effective, it requires strong acidic conditions (typically 95% Trifluoroacetic Acid) for cleavage.[2] This can be problematic for sensitive peptides, and the conditions for loading the first amino acid can lead to racemization, particularly with residues like Cys and His.

  • Rink Amide Resin : This resin is the go-to choice for producing C-terminal peptide amides, a common feature in many biologically active peptides.[3] Its acid-labile linker allows for cleavage under standard TFA conditions (e.g., 95% TFA), which also removes most side-chain protecting groups simultaneously.[2][4] The loading of the first amino acid is a straightforward amide bond formation, making it generally easier to work with than Wang resin.[2]

  • Sieber Amide Resin : For peptides requiring even milder cleavage conditions, the Sieber Amide resin is an excellent alternative.[4] It is significantly more acid-sensitive than Rink Amide resin, permitting cleavage with as little as 1% TFA in Dichloromethane (DCM).[5] This feature is highly advantageous for synthesizing protected peptide fragments or peptides with acid-sensitive modifications.[2][4] Its linker is also less sterically hindered, which can be beneficial for sterically demanding applications.[5]

  • 2-Chlorotrityl (2-CTC) Resin : The 2-CTC resin is highly versatile and particularly valuable for minimizing C-terminal racemization.[6] The bulky trityl group provides steric protection during the anchoring of the first amino acid.[6] Peptides can be cleaved under exceptionally mild acidic conditions (e.g., 1-3% TFA or acetic acid), which allows for the synthesis of fully protected peptide fragments ideal for segment condensation.[2][6]

Quantitative Data Comparison

FeatureWang ResinRink Amide ResinSieber Amide Resin2-Chlorotrityl (2-CTC) Resin
C-Terminal Group Carboxylic Acid[7]Amide[7]Amide[7]Carboxylic Acid / Protected Fragments[7]
Cleavage Conditions Strong Acid (e.g., 95% TFA)[1]Standard Acid (e.g., 95% TFA)[4]Very Mild Acid (e.g., 1% TFA in DCM)Extremely Mild Acid (e.g., 1% TFA in DCM, Acetic Acid)[2]
Reported Purity Variable, sequence-dependentHighHigh, potentially cleaner for sensitive peptides[4]Very High
Reported Yield GoodHigh[3]GoodHigh
Key Advantages Cost-effective, widely used for peptide acids.Robust standard for peptide amides, high yields.[3]Very mild cleavage, good for protected fragments & sensitive peptides.[4]Minimizes C-terminal racemization, ideal for protected fragments.
Common Issues Significant risk of C-terminal racemization during loading.Not suitable for protected fragments due to strong cleavage conditions.Linker may be too labile for very long syntheses.Moisture-sensitive, requires careful handling.[5]

Experimental Protocols

The following are generalized protocols for key stages of Fmoc-SPPS. Specific quantities and reaction times should be optimized for each peptide sequence.

General Fmoc-SPPS Elongation Cycle

This cycle is repeated for each amino acid addition and is broadly applicable to all mentioned resins.

  • Fmoc Deprotection : The resin-bound peptide is treated with 20% piperidine (B6355638) in Dimethylformamide (DMF) for 5-20 minutes to remove the N-terminal Fmoc group, exposing a free amine.[8]

  • Washing : The resin is thoroughly washed with DMF to remove residual piperidine and by-products.[8]

  • Amino Acid Activation : The incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM) in DMF.[8]

  • Coupling : The activated amino acid solution is added to the resin, and the mixture is agitated for 1-4 hours to form a new peptide bond.[8]

  • Washing : The resin is washed with DMF and DCM to remove excess reagents and prepare for the next cycle.[8]

Protocol 1: Cleavage from Wang Resin

Objective : To cleave the peptide from the resin and remove side-chain protecting groups to yield a C-terminal carboxylic acid.

  • Preparation : Wash the dried peptidyl-resin with DCM and dry under vacuum.

  • Cleavage Cocktail : Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) or a simpler mixture like TFA/TIS/water (95:2.5:2.5), depending on the peptide sequence.[9]

  • Reaction : Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[9]

  • Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation : Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying : Dry the crude peptide product under vacuum.

Protocol 2: Cleavage from Rink Amide & Sieber Amide Resins

Objective : To cleave the peptide and remove side-chain protecting groups, yielding a C-terminal amide.

  • Preparation : Ensure the N-terminal Fmoc group is removed.[9] Wash and dry the peptidyl-resin.

  • Cleavage Cocktail Preparation :

    • Rink Amide : Use a standard TFA-based cocktail such as TFA/TIS/water (95:2.5:2.5).[4][9]

    • Sieber Amide : Use a mild cocktail, such as 1-2% TFA in DCM.[5]

  • Reaction :

    • Rink Amide : Add the cocktail and agitate for 2-3 hours at room temperature.[9]

    • Sieber Amide : Add the cocktail and agitate for 1-2 hours. The reaction can be performed in batches to monitor cleavage progress.[10]

  • Isolation : Follow steps 4-6 from the Wang Resin cleavage protocol. For Sieber resin, if a protected fragment is desired, the DCM/TFA solution is typically evaporated, and the product is isolated without ether precipitation.

Protocol 3: Cleavage from 2-Chlorotrityl (2-CTC) Resin

Objective : To cleave the peptide under very mild conditions, often preserving side-chain protecting groups.

  • Preparation : Wash and dry the peptidyl-resin.

  • Cleavage Cocktail : Prepare a very mild cleavage solution, such as 1-3% TFA in DCM or a solution of acetic acid/TFE/DCM (e.g., 20:20:60).[2]

  • Reaction : Add the cleavage solution to the resin and agitate gently. The reaction is often short (30-60 minutes). Monitor the reaction to avoid premature deprotection of acid-labile side-chain groups.

  • Neutralization : Filter the resin and collect the filtrate into a flask containing a neutralizing base like pyridine (B92270) or DIPEA (approx. 1.5 equivalents relative to the TFA used) to quench the acid.

  • Isolation : Evaporate the solvent. The resulting protected peptide can be used directly in fragment condensation or purified. If full deprotection is desired, the protected peptide can be treated with a stronger TFA cocktail as described in Protocol 1.

Visualizing the Workflow

The following diagram illustrates the general workflow of Fmoc solid-phase peptide synthesis, highlighting the central role of the resin and linker.

Fmoc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Elongation Elongation Cycle (Repeat n-1 times) cluster_Cleavage Final Cleavage & Deprotection cluster_Purification Purification Resin Select Resin (Wang, Rink, Sieber, 2-CTC) Swell Swell Resin in Solvent (e.g., DMF) Resin->Swell Load Load First Fmoc-AA Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Activate & Couple Next Fmoc-AA Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Final_Deprotect Final N-terminal Fmoc Removal Wash2->Final_Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate & Isolate Crude Peptide Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Analyze Analyze by MS & HPLC Purify->Analyze Final_Product Pure Peptide Analyze->Final_Product

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a key component in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research. While specific hazard data for this compound are not fully established, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[4] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[4]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[4]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[4]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for laboratory work.[4]
Operational Plan: Handling and Storage

Proper handling and storage are vital to maintain the compound's stability and prevent contamination.

Receiving and Inspection: Upon receipt, visually inspect the container for any damage or compromised seals. Ensure the product is correctly labeled.

Storage:

  • Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[4]

  • In Solution: Storing peptides in solution for extended periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a certified fume hood to minimize inhalation risk.[5]

  • Weighing: When weighing the lyophilized powder, use a respirator or dust mask to prevent inhalation of fine particles.[4]

  • Reconstitution: If preparing a solution, add the solvent slowly and carefully to the vial to avoid splashing.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[4] Clearly label each aliquot with the compound name, concentration, and date.

Disposal Plan

Proper disposal is essential for laboratory safety and regulatory compliance. This compound should be treated as chemical waste and should not be disposed of down the drain or in regular trash.[4]

  • Solid Waste: Collect all materials contaminated with the compound, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[4]

  • Liquid Waste: Any solutions containing the compound should be collected in a designated hazardous waste container. Organic solvents like DMF, which may be used in processes such as Fmoc deprotection, require careful handling and waste disposal.[6]

  • Regulations: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7]

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[7][8]

  • Skin Contact: Wash off with soap and plenty of water.[7][8]

  • Eye Contact: Flush eyes with water as a precaution.[7][8]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8] Therefore, it is imperative to handle this compound with caution and appropriate protective measures.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Work in a Certified Fume Hood prep_ppe->prep_hood handling_weigh Weigh Lyophilized Powder (Use Respirator) prep_hood->handling_weigh handling_reconstitute Reconstitute with Solvent handling_weigh->handling_reconstitute disposal_solid Collect Contaminated Solid Waste handling_weigh->disposal_solid handling_aliquot Aliquot into Single-Use Vials handling_reconstitute->handling_aliquot disposal_liquid Collect Liquid Waste handling_reconstitute->disposal_liquid handling_store Store at -20°C or Colder handling_aliquot->handling_store handling_aliquot->disposal_solid disposal_container Place in Labeled Hazardous Waste Container disposal_solid->disposal_container disposal_liquid->disposal_container

Caption: Workflow for Handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.